2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-pyridin-2-ylethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFBNDZYOIRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695935 | |
| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-63-7 | |
| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
An In-Depth Technical Guide to 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized chemical compound of significant interest in pharmaceutical and chemical research. The document details its core physical and chemical properties, plausible synthetic routes, key applications, and essential safety protocols. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's role as a versatile building block in modern organic synthesis. Its dihydrochloride form enhances both stability and solubility, making it a valuable intermediate for creating a wide array of therapeutic and agrochemical agents.[1]
Compound Identification and Structure
Nomenclature
The compound is systematically identified by several names and registry numbers, ensuring clarity in research and commercial contexts.
-
IUPAC Name: 2-amino-2-(pyridin-2-yl)ethanol;dihydrochloride[2]
-
Common Synonyms: 2-Amino-2-(2-pyridyl)ethanol DiHCl, 2-amino-2-pyridin-2-ylethanol dihydrochloride[2]
Chemical Structure
This compound possesses a unique molecular architecture featuring an amino alcohol backbone attached to a pyridine ring.[1] The dihydrochloride salt form indicates that both the basic nitrogen of the pyridine ring and the primary amino group are protonated, forming hydrochloride salts. This dual protonation is crucial for the compound's enhanced stability and aqueous solubility.[1][6]
Caption: Molecular structure of 2-Amino-2-(2-pyridyl)ethanol.
Key Identifiers
The fundamental properties that define this molecule are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀N₂O·2HCl | [3] |
| Molecular Weight | 211.09 g/mol | [2][3] |
| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl.Cl | [2][3] |
| InChIKey | CHZFBNDZYOIRDZ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The utility of a chemical compound is largely dictated by its physical and chemical properties. This section outlines the key physicochemical characteristics of this compound.
Physical State and Appearance
At ambient temperature, the compound exists as a light yellow solid.[6] This solid form is characteristic of many small organic hydrochloride salts.
Solubility Profile
The dihydrochloride form significantly enhances the compound's solubility in polar solvents compared to its free base.[1][6] This is a critical attribute for its application in aqueous reaction media and for the formulation of pharmaceutical agents.
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | The hydrochloride salts of the amino and pyridine groups are ionic, facilitating strong hydrogen bonding and ion-dipole interactions with water molecules.[6][7] |
| Methanol, Ethanol | Soluble | Polar protic solvents that can solvate the ionic salt and form hydrogen bonds with the hydroxyl group.[8][9] |
| DMSO | Soluble | A polar aprotic solvent capable of dissolving many organic salts.[8] |
| Hexane, Toluene | Limited Solubility | Non-polar solvents lack the ability to effectively solvate the charged species and polar functional groups of the molecule.[9] |
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. The dihydrochloride form itself confers enhanced stability.[1][6]
-
Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment.[8]
-
Sensitivities: To prevent degradation, it is advisable to protect the compound from prolonged exposure to light and atmospheric moisture.[8] For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is beneficial.[8]
-
Signs of Degradation: Visual indicators of degradation may include a change in color (e.g., darkening to yellow or brown) or a change in physical form, such as clumping.[8]
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups: the primary amine, the primary alcohol, and the pyridine ring. This trifecta of reactivity makes it a highly versatile building block in organic synthesis.[10]
-
Amino Group (-NH₂): As a primary amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases with aldehydes or ketones.[7]
-
Hydroxyl Group (-OH): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for substitution reactions.[6]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can act as a ligand in the formation of coordination complexes with various metals.[7] The ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.
Key reaction types include:
-
Oxidation: Using oxidizing agents like potassium permanganate could lead to the formation of pyridine-2-carboxylic acid derivatives.[6]
-
Nucleophilic Substitution: The amino or hydroxyl groups can be replaced by other functional groups.[6]
-
Coordination Chemistry: The compound can act as a bidentate or tridentate ligand, coordinating with metal ions through the pyridine nitrogen, amino nitrogen, and hydroxyl oxygen.[7]
Synthesis and Manufacturing
While specific industrial synthesis routes for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established chemical transformations of similar molecules.[6] A logical approach starts from 2-acetylpyridine.
Plausible Synthetic Pathway
The synthesis can be envisioned as a two-step process involving a reductive amination followed by salt formation.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Reductive Amination and Salt Formation
This protocol is a representative methodology. Causality: The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting over catalytic hydrogenation for its operational simplicity and mild reaction conditions, which helps prevent over-reduction of the pyridine ring. The final step of adding HCl is essential to produce the stable, soluble dihydrochloride salt.
Step 1: Synthesis of 2-Amino-2-(2-pyridyl)ethanol (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in methanol.
-
Amine Source: Add ammonium acetate (approx. 10 eq) to the solution. The large excess drives the equilibrium towards the formation of the intermediate imine.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5 eq) portion-wise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, which can be purified further by column chromatography if necessary.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of anhydrous ethanol or diethyl ether.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrochloric acid in ether (2.1 eq) dropwise with stirring. A precipitate should form immediately.
-
Isolation: Stir the resulting slurry for 1-2 hours at 0 °C to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid or impurities. Dry the solid under vacuum to yield the final this compound.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
-
Pharmaceutical Intermediate: It is a key building block in the synthesis of more complex molecules for drug development.[1][10] Its structural features are particularly relevant for creating compounds that target neurological disorders by enabling effective interactions with biological systems.[10]
-
Agrochemical Formulations: The compound is utilized in the synthesis of specialty agrochemicals, where its structure can contribute to the efficacy of active ingredients for crop protection.[1][10]
-
Chemical and Biochemical Research: In a research context, it serves as a versatile scaffold for synthesizing novel organic molecules and is used in studies of enzyme mechanisms and protein interactions.[6][10] Its ability to chelate metals also makes it a useful ligand in coordination chemistry and catalysis research.[10]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with this or any chemical compound. The following information is based on data for the compound and structurally related materials.[2]
Hazard Identification
The compound is associated with the following GHS hazard statements:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability Guidelines
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and bases.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions. The dihydrochloride form enhances its shelf-life compared to the free base.[1][6]
References
- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]
- 2. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 4. 1187930-63-7|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 7. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemimpex.com [chemimpex.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. biochemopharma.fr [biochemopharma.fr]
A Technical Guide to 2-Amino-2-(2-pyridyl)ethanol dihydrochloride: A Versatile Pyridinyl Building Block
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
2-Amino-2-(2-pyridyl)ethanol dihydrochloride is a specialized organic compound valued for its distinct molecular architecture, which combines a pyridine ring with an amino alcohol functional group.[1] The dihydrochloride salt form enhances its stability and aqueous solubility, making it a highly practical intermediate for various synthetic applications.[1]
This compound is formally identified by its CAS number, 1187930-63-7.[2] Its molecular formula is C₇H₁₀N₂O·2HCl, corresponding to a molecular weight of 211.09 g/mol .[2]
| Property | Value | Source |
| CAS Number | 1187930-63-7 | [2] |
| Molecular Formula | C₇H₁₀N₂O·2HCl | [2] |
| Molecular Weight | 211.09 g/mol | [2] |
| IUPAC Name | 2-amino-2-(2-pyridinyl)ethanol dihydrochloride | |
| Physical Form | Solid | |
| Purity (Typical) | ≥ 98% | |
| Storage Conditions | Inert atmosphere, room temperature |
InChI Key: CHZFBNDZYOIRDZ-UHFFFAOYSA-N
Synthesis and Manufacturing Considerations
While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. The synthesis of structurally related aminopyridine compounds provides a strong basis for a proposed methodology.
A probable synthetic route involves the reductive amination of a suitable pyridinyl ketone precursor. This approach offers a reliable and scalable method for producing the target amino alcohol.
Proposed Synthetic Workflow:
The synthesis can be conceptualized in three primary stages:
-
Preparation of the Ketone Intermediate: The synthesis would likely commence with 2-acetylpyridine.
-
Reductive Amination: The ketone is converted to the corresponding amino alcohol. This is a critical step where the amino group is introduced.
-
Salt Formation: The resulting free base is treated with hydrochloric acid to yield the stable dihydrochloride salt.
Caption: Proposed synthesis workflow for this compound.
Causality in Experimental Design:
-
Choice of Precursor: 2-acetylpyridine is a readily available and cost-effective starting material.
-
Reductive Amination Strategy: This two-step, one-pot approach (formation of an imine or oxime followed by reduction) is often preferred for its high yields and stereochemical control possibilities. The use of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation offers mild conditions that preserve the sensitive functional groups.
-
Dihydrochloride Salt Formation: The conversion to the dihydrochloride salt serves a dual purpose. Firstly, it significantly increases the compound's solubility in polar solvents, which is advantageous for downstream applications and biological assays. Secondly, it enhances the compound's shelf-life and stability by protecting the basic amino group from atmospheric degradation.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is paramount for its use in research and development, where impurities can lead to erroneous results. A multi-faceted analytical approach is required for comprehensive quality control.
Experimental Protocols for Purity Confirmation:
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 260 nm (characteristic for the pyridine ring).
-
Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.
-
Analysis: The purity is calculated from the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure of the compound.
-
Methodology:
-
Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Analysis:
-
¹H NMR: The spectrum should show characteristic signals for the pyridinyl protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanol moiety. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the pyridine ring and the ethanol backbone.
-
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is typically used for polar molecules like this.
-
Analysis: In positive ion mode, the spectrum should show a peak corresponding to the protonated free base [M+H]⁺ at m/z 139.1, confirming the mass of the parent molecule (C₇H₁₀N₂O).
-
Caption: A typical quality control workflow for chemical intermediates.
Applications in Research and Development
This compound is classified as a versatile small molecule scaffold and a building block for pharmaceutical development.[1][2] Its utility stems from the presence of multiple reactive sites: the primary amine, the hydroxyl group, and the pyridine ring. These features allow for its incorporation into larger, more complex molecules with potential therapeutic applications.
Key Application Areas:
-
Pharmaceutical Intermediary: This compound serves as a crucial starting material in the synthesis of a variety of therapeutic agents.[1] The pyridine moiety is a common feature in many biologically active compounds, and the amino alcohol portion allows for the formation of amides, esters, and ethers, enabling the exploration of a wide chemical space.
-
Ligand Synthesis in Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as bidentate ligands, capable of coordinating with metal ions. This property is valuable for developing novel catalysts or metal-based therapeutic agents.
-
Scaffold for Combinatorial Chemistry: Due to its multiple points for chemical modification, it is an ideal scaffold for building libraries of related compounds. These libraries can then be screened for biological activity against various targets, accelerating the drug discovery process.
While specific drug candidates derived from this exact intermediate are not widely reported in the literature, its structural motifs are present in compounds investigated for a range of conditions, including neurological disorders. The general class of amino-pyridine derivatives has shown promise in modulating neurotransmitter systems.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: It is recommended to avoid breathing dust, to wear protective gloves, eye protection, and face protection, and to use only outdoors or in a well-ventilated area.[2]
-
Storage: The compound should be stored in a dry, well-ventilated place under an inert atmosphere.
This guide provides a foundational understanding of this compound. As a versatile building block, its potential is continually being explored, and it represents a valuable tool for chemists and pharmacologists in the creation of novel and functional molecules.
References
Whitepaper: Synthesis and Purification of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(2-pyridyl)ethanol dihydrochloride is a specialized chemical compound featuring a pyridine ring and an amino alcohol backbone. Its role as a versatile building block is critical in the development of novel pharmaceutical agents and complex agrochemicals.[1][2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for various synthetic applications and for use as a pharmaceutical intermediate.[1] This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway, detailed purification protocols, and rigorous analytical methods for quality control, designed to support professionals in research and development.
Strategic Approach to Synthesis
The synthesis of a chiral amino alcohol like 2-Amino-2-(2-pyridyl)ethanol requires a strategy that carefully controls the introduction of both the hydroxyl and amino functionalities on the same carbon atom. While multiple theoretical routes exist, a highly reliable and well-documented approach for creating α-amino alcohols is through the reduction of their corresponding α-amino acids. This pathway is advantageous as it builds upon the foundational Strecker synthesis, a classic and high-yielding method for producing α-amino nitriles from aldehydes.
The proposed four-step synthesis is grounded in fundamental organic chemistry principles and offers a logical progression from commercially available starting materials to the final, high-purity dihydrochloride salt.
Proposed Synthetic Pathway
The overall synthetic transformation proceeds as follows:
Caption: Proposed four-step synthesis of this compound.
Mechanistic Considerations and Rationale
-
Step 1: Strecker Synthesis: This cornerstone reaction efficiently creates the crucial carbon-nitrogen bond. 2-Pyridinecarboxaldehyde reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by a cyanide nucleophile. This one-pot reaction is highly effective for producing the α-amino nitrile intermediate.
-
Step 2: Hydrolysis: The nitrile group is robust and requires harsh conditions, typically strong acid (e.g., concentrated HCl) and heat, for complete hydrolysis to a carboxylic acid. This step simultaneously protects the amino group and the pyridine nitrogen as their hydrochloride salts, preventing side reactions.
-
Step 3: Reduction: The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction must be conducted under strictly anhydrous conditions in an inert solvent like tetrahydrofuran (THF).
-
Step 4: Dihydrochloride Salt Formation: The resulting free base, 2-Amino-2-(2-pyridyl)ethanol, contains two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen. Treatment with at least two equivalents of hydrochloric acid is necessary to protonate both sites, forming the stable, crystalline dihydrochloride salt. This form is often preferred for its ease of handling and improved shelf-life.
Experimental Protocol: Synthesis
Step 1: Synthesis of α-Amino-2-pyridineacetonitrile
-
In a well-ventilated fume hood, combine 2-pyridinecarboxaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a mixture of methanol and water (3:1).
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.
Step 2: Hydrolysis to 2-Amino-2-(2-pyridyl)acetic acid hydrochloride
-
Add the crude α-amino nitrile from Step 1 to concentrated hydrochloric acid (10-12 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the amino acid hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven.
Step 3: Reduction to 2-Amino-2-(2-pyridyl)ethanol
-
Caution: Perform this step under an inert atmosphere (Nitrogen or Argon). LiAlH₄ reacts violently with water.
-
Suspend LiAlH₄ (2.5-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Cool the suspension to 0 °C.
-
Slowly add the dried amino acid hydrochloride from Step 2 portion-wise, controlling the rate of addition to manage gas evolution.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude free base as an oil or low-melting solid.
Step 4: Formation of this compound
-
Dissolve the crude amino alcohol from Step 3 in a minimal amount of isopropanol (IPA).
-
Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) with vigorous stirring.
-
A white precipitate should form immediately. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Reagent and Yield Summary
| Step | Key Reagents | Molar Ratio (to starting material) | Expected Yield |
| 1 | 2-Pyridinecarboxaldehyde, NaCN, NH₄Cl | 1.0 : 1.1 : 1.2 | 80-90% |
| 2 | α-Amino-2-pyridineacetonitrile, conc. HCl | 1.0 : 10 | 75-85% |
| 3 | 2-Amino-2-(2-pyridyl)acetic acid, LiAlH₄ | 1.0 : 2.5 | 70-80% |
| 4 | 2-Amino-2-(2-pyridyl)ethanol, HCl | 1.0 : 2.2 | >95% |
Purification and Isolation
The purity of a pharmaceutical intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3] The primary method for purifying the final crystalline salt is recrystallization.
Purification Workflow
Caption: Workflow for the purification of the final product via recrystallization.
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A common and effective system for hydrochloride salts is a polar alcohol (like methanol or ethanol) as the primary solvent and a non-polar solvent (like diethyl ether or ethyl acetate) as the anti-solvent.
-
Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot methanol to completely dissolve the solid. c. If any insoluble impurities are present, perform a hot filtration. d. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once crystal growth appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation. f. Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove residual solvent. g. Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
For challenging separations, especially during the purification of the free base intermediate, chromatographic methods such as cation-exchange chromatography can be highly effective for removing basic impurities.[4]
Quality Control and Purity Assessment
A multi-faceted analytical approach is essential to confirm the identity, purity, and quality of the final compound.[5] No single technique is sufficient; rather, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
Purity Analysis Workflow
Caption: Logical workflow for the comprehensive analytical validation of the final product.
Recommended Analytical Methodologies
| Analytical Technique | Primary Use | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) [3][6] | Purity determination and impurity quantification | High resolution, sensitivity, and quantitative accuracy. | Requires a chromophore for UV detection; may not detect all impurities. |
| ¹H NMR Spectroscopy [6][7] | Structural confirmation and identification | Provides definitive structural information; can be quantitative (qNMR). | Lower sensitivity for minor impurities compared to HPLC. |
| LC-MS [5] | Identification of unknown impurities | Combines HPLC separation with mass identification for high specificity. | More complex instrumentation; response factors can vary. |
| Karl Fischer Titration [6] | Determination of water content | Highly accurate and specific for water. | Only measures water content. |
Protocol: Purity Determination by HPLC
-
Objective: To quantify the main compound and detect any process-related impurities.
-
Methodology: A reverse-phase HPLC method is standard.[6]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 260 nm, corresponding to the pyridine ring).
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Conclusion
The synthesis, purification, and analysis of this compound require a systematic and scientifically rigorous approach. The methodologies detailed in this guide—from a robust Strecker-based synthesis to meticulous recrystallization and multi-technique analytical validation—provide a solid framework for producing this valuable chemical intermediate with the high degree of purity demanded in pharmaceutical and advanced material research. Adherence to these principles ensures the reliability and reproducibility essential for successful drug development and scientific innovation.
References
- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Characterization of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (C₇H₁₂Cl₂N₂O), a versatile building block in modern pharmaceutical development.[1] As a Senior Application Scientist, my objective is not merely to list protocols but to impart a strategic understanding of why specific analytical techniques are chosen and how their results are synergistically integrated to build an irrefutable structural profile. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating methodology for chemical characterization, ensuring scientific integrity from the bench to regulatory submission.
Introduction and Strategic Importance
This compound is a key intermediate whose pyridine ring and amino-alcohol functionalities make it a valuable scaffold in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its structural integrity is paramount, as any deviation can profoundly impact downstream synthetic efficacy, biological activity, and safety profiles. The dihydrochloride salt form enhances its stability and aqueous solubility, properties that are advantageous for handling and formulation but also necessitate specific considerations during analysis.[2]
This guide outlines a multi-technique analytical workflow. Each step is designed to provide orthogonal data, creating a self-validating system that confirms identity, purity, and structure with the highest degree of confidence.
Physicochemical Profile
A foundational step in any characterization is the confirmation of basic physical and chemical properties. These data serve as the initial checkpoint against established specifications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [2][3][4] |
| Molecular Weight | 211.09 g/mol | [4][5][] |
| CAS Number | 1187930-63-7 | [4][5] |
| Appearance | White to light yellow solid | [1][3] |
| IUPAC Name | 2-amino-2-(pyridin-2-yl)ethanol;dihydrochloride | [4] |
| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl.Cl | [4] |
Integrated Analytical Workflow: A Multi-Pillar Approach
The definitive characterization of a molecule, especially a pharmaceutical intermediate, cannot rely on a single technique. We employ an integrated workflow where each method provides a unique piece of the structural puzzle. The synergy between these techniques ensures a comprehensive and trustworthy analysis.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation. It provides unambiguous evidence of the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are non-negotiable as they confirm the presence and connectivity of both the pyridine ring and the ethanolamine side chain. The choice of a deuterated solvent is critical; given the dihydrochloride salt's nature, Deuterium Oxide (D₂O) is the logical choice, as it readily dissolves the compound and allows for the exchange of labile protons (OH, NH₂), which can simplify the spectrum.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
Trustworthiness & Data Interpretation
The resulting spectra validate the structure by confirming the expected proton and carbon environments.
-
¹H NMR: Expect signals in the aromatic region (δ 7.5–8.5 ppm) corresponding to the four protons on the pyridine ring.[3] The ethanolamine backbone protons will appear further upfield (δ 3.0–4.0 ppm).[3] The integration of these signal areas must be proportional to the number of protons they represent (e.g., 1:1:1:1 for the pyridine protons). In D₂O, the OH and NH₂ protons will exchange with deuterium and their signals will disappear or be significantly broadened, which is a key diagnostic feature.
-
¹³C NMR: The spectrum should display seven distinct signals: five for the sp² carbons of the pyridine ring and two for the sp³ carbons of the ethanolamine side chain. The chemical shifts will be consistent with published data for similar structures.
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides definitive confirmation of the compound's molecular weight. For a pre-charged, polar molecule like this dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion. We will operate in positive ion mode to detect the protonated free base.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as a 50:50 mixture of water and methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 50-500).
-
High-Resolution MS (HRMS): For ultimate confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap).
Trustworthiness & Data Interpretation
The primary goal is to identify the protonated molecular ion of the free base, [M+H]⁺.
-
Expected Ion: The free base (C₇H₁₀N₂O) has a monoisotopic mass of 138.0793 Da. The ESI-MS spectrum should show a prominent peak at m/z 139.0871 corresponding to [C₇H₁₁N₂O]⁺.
-
HRMS Validation: High-resolution analysis provides an exact mass measurement. A measured mass within 5 ppm of the calculated theoretical mass provides irrefutable evidence of the elemental composition, leaving no room for ambiguity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR is a rapid, cost-effective, and powerful technique for identifying the functional groups present in a molecule. For this compound, FT-IR will confirm the presence of O-H (alcohol), N-H (amine), C-O, and the characteristic vibrations of the pyridine ring. This serves as an excellent orthogonal check to the data obtained from NMR and MS.
Protocol: Solid-State FT-IR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for the most straightforward analysis. Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Collect a background spectrum of the clean ATR crystal first.
-
Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.
Trustworthiness & Data Interpretation
The spectrum is a unique "fingerprint." The presence of key absorption bands validates the functional group architecture of the molecule.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H and N-H stretching | Alcohol and Amine |
| 3100 - 3000 | Aromatic C-H stretching | Pyridine Ring |
| 2950 - 2850 | Aliphatic C-H stretching | Ethanolamine CH₂ |
| ~1610, 1570, 1470, 1430 | C=C and C=N stretching | Pyridine Ring Vibrations[7] |
| ~1050 | C-O stretching | Primary Alcohol |
High-Performance Liquid Chromatography (HPLC): Purity Determination
Expertise & Experience: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds.[8] For a polar, aromatic amine like this compound, a reverse-phase C18 column provides excellent resolving power.[3][9] UV detection is ideal due to the strong chromophore of the pyridine ring.
Protocol: Reverse-Phase HPLC Purity Assay
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system using a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid in water) and an organic modifier (Acetonitrile or Methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyridine ring absorbs strongly, typically around 254 nm or 260 nm.[3]
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to all other peaks.
Trustworthiness & Data Interpretation
A high-purity sample (>98%) will exhibit a single major peak with a sharp, symmetrical shape. The retention time of this peak should be consistent across multiple injections. The absence of significant secondary peaks provides confidence in the sample's purity and the effectiveness of the synthetic purification process.
Caption: Logical relationship of structural information derived from core spectroscopic techniques.
X-ray Crystallography: The Gold Standard for Absolute Structure
Expertise & Experience: When unambiguous, three-dimensional structural proof is required, single-crystal X-ray crystallography is the definitive technique. It moves beyond connectivity to provide precise data on bond lengths, bond angles, and stereochemistry. While not a routine quality control method, it is invaluable for reference standard characterization or when stereoisomers are possible.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[10]
Trustworthiness & Data Interpretation
The output is a 3D model of the molecule as it exists in the crystal lattice, confirming the exact spatial arrangement of every atom. This technique definitively validates the structural assignments made by NMR and other methods. The quality of the structure is assessed by statistical parameters like the R-factor, which should be low for a reliable structure.
Conclusion
The structural characterization of this compound is a systematic process built on the strategic application of orthogonal analytical techniques. By integrating data from NMR, MS, FT-IR, and HPLC, we construct a comprehensive and self-validating profile of the molecule's identity, structure, and purity. This multi-faceted approach ensures the highest level of scientific integrity, providing the confidence necessary for advancing promising compounds through the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 4. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 7. chimia.ch [chimia.ch]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the pH-Dependent Stability of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for evaluating the stability of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride across a range of pH conditions. As a critical parameter in drug development, understanding the pH-dependent stability profile informs formulation strategies, storage conditions, and regulatory submissions. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated approach to your stability studies.
Introduction: The Significance of pH-Dependent Stability
This compound is a molecule of interest in pharmaceutical research, featuring a chiral center, a primary amino group, a hydroxyl group, and a pyridine ring. The presence of ionizable groups, specifically the primary amine and the pyridine nitrogen, dictates that its charge state, and consequently its reactivity and stability, will be highly dependent on the pH of its environment.
A thorough understanding of how pH influences the degradation of this molecule is paramount for:
-
Formulation Development: Selecting appropriate excipients and buffer systems to ensure the drug's stability in its final dosage form.
-
Manufacturing and Storage: Defining optimal pH ranges for processing and long-term storage to minimize degradation.
-
Predicting In Vivo Performance: Understanding how the molecule will behave in the varying pH environments of the gastrointestinal tract and bloodstream.
-
Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH), which mandate stress testing under various pH conditions.[1][2][3][4][5]
Theoretical Framework: Chemical Properties and Predicted Stability
The inherent stability of this compound is governed by its functional groups and their susceptibility to degradation pathways such as hydrolysis and oxidation.
Acid-Base Chemistry and pKa Values
The molecule possesses two basic centers: the primary aliphatic amine and the nitrogen atom of the pyridine ring. The approximate pKa values for these groups are:
-
Primary Amino Group: ~9-10
-
Pyridine Nitrogen: ~5.2
These pKa values are critical as they determine the protonation state of the molecule at a given pH.
-
Strongly Acidic pH (e.g., pH 1-2): Both the primary amine and the pyridine nitrogen will be protonated, rendering the molecule dicationic. This protonation can influence the molecule's susceptibility to certain degradation pathways.
-
Neutral pH (e.g., pH 7): The primary amine will be predominantly protonated, while the pyridine nitrogen will be largely in its free base form.
-
Alkaline pH (e.g., pH 9-12): The primary amine will become deprotonated, increasing its nucleophilicity and potentially its susceptibility to oxidative degradation.
Potential Degradation Pathways
Based on the structure of 2-Amino-2-(2-pyridyl)ethanol, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: While the molecule lacks highly labile ester or amide groups, forced hydrolytic conditions (strong acid or base at elevated temperatures) could potentially lead to rearrangements or other degradative reactions. However, 2-aminoethanol derivatives are generally considered stable to hydrolysis under normal environmental conditions.
-
Oxidation: The primary amine and the alcohol functional group are susceptible to oxidation. Oxidative stress, which can be mimicked by exposure to agents like hydrogen peroxide, could lead to the formation of corresponding imines, aldehydes, or carboxylic acids. The presence of atmospheric oxygen can also contribute to long-term oxidative degradation.[6][7]
-
Photodegradation: The pyridine ring is a chromophore that can absorb UV light, potentially leading to photodegradation. Studies on other pyridine-containing compounds have shown susceptibility to light.[6]
A Validated Experimental Approach to pH Stability Assessment
A comprehensive pH stability study involves subjecting the molecule to a range of pH conditions under accelerated temperatures to identify potential degradation products and determine the rate of degradation. This process is a cornerstone of forced degradation studies as outlined by the ICH.[1][3][4]
Experimental Workflow
The following diagram illustrates a typical workflow for a pH-dependent stability study.
Caption: Workflow for a comprehensive pH-dependent stability study.
Detailed Experimental Protocols
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., purified water or a 50:50 methanol:water mixture).
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values. For example:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.5: Acetate Buffer
-
pH 7.4: Phosphate Buffered Saline (PBS)
-
pH 9.0: Borate Buffer
-
pH 12.0: 0.01 M Sodium Hydroxide
-
-
Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the prepared solutions at an elevated temperature, for example, 60°C, to accelerate degradation. Protect samples from light to avoid confounding photodegradation.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately cool the withdrawn samples to halt further degradation. For acidic and basic samples, neutralize them to approximately pH 7 before analysis to prevent damage to the HPLC column.
A stability-indicating method is crucial to separate the parent compound from any degradation products.
-
Chromatographic System: A reverse-phase HPLC system with UV or Diode Array Detection (DAD) is recommended.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve polar degradation products from the parent compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm, with DAD to assess peak purity).
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3][8]
-
LC-MS/MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. This will provide the mass-to-charge ratio (m/z) of the degradation products.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradants, which can help in elucidating their structures.
-
NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the proposed structure.[9][10][11]
Data Presentation and Interpretation
Quantitative Data Summary
The results of the stability study should be presented in a clear and concise tabular format.
| pH | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 2.0 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 99.5 | 0.3 | 0.2 | 0.5 | |
| 48 | 98.9 | 0.6 | 0.5 | 1.1 | |
| 7.4 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 99.8 | < LOQ | 0.1 | 0.1 | |
| 48 | 99.6 | 0.1 | 0.2 | 0.3 | |
| 12.0 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.5 | 1.8 | 4.3 | |
| 48 | 90.1 | 5.3 | 3.9 | 9.2 |
LOQ: Limit of Quantitation
Proposed Degradation Pathways
Based on the identification of degradation products, a degradation pathway map can be constructed.
Caption: Potential degradation pathways of this compound.
Conclusion and Recommendations
This guide has outlined a comprehensive strategy for assessing the pH-dependent stability of this compound. The stability profile is a critical quality attribute that must be thoroughly investigated during drug development.
Key Takeaways:
-
The pKa values of the primary amine and pyridine nitrogen are fundamental to understanding the molecule's behavior at different pH values.
-
Forced degradation studies under acidic, neutral, and basic conditions are essential for identifying potential degradation products and pathways.
-
A validated, stability-indicating HPLC method is the cornerstone of quantitative analysis in a stability study.
-
LC-MS/MS and NMR are powerful tools for the structural elucidation of unknown degradation products.
It is recommended that the stability of this compound be further investigated under oxidative and photolytic stress conditions to build a complete stability profile. The data generated from these studies will be invaluable for the development of a safe, effective, and stable pharmaceutical product.
References
- 1. scribd.com [scribd.com]
- 2. www3.paho.org [www3.paho.org]
- 3. asean.org [asean.org]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride as a Precursor for Bioactive Heterocyclic Compounds
Executive Summary
Heterocyclic compounds form the bedrock of medicinal chemistry, with fused pyridine systems representing a particularly privileged class of scaffolds. This guide provides an in-depth technical exploration of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, a versatile and highly valuable precursor for the synthesis of diverse, biologically relevant heterocyclic compounds. We will dissect its physicochemical properties, delve into the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for the synthesis of two key fused systems: imidazo[1,2-a]pyridines and oxazolo[3,2-a]pyridines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this precursor in their synthetic programs.
Physicochemical Profile of the Precursor
This compound is a bifunctional building block whose synthetic utility is derived from the strategic placement of its amino and hydroxyl groups.[1][2] Its structure is primed for cyclization reactions to form fused five-membered rings.
Chemical Properties and Structure
The presence of the pyridine ring, a primary amine, and a secondary alcohol provides multiple reactive sites.[1][2] The dihydrochloride salt form enhances its stability and aqueous solubility, making it a convenient starting material for a range of reaction conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 211.09 g/mol | [1] |
| Appearance | Light yellow to white solid | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 1187930-63-7 | [3][] |
The Role of the Dihydrochloride Salt
The dihydrochloride form protonates both the pyridine nitrogen and the primary amino group. This has two key practical implications for the synthetic chemist:
-
Enhanced Stability: The salt is significantly more stable and less prone to air oxidation than the corresponding free base, allowing for longer shelf life and easier handling.
-
Reaction Initiation: For most cyclization reactions, in-situ neutralization is required to unmask the nucleophilic amine and pyridine nitrogen. This step is critical and the choice of base (e.g., triethylamine, sodium bicarbonate) can influence reaction kinetics and outcomes.
Mechanistic Principles of Heterocycle Formation
The power of 2-Amino-2-(2-pyridyl)ethanol lies in its ability to react with bifunctional electrophiles in a controlled manner to yield fused heterocyclic systems. The general principle involves a two-step sequence: an initial intermolecular reaction at one of the nucleophilic sites (typically the more reactive primary amine), followed by an intramolecular cyclization.
General Reaction Pathway
The precursor's amino and hydroxyl groups, along with the pyridine nitrogen, serve as nucleophiles. Depending on the chosen electrophile and reaction conditions, different fused systems can be selectively synthesized. The most common pathways involve the formation of five-membered rings fused to the pyridine core.
Caption: Generalized workflow for heterocycle synthesis.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a highly sought-after class of heterocycles, recognized as a "drug prejudice" scaffold due to their prevalence in pharmaceuticals with anxiolytic, hypnotic, and other therapeutic activities.[5][6]
Synthetic Strategy: Multicomponent Reactions
One of the most efficient methods for constructing the imidazo[1,2-a]pyridine core is through multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction.[7][8] This approach involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide. While the title precursor is not a simple 2-aminopyridine, its amino group can participate in similar condensation pathways.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for imidazo[1,2-a]pyridine synthesis.[5][7]
Step 1: Neutralization of the Precursor
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a base such as triethylamine (2.2 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the free base.
-
Expert Insight: The use of a volatile organic base like triethylamine is advantageous as its hydrochloride salt can often be filtered off, simplifying the workup.
-
Step 2: Condensation Reaction
-
To the solution of the free base, add the desired aldehyde (1.0 eq) and isocyanide (1.0 eq).
-
Add a catalyst, such as ammonium chloride (0.1 eq), which can facilitate the reaction.[8]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Causality: The reaction proceeds through the formation of an intermediate Schiff base from the condensation of the amino group and the aldehyde, which then undergoes cyclization with the isocyanide and the pyridine nitrogen.[5]
-
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.
Caption: Experimental workflow for Imidazo[1,2-a]pyridine synthesis.
Synthesis of Oxazolo[3,2-a]pyridinium Scaffolds
The oxazolo[3,2-a]pyridinium system is another important heterocyclic core that can be accessed from amino alcohol precursors.[9][10] These compounds are valuable intermediates for further chemical transformations.[9]
Synthetic Strategy: Acid-Catalyzed Cyclization
The synthesis of the oxazolo[3,2-a]pyridinium ring typically involves the cyclization of an N-substituted 2-pyridone. Starting from 2-Amino-2-(2-pyridyl)ethanol, a related strategy involves an acid-catalyzed intramolecular cyclodehydration.
Detailed Experimental Protocol
This protocol is based on general methods for the synthesis of oxazolopyridinium salts.[9]
Step 1: Acylation of the Amino Group (Optional but Recommended)
-
Protect/acylate the amino group of the free-base precursor with an appropriate reagent (e.g., an acid chloride or anhydride) to prevent side reactions. This step directs the cyclization to involve the hydroxyl group and the pyridine nitrogen.
Step 2: Cyclization and Dehydration
-
Dissolve the N-acylated precursor in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[9]
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Trustworthiness: This self-validating system relies on the strong dehydrating nature of the acid to drive the reaction towards the cyclized product. The progress can be monitored by taking small aliquots, quenching them carefully, and analyzing by LC-MS.
-
Step 3: Isolation of the Salt
-
After cooling the reaction mixture, pour it carefully into a large volume of vigorously stirred diethyl ether.[9]
-
The oxazolo[3,2-a]pyridinium salt will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with diethyl ether to remove residual acid, and dry under vacuum.
Comparative Data and Applications
The choice of synthetic route and reagents dictates the final heterocyclic scaffold. Below is a comparison of the two highlighted pathways.
| Feature | Imidazo[1,2-a]pyridine Synthesis | Oxazolo[3,2-a]pyridine Synthesis |
| Key Reagents | Aldehydes, Isocyanides | Strong Dehydrating Acids (H₂SO₄) |
| Reaction Type | Multicomponent Condensation | Intramolecular Cyclodehydration |
| Key Intermediate | Schiff Base / Nitrilium Ion | N-Acylated Pyridinium |
| Product Class | Neutral Fused Heterocycle | Cationic Fused Heterocycle (Salt) |
| Primary Application | Medicinal Chemistry Scaffolds[11] | Versatile Synthetic Intermediates[9] |
Conclusion
This compound is a potent and versatile precursor for constructing high-value fused heterocyclic systems. Its bifunctional nature allows for strategic and efficient entry into medicinally relevant scaffolds like imidazo[1,2-a]pyridines and synthetically useful oxazolo[3,2-a]pyridinium salts. By understanding the underlying reaction mechanisms and carefully selecting reagents and conditions, researchers can effectively harness the synthetic potential of this valuable building block to advance drug discovery and chemical synthesis programs.
References
- 1. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride in Advanced Multi-Component Reactions
Introduction: The Strategic Advantage of a Bifunctional Pyridyl Scaffold in MCR Chemistry
In the landscape of modern drug discovery and medicinal chemistry, the quest for molecular diversity and complexity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering a highly convergent and atom-economical approach to the synthesis of complex, drug-like molecules.[1] Within the vast toolkit of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions are particularly noteworthy for their ability to generate peptidomimetic scaffolds.[2][3]
This application note delves into the utility of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride , a versatile and bifunctional building block, in the context of such MCRs. Its unique structure, featuring a primary amine, a secondary alcohol, and a coordinating pyridine ring, presents a triad of functionalities that can be strategically exploited to generate novel heterocyclic systems and peptidomimetics. The pyridine moiety, in particular, is a well-established pharmacophore known to engage in crucial hydrogen bonding and metal coordination interactions within biological targets.[2] The presence of both an amine and an alcohol group on a chiral center offers opportunities for creating stereochemically rich and diverse molecular architectures.
This guide will provide detailed theoretical applications and step-by-step protocols for the use of 2-Amino-2-(2-pyridyl)ethanol in Ugi and Passerini-type reactions, aimed at researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire.
Part 1: The Ugi Four-Component Reaction (Ugi-4CR) - Crafting Pyridyl-Containing Peptidomimetics
The Ugi reaction is a cornerstone of MCR chemistry, classically combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[4] 2-Amino-2-(2-pyridyl)ethanol is an ideal candidate for the amine component in this reaction, leading to the synthesis of unique peptidomimetics bearing a hydroxyethyl-pyridine side chain.
Mechanistic Rationale and the Role of the Pyridyl Group
The reaction proceeds through the initial formation of a Schiff base between the amine and the carbonyl compound. The pyridine nitrogen in 2-Amino-2-(2-pyridyl)ethanol can potentially influence the reaction rate and stereoselectivity through intramolecular hydrogen bonding or by altering the electronic properties of the imine intermediate. The subsequent steps involve the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), followed by the addition of the carboxylate and a final Mumm rearrangement to yield the stable α-acylamino carboxamide product.[5]
Caption: Generalized workflow of the Ugi-4CR.
Experimental Protocol: Synthesis of a Model Pyridyl-Peptidomimetic
This protocol describes a general procedure for the Ugi-4CR using this compound. Note that the dihydrochloride salt will need to be neutralized in situ or prior to the reaction.
Materials:
-
This compound
-
Benzaldehyde (or other suitable aldehyde/ketone)
-
Acetic acid (or other suitable carboxylic acid)
-
tert-Butyl isocyanide (or other suitable isocyanide)
-
Triethylamine (or other suitable base)
-
Methanol (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous methanol (10 mL).
-
Add triethylamine (2.2 mmol, 2.2 equivalents) to neutralize the dihydrochloride salt and stir for 10 minutes at room temperature.
-
To this solution, add benzaldehyde (1.0 mmol), followed by acetic acid (1.0 mmol).
-
Finally, add tert-butyl isocyanide (1.0 mmol) dropwise to the stirring solution.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyridyl-containing peptidomimetic.
| Component | Molar Ratio | Example Reagent |
| Amino Alcohol | 1.0 | 2-Amino-2-(2-pyridyl)ethanol |
| Aldehyde | 1.0 | Benzaldehyde |
| Carboxylic Acid | 1.0 | Acetic Acid |
| Isocyanide | 1.0 | tert-Butyl isocyanide |
| Solvent | - | Methanol |
| Temperature | - | Room Temperature |
| Typical Yield | - | 60-85% (structure dependent) |
Table 1: Representative Reaction Conditions for the Ugi-4CR
Part 2: The Passerini Three-Component Reaction (Passerini-3CR) - A Gateway to α-Acyloxy Amides
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide.[3] While 2-Amino-2-(2-pyridyl)ethanol does not directly fit into this triad, its bifunctional nature can be harnessed in a tandem or pre-functionalization approach.
Conceptual Application: A Tandem Oxidation-Passerini Reaction
A plausible and elegant strategy involves the in situ oxidation of the secondary alcohol of 2-Amino-2-(2-pyridyl)ethanol to the corresponding α-amino ketone. This newly formed ketone can then participate as the carbonyl component in a subsequent Passerini reaction, all in a one-pot fashion. This approach leverages both key functionalities of the starting material to generate a highly functionalized α-acyloxy amide bearing a pyridyl-amino moiety.
Caption: Proposed tandem oxidation-Passerini reaction workflow.
Experimental Protocol: A Tandem Oxidation-Passerini Approach
This protocol outlines a hypothetical but chemically sound procedure for the synthesis of a pyridyl-containing α-acyloxy amide.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Benzoic acid (or other suitable carboxylic acid)
-
Cyclohexyl isocyanide (or other suitable isocyanide)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (for work-up)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-Amino-2-(2-pyridyl)ethanol (neutralized from its dihydrochloride salt, 1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add Dess-Martin periodinane (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete oxidation to the α-amino ketone.
-
To the same flask, add benzoic acid (1.2 mmol) and cyclohexyl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target α-acyloxy amide.
| Parameter | Condition/Reagent |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) |
| Carbonyl Component | In situ generated α-amino ketone |
| Carboxylic Acid | Benzoic Acid |
| Isocyanide | Cyclohexyl isocyanide |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 50-70% (over two steps) |
Table 2: Proposed Conditions for the Tandem Oxidation-Passerini Reaction
Conclusion and Future Outlook
This compound is a highly promising, yet underutilized, building block for the construction of novel and medicinally relevant scaffolds through multi-component reactions. The protocols and conceptual frameworks presented herein demonstrate its potential to serve as a versatile component in both Ugi and Passerini-type transformations. The strategic incorporation of its amine, alcohol, and pyridine functionalities can lead to a diverse array of complex molecules with tunable physicochemical and pharmacological properties. Further exploration of this scaffold in other MCRs, as well as in stereoselective variations of the Ugi and Passerini reactions, is a fertile ground for future research and development in the field of drug discovery.
References
- 1. Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
protocol for condensation reaction with 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
An Application Guide to Schiff Base Synthesis via Condensation Reaction with 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Introduction
2-Amino-2-(2-pyridyl)ethanol is a versatile bifunctional molecule featuring a primary amine, a secondary alcohol, and a pyridyl nitrogen atom, making it a valuable building block in medicinal chemistry and materials science. Its derivatives, particularly Schiff bases (imines), are of significant interest due to their prevalence in biologically active compounds and their utility as ligands in coordination chemistry. This application note provides a comprehensive guide to the condensation reaction of this compound with carbonyl compounds to form Schiff bases. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide troubleshooting insights to ensure successful synthesis.
The protocol addresses the specific challenge of using the dihydrochloride salt form of the amine, which requires a crucial initial step to liberate the nucleophilic free amine before the condensation can proceed. This guide is intended for researchers in organic synthesis, drug discovery, and coordination chemistry, offering both the practical "how" and the fundamental "why" behind the experimental design.
Chemical Principle & Reaction Mechanism
The formation of a Schiff base, or imine, is a cornerstone condensation reaction in organic chemistry.[1][2] It involves the reaction of a primary amine with an aldehyde or a ketone, resulting in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[2][3] The overall process is reversible and typically catalyzed by acid.[4][5]
The reaction proceeds through a two-stage mechanism:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][6]
-
Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of water is the rate-limiting step and is generally catalyzed by acid, which protonates the hydroxyl group, converting it into a much better leaving group (H₂O).[5][7]
A critical consideration for the specified starting material, this compound, is that the primary amine is protonated and non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base must be added first to deprotonate the ammonium salt and generate the free amine, which can then initiate the nucleophilic attack.
Caption: General mechanism of imine (Schiff base) formation.
Experimental Protocol: Synthesis of (E)-1-(2-pyridyl)-2-((phenyl)methyleneamino)ethanol
This protocol details the synthesis of a representative Schiff base from this compound and benzaldehyde.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 1187930-63-7 | 211.09 | 1.06 g | 5.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 0.51 mL (0.53 g) | 5.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.40 mL (1.01 g) | 10.0 |
| Absolute Ethanol | 64-17-5 | 46.07 | 25 mL | - |
| Glacial Acetic Acid (catalyst) | 64-19-7 | 60.05 | 2-3 drops | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine and benzaldehyde are irritants. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
-
Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
-
Liberation of the Free Amine:
-
To the 100 mL round-bottom flask, add this compound (1.06 g, 5.0 mmol) and a magnetic stir bar.
-
Add absolute ethanol (25 mL) and stir to dissolve the solid. The solution may be hazy.
-
Slowly add triethylamine (1.40 mL, 10.0 mmol) to the stirring solution. A white precipitate of triethylamine hydrochloride may form.
-
Rationale: Two equivalents of base are required to neutralize both hydrochloride salts (on the primary amine and the pyridine ring), liberating the free amine which is essential for the nucleophilic attack.[3] Triethylamine is chosen as it is a non-nucleophilic base that will not interfere with the main reaction.
-
-
Condensation Reaction:
-
To the amine solution, add benzaldehyde (0.51 mL, 5.0 mmol) dropwise.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Rationale: While the initial deprotonation requires a base, the rate-limiting dehydration step is catalyzed by a small amount of acid.[4][6] Acetic acid provides the necessary protons to facilitate the removal of the water molecule.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
-
Reaction Monitoring:
-
Allow the reaction to reflux for 3-5 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a solvent system like ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the benzaldehyde spot and the appearance of a new, less polar product spot indicate reaction completion.
-
-
Isolation of the Product:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the flask further in an ice bath for 30 minutes to encourage precipitation of the product.
-
If a solid product has formed, collect it by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove impurities.
-
If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
The crude product can often be induced to crystallize by adding cold water or by trituration with a non-polar solvent like hexane.
-
-
Purification and Characterization:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Key spectral data to confirm product formation include an imine (C=N) stretch around 1640-1690 cm⁻¹ in the IR spectrum and a characteristic imine proton (HC=N) signal around δ 8.0-8.5 ppm in the ¹H NMR spectrum.[9]
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for Schiff base synthesis.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very slow reaction | 1. Insufficient base to liberate the free amine. 2. Inactive catalyst or no catalyst added. 3. Reaction temperature is too low. | 1. Ensure two full equivalents of triethylamine were added. 2. Add a few more drops of glacial acetic acid. 3. Ensure the mixture is at a steady reflux. |
| Formation of multiple products (spots on TLC) | 1. Side reactions due to excess heat or prolonged reaction time. 2. Impure starting materials. | 1. Reduce reflux time and monitor more frequently. 2. Use freshly distilled benzaldehyde, as it can oxidize to benzoic acid upon storage. |
| Product does not precipitate upon cooling | The product is highly soluble in the reaction solvent or is an oil. | 1. Concentrate the solution using a rotary evaporator. 2. Try adding the concentrated solution dropwise to a stirred anti-solvent (e.g., cold water or hexane). 3. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up or recrystallization. 3. Reversible reaction equilibrium favors reactants. | 1. Extend the reflux time. 2. Use minimal solvent for washing and recrystallization. 3. If possible, use a Dean-Stark apparatus to remove water and drive the equilibrium toward the product.[3] |
Conclusion
The condensation of this compound with carbonyl compounds is a robust method for synthesizing valuable Schiff base derivatives. The success of this protocol hinges on the initial liberation of the free amine from its salt form using a suitable base, followed by a classic acid-catalyzed condensation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce these important compounds. The provided protocol and troubleshooting guide offer a solid foundation for further exploration and optimization in various research and development applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 4. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Leveraging 2-Amino-2-(2-pyridyl)ethanol Dihydrochoride for the Synthesis of Novel Enzyme Inhibitors
Abstract
The pursuit of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The strategic selection of molecular scaffolds is critical for developing candidates with desirable pharmacological profiles. This document provides an in-depth guide on the application of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, a versatile and highly functionalized building block, in the synthesis of enzyme inhibitors. We will explore the strategic advantages of its structure, provide detailed, field-tested protocols for synthesis and enzymatic screening, and present a case study on its application in developing inhibitors for neuronal nitric oxide synthase (nNOS).
The Strategic Importance of the 2-Amino-2-(2-pyridyl)ethanol Scaffold
This compound is more than a simple chemical intermediate; it is a privileged scaffold in medicinal chemistry. Its utility stems from the unique combination of three key functional groups on a compact frame: a pyridine ring, a primary amine, and a primary alcohol.[1] The dihydrochloride salt form enhances aqueous solubility and stability, making it convenient for initial reaction steps.[2]
-
The Pyridine Moiety: The pyridine nitrogen acts as a hydrogen bond acceptor and can participate in crucial interactions with amino acid residues in an enzyme's active site.[3] Its basicity is a critical factor that can be modulated by substituents to fine-tune binding affinity and pharmacokinetic properties.[4] In many inhibitors, this ring system mimics the binding of natural substrates or cofactors.
-
The Amino Group: As a primary amine, this group is a potent nucleophile and a hydrogen bond donor. It serves as a versatile synthetic handle for introducing a wide array of side chains and pharmacophores through acylation, alkylation, or reductive amination, allowing for systematic exploration of the inhibitor's structure-activity relationship (SAR).
-
The Hydroxyl Group: The primary alcohol provides another site for modification, capable of acting as a hydrogen bond donor or acceptor. It can be esterified, etherified, or oxidized to introduce further diversity and modulate the compound's polarity and metabolic stability. The stereocenter at this position also allows for the synthesis of enantiomerically pure inhibitors, which is often critical for achieving high selectivity and reducing off-target effects.[5]
Caption: Key structural features of the 2-Amino-2-(2-pyridyl)ethanol scaffold.
General Workflow for Inhibitor Development
The development of an enzyme inhibitor from a starting scaffold like 2-Amino-2-(2-pyridyl)ethanol follows a logical and iterative process. The initial steps involve synthetic modifications to generate a library of diverse analogs, which are then subjected to biological screening. Hits from this initial screen are further optimized based on SAR to improve potency, selectivity, and drug-like properties.
Caption: General workflow for inhibitor synthesis and evaluation.
Protocol 1: Synthesis of a Core Inhibitor Scaffold via N-Acylation
This protocol describes a general method for acylating the primary amine of this compound with a carboxylic acid, a common first step in elaborating the scaffold.
3.1. Materials and Reagents
-
This compound (1 eq.)
-
Carboxylic acid of interest (R-COOH) (1.1 eq.)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Neutralization: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq.) to the stirred solution.
-
Scientist's Note: DIPEA is a bulky, non-nucleophilic organic base. Two equivalents are required to neutralize the dihydrochloride salt, and an additional equivalent is needed to facilitate the amide coupling reaction.
-
-
Pre-activation: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HBTU (1.1 eq.) in a minimal amount of anhydrous DMF. Stir for 5-10 minutes at room temperature.
-
Scientist's Note: HBTU is a peptide coupling reagent that activates the carboxylic acid by forming an activated ester, making it highly susceptible to nucleophilic attack by the amine.
-
-
Coupling Reaction: Add the pre-activated carboxylic acid solution dropwise to the flask containing the amine at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Scientist's Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the coupling reagent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target enzyme.[6]
4.1. Materials and Reagents
-
Purified target enzyme
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Fluorogenic enzyme substrate
-
Assay Buffer (specific to the target enzyme, e.g., Tris-HCl with necessary cofactors)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
4.2. Assay Procedure
-
Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in Assay Buffer. A typical starting range might be from 100 µM to 1 nM. Also, prepare a "no inhibitor" control containing only DMSO at the same final concentration as the test wells.
-
Plate Setup: In the wells of the 96-well plate, add:
-
Assay Buffer
-
Enzyme solution (at a fixed, final concentration)
-
Inhibitor dilutions
-
-
Controls: Include the following controls on the plate:
-
100% Activity Control: Buffer + Enzyme + DMSO (no inhibitor)
-
Background Control: Buffer + Substrate + DMSO (no enzyme)
-
-
Pre-incubation: Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the "100% Activity Control".
-
Plot the percent inhibition [(1 - V₀_inhibitor / V₀_control) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
4.3. Sample Data Presentation
| Compound ID | Target Enzyme | IC₅₀ (nM) | Hill Slope |
| XYZ-001 | Enzyme A | 120 | 1.05 |
| XYZ-002 | Enzyme A | 45 | 0.98 |
| XYZ-003 | Enzyme A | >10,000 | N/A |
Case Study: Targeting Neuronal Nitric Oxide Synthase (nNOS)
The 2-aminopyridine scaffold is a validated pharmacophore for inhibiting nitric oxide synthase (NOS) isoforms. Overproduction of nitric oxide by nNOS is implicated in various neurological disorders, making it a key therapeutic target.[3]
Therapeutic Rationale: Inhibitors based on the 2-aminopyridine structure have been designed to be potent and selective for nNOS over other isoforms (eNOS and iNOS), which is crucial to avoid side effects like hypotension (from eNOS inhibition).[3]
Mechanism of Inhibition: The 2-aminopyridine moiety mimics the guanidinium group of the natural substrate, L-arginine. It forms key hydrogen bonds deep within the active site, anchoring the inhibitor. Specifically, it can form bidentate hydrogen bonds with a glutamate residue (e.g., Glu361 in eNOS) that is critical for binding.[3] The rest of the inhibitor, derived from synthetic modifications to the amino and hydroxyl groups of the original scaffold, can be tailored to occupy adjacent hydrophobic pockets, thereby conferring selectivity and increasing potency.
Caption: Conceptual binding mode of a 2-aminopyridine inhibitor in the nNOS active site.
A promising nNOS inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, demonstrated excellent potency (Ki = 48 nM for human nNOS) and high selectivity over other isoforms.[3] This exemplifies how the core aminopyridine scaffold can be elaborated into a highly effective and selective drug candidate.
Conclusion
This compound represents a high-value starting material for the synthesis of enzyme inhibitors. Its inherent structural and functional features provide a robust platform for generating diverse molecular libraries. The protocols outlined herein offer a reliable foundation for the synthesis, purification, and in vitro evaluation of novel inhibitors. By combining rational design with systematic synthetic exploration, researchers can effectively leverage this scaffold to develop potent and selective modulators of enzyme activity for therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols
In the field of asymmetric synthesis, the development of enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries where stereochemistry dictates biological activity. Chiral 1,2-amino alcohols are a privileged class of ligands and auxiliaries, prized for their ability to form stable chelate complexes with transition metals, thereby creating a well-defined chiral environment for stereoselective transformations.[1][2]
2-Amino-2-(2-pyridyl)ethanol is a structurally compelling member of this family. It features a primary amine and a hydroxyl group, which act as bidentate coordination sites, and a pyridyl nitrogen that can also participate in metal binding. This trifecta of coordination points provides a rigid and predictable framework when complexed with a metal center, making it an excellent candidate for inducing high levels of stereocontrol. This guide provides an in-depth look at the application of its dihydrochloride salt—the common commercial form—as a pre-ligand in highly efficient asymmetric catalytic systems.
Part 1: Mechanistic Principles and Ligand Activation
The dihydrochloride salt of 2-Amino-2-(2-pyridyl)ethanol is a stable, crystalline solid, ideal for storage and handling. However, for catalytic activity, it must be converted to its free base form. This is a critical, albeit straightforward, first step in any protocol.
The Activation Process:
The activation involves the in-situ neutralization of the two hydrochloride salts with a suitable base. This deprotonation liberates the primary amine and, if a strong enough base is used, the hydroxyl proton, allowing them to coordinate to the metal precursor.
-
Causality: The choice of base is non-trivial. For ruthenium-catalyzed transfer hydrogenations, a relatively strong base like potassium hydroxide (KOH) or sodium isopropoxide is often used not only to deprotonate the ligand but also to facilitate the formation of the active metal-hydride species from the hydrogen donor (e.g., 2-propanol).[3]
Formation of the Active Catalyst:
Once deprotonated, the 2-Amino-2-(2-pyridyl)ethanol ligand readily complexes with transition metal precursors, most notably ruthenium(II) arene complexes such as [RuCl2(p-cymene)]2. The ligand displaces the chloride ions to form a stable, 16-electron Ru-amido complex, which is the catalytically active species in many transfer hydrogenation reactions.[4] The N,O-bidentate coordination forms a conformationally restrained five-membered chelate ring, which is fundamental to the transfer of chirality.[5]
Caption: Ligand activation and formation of the active catalyst.
Part 2: Application Profile - Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most powerful and widespread applications of this ligand class is in the Noyori-type asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield enantiomerically enriched secondary alcohols.[3][6] This reaction is valued for its operational simplicity, mild conditions, and avoidance of high-pressure gaseous hydrogen.[7]
The Catalytic Cycle:
The accepted mechanism involves an "outer-sphere" hydrogen transfer.[3]
-
Hydride Formation: The activated Ru-ligand complex reacts with the hydrogen donor (e.g., 2-propanol) to form a ruthenium-hydride (Ru-H) species.
-
Substrate Coordination & Transition State: The ketone substrate interacts with the Ru-H complex. A key interaction is the hydrogen bond between the ligand's N-H group and the ketone's carbonyl oxygen, which orients the substrate for a facial-selective hydride transfer.
-
Hydride Transfer: The hydride on the ruthenium and a proton from the ligand's amine are transferred to the ketone's carbonyl carbon and oxygen, respectively, in a concerted, six-membered transition state.[8]
-
Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated by another molecule of the hydrogen donor, completing the cycle.
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
Part 3: Detailed Protocol - ATH of Acetophenone
This protocol provides a reliable method for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate, using an in-situ generated catalyst from 2-Amino-2-(2-pyridyl)ethanol dihydrochloride.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| [RuCl₂(p-cymene)]₂ | 52462-29-0 | 612.17 | 3.1 | 0.005 | 1 |
| (R)-2-Amino-2-(2-pyridyl)ethanol dihydrochloride | 160821-26-1 | 211.10 | 4.7 | 0.022 | 4.4 |
| Acetophenone | 98-86-2 | 120.15 | 120.2 | 1.0 | 200 |
| 2-Propanol (anhydrous) | 67-63-0 | 60.10 | 10 mL | - | - |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 5.6 | 0.1 | 20 |
Experimental Workflow:
Caption: Step-by-step experimental workflow for ATH of acetophenone.
Step-by-Step Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R)-2-Amino-2-(2-pyridyl)ethanol dihydrochloride (4.7 mg, 0.022 mmol).
-
Add 5 mL of anhydrous 2-propanol. The mixture will be a suspension.
-
Heat the mixture to 80 °C and stir for 20 minutes. The solution should become a clear, orange-red color, indicating the formation of the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to room temperature.
-
Add acetophenone (120.2 mg, 1.0 mmol) via syringe.
-
In a separate vial, dissolve KOH (5.6 mg, 0.1 mmol) in 5 mL of anhydrous 2-propanol. Add this basic solution to the reaction flask to initiate the transfer hydrogenation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Expected Results:
Catalytic systems of this nature typically afford high yields and enantioselectivities for a range of aromatic ketones.[9][10]
| Substrate | Product | Typical Yield (%) | Typical e.e. (%) (Configuration) |
| Acetophenone | 1-Phenylethanol | >95 | >92 (R) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | >95 (R) |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | >90 (R) |
Part 4: Expert Insights & Troubleshooting
-
Moisture is Detrimental: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can hydrolyze the active catalyst and neutralize the base.
-
Base Stoichiometry: The amount of base is critical. Insufficient base leads to incomplete ligand activation and slow reaction rates. Excess base can promote side reactions. The 20 mol% used in the protocol is a robust starting point.
-
Low Enantioselectivity: If enantioselectivity is poor, ensure the purity of the ligand. Racemization can occur during ligand synthesis. Also, confirm the catalyst pre-formation step was successful; an improperly formed catalyst will lack stereocontrol.
-
Substrate Scope: While effective for many aryl ketones, sterically hindered ketones (e.g., ortho,ortho-disubstituted) may react slower and require longer reaction times or slightly elevated temperatures (e.g., 40 °C).
Conclusion
This compound is a highly effective and versatile pre-ligand for asymmetric synthesis. Its straightforward activation and ability to form a rigid chiral environment around a metal center make it a reliable choice for demanding transformations like the asymmetric transfer hydrogenation of ketones. The provided protocol serves as a validated starting point for researchers exploring the synthesis of valuable chiral secondary alcohols.
References
- 1. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis and Application of Chiral Auxiliaries Derived from 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride: A Detailed Guide for Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries represent a robust and reliable strategy to induce stereoselectivity in chemical transformations.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of chiral auxiliaries derived from the readily available starting material, 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This guide will detail the preparation of the chiral auxiliary via selective N-acylation, its application in a diastereoselective aldol reaction, and the subsequent cleavage to yield the desired chiral product.
Introduction: The Pyridyl Moiety as a Privileged Scaffold in Asymmetric Catalysis
Chiral ligands and auxiliaries containing a pyridine ring have garnered significant attention in asymmetric synthesis.[3][4] The nitrogen atom of the pyridine ring can act as a Lewis base, enabling it to coordinate to metal centers and influence the stereochemical outcome of a reaction. 2-Amino-2-(2-pyridyl)ethanol is an attractive precursor for chiral auxiliaries due to its bifunctional nature, possessing a primary amine, a hydroxyl group, and a coordinating pyridine ring, all attached to a stereogenic center. The dihydrochloride salt form, while stable for storage, requires careful handling to liberate the free base for subsequent reactions.
This guide will focus on the conversion of 2-Amino-2-(2-pyridyl)ethanol into a versatile N-acyl derivative, a class of compounds that has proven effective in controlling the facial selectivity of enolate reactions.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a chiral auxiliary from this compound and its application in a diastereoselective aldol reaction.
Overall Workflow
The overall synthetic strategy involves three main stages: preparation of the chiral auxiliary, its use in a diastereoselective transformation, and finally, the removal of the auxiliary to afford the enantiomerically enriched product.
References
- 1. researchgate.net [researchgate.net]
- 2. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. I2-Catalyzed Oxidative Acylation of Tertiary Amines via C-N Bond Cleavage [organic-chemistry.org]
Application Notes and Protocols for the N-Alkylation of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Introduction: The Significance of N-Alkylated 2-Amino-2-(2-pyridyl)ethanol Derivatives
N-alkylated 2-amino-2-(2-pyridyl)ethanol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The strategic introduction of alkyl groups onto the nitrogen atom can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. These modifications are crucial for optimizing lead compounds into viable drug candidates. This guide provides a comprehensive overview of the synthetic strategies for the N-alkylation of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, offering detailed protocols and expert insights for researchers in the field.
Understanding the Core Challenges: A Scientist's Perspective
The N-alkylation of this compound presents a unique set of challenges that demand careful consideration in experimental design.
-
The Dihydrochloride Salt: The starting material is a dihydrochloride salt, meaning both the primary amine and the pyridine nitrogen are protonated. This necessitates the use of a sufficient amount of base to liberate the free amine, which is the nucleophilic species in the reaction. Inadequate neutralization will result in poor or no reaction.
-
Over-alkylation: A primary amine, upon mono-alkylation, is converted into a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, yielding a tertiary amine, and potentially even a quaternary ammonium salt.[1][2][3] Controlling the reaction to achieve selective mono-alkylation is a primary objective.
-
Competing Nucleophiles: The molecule contains three potential sites for alkylation: the primary amino group, the pyridine nitrogen, and the hydroxyl group. While the primary amine is generally the most nucleophilic, reaction conditions must be optimized to prevent undesired side reactions at the other functional groups.
This guide will address these challenges by presenting robust protocols designed for high selectivity and yield.
Strategic Approaches to N-Alkylation
We will explore three primary methodologies for the N-alkylation of 2-Amino-2-(2-pyridyl)ethanol, each with its own set of advantages and considerations.
-
Direct Alkylation with Alkyl Halides: A classic and straightforward SN2 reaction.
-
Reductive Amination: A controlled and highly selective method for mono-alkylation.
-
"Borrowing Hydrogen" Catalysis with Alcohols: A modern, atom-economical, and environmentally conscious approach.
Methodology 1: Direct Alkylation with Alkyl Halides
This method relies on the direct reaction of the amine with an alkyl halide in the presence of a base. The key to success lies in carefully controlling the stoichiometry and reaction conditions to favor mono-alkylation.[1]
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base is crucial to avoid competing reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. For a dihydrochloride salt, at least two equivalents of base are required for neutralization, with an additional equivalent to scavenge the acid produced during the reaction.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the amine salt and facilitate the SN2 reaction.[4][5]
-
Control of Over-alkylation: Using a large excess of the amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is not always practical. A more common strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture.[4]
Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide
Materials:
-
This compound
-
Alkyl bromide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (3.0-4.0 eq) to the stirred solution. The mixture will be a suspension.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.0-1.2 eq) dropwise to the suspension at room temperature over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (3.0-4.0 eq) | Neutralizes the dihydrochloride and the HBr byproduct. |
| Solvent | Anhydrous DMF | Dissolves reactants and facilitates SN2 reaction. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate and minimizes side reactions. |
| Alkyl Halide Stoichiometry | 1.0-1.2 eq | Minimizes over-alkylation. |
Methodology 2: Reductive Amination
Reductive amination is a highly effective method for the synthesis of secondary amines, offering excellent control over mono-alkylation.[6][7] The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[6][7]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and versatile reducing agent.[6] However, it can also reduce the starting aldehyde. To circumvent this, the imine is often pre-formed before the addition of the reducing agent. Alternatively, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which selectively reduce the iminium ion in the presence of the carbonyl compound.[7]
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration of the carbinolamine intermediate. However, the reduction step is more efficient at a slightly higher pH. Therefore, careful control of the reaction pH is important.
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they are compatible with both imine formation and reduction with borohydride reagents.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., butyraldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Neutralization: Dissolve this compound (1.0 eq) in methanol. Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.
-
Imine Formation: Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is consumed (as monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Triethylamine (2.2 eq) | Neutralizes the dihydrochloride salt. |
| Solvent | Methanol | Suitable for both imine formation and reduction. |
| Reducing Agent | NaBH₄ (1.5 eq) | Readily available and effective for imine reduction. |
| Temperature | 0 °C for reduction | Controls the reactivity of NaBH₄ to prevent side reactions. |
Methodology 3: "Borrowing Hydrogen" Catalysis with Alcohols
This elegant and sustainable approach utilizes an alcohol as the alkylating agent, with water being the only byproduct.[8] The reaction is catalyzed by a transition metal complex (typically Ru or Ir) and proceeds via a "hydrogen autotransfer" mechanism.[8]
Reaction Mechanism Visualization
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines with alcohols.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium and iridium complexes are highly effective for this transformation. The choice of ligand on the metal center can significantly influence the catalyst's activity and selectivity.
-
Base: A base, often a strong one like potassium tert-butoxide (t-BuOK), is typically required to facilitate the dehydrogenation of the alcohol and the condensation step.
-
Solvent: High-boiling, non-polar solvents like toluene or xylene are often used to achieve the required reaction temperatures.
Note: This is an advanced technique that requires expertise in handling air-sensitive catalysts and reagents.
General Experimental Considerations
-
Inert Atmosphere: These reactions are typically carried out under an inert atmosphere (nitrogen or argon) to protect the catalyst from deactivation.
-
Anhydrous Conditions: Anhydrous solvents and reagents are essential for optimal catalyst performance.
-
Temperature: Elevated temperatures (80-120 °C) are usually necessary to drive the catalytic cycle.
Due to the specialized nature of these catalysts and conditions, a detailed, generalized protocol is less practical. Researchers are advised to consult specific literature procedures for the chosen catalyst system.
Workflow for Method Selection
Caption: A decision-making workflow for selecting the appropriate N-alkylation method.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient base; Inactive alkylating agent; Low reaction temperature. | Increase the amount of base; Check the purity of the alkylating agent; Increase the reaction temperature. |
| Over-alkylation | High concentration of alkylating agent; Highly reactive secondary amine. | Use slow addition of the alkylating agent; Use a large excess of the starting amine; Switch to reductive amination.[1] |
| Side product formation | Reaction at the hydroxyl or pyridine nitrogen. | Use milder reaction conditions; Consider protecting the hydroxyl group if necessary. |
| Difficult purification | Similar polarity of starting material, product, and byproducts. | Optimize chromatographic conditions (solvent system, gradient); Consider derivatization to alter polarity before purification. |
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through several effective methodologies. The choice of method will depend on the specific requirements of the synthesis, including the desired level of selectivity, scalability, and adherence to green chemistry principles. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-alkylated derivatives for further investigation in drug discovery and development.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Catalyst: Application Notes for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride in Homogeneous Catalysis
Introduction: A Ligand of Strategic Importance
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. 2-Amino-2-(2-pyridyl)ethanol dihydrochloride has emerged as a versatile and powerful ligand in the realm of homogeneous catalysis. Its unique molecular architecture, featuring a pyridine ring, a primary amine, and a hydroxyl group, allows for the formation of stable and catalytically active complexes with a variety of transition metals.[1] This bifunctional nature, combining a classic coordinating pyridine moiety with an amino alcohol functionality, makes it a valuable asset for constructing complex molecular structures and driving challenging organic transformations.[1]
This guide provides an in-depth exploration of the catalytic applications of this compound, with a focus on its role in asymmetric synthesis. We will delve into the rationale behind its use, provide detailed protocols for catalyst preparation and application, and discuss the mechanistic underpinnings of its catalytic prowess.
Core Strengths of 2-Amino-2-(2-pyridyl)ethanol as a Ligand
The efficacy of 2-Amino-2-(2-pyridyl)ethanol as a ligand stems from several key structural and electronic properties:
-
Bidentate Coordination: The pyridine nitrogen and the amino group can chelate to a metal center, forming a stable five-membered ring that enhances the complex's stability and catalytic turnover.
-
Chiral Potential: The stereocenter at the carbon bearing the amino and hydroxyl groups allows for the synthesis of enantiopure ligands, which are instrumental in asymmetric catalysis for producing chiral molecules.[1]
-
Hydrogen Bonding Capabilities: The hydroxyl and amino groups can participate in hydrogen bonding interactions, which can play a crucial role in substrate recognition and the stabilization of transition states, thereby influencing the stereochemical outcome of a reaction.
-
Tunable Electronic Properties: The pyridine ring's electronic properties can be modified through substitution, allowing for the fine-tuning of the catalyst's reactivity and selectivity.
Application Focus: Asymmetric Transfer Hydrogenation of Ketones
One of the most promising applications of 2-Amino-2-(2-pyridyl)ethanol and its derivatives is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield chiral secondary alcohols.[2][3][4] This reaction is of significant industrial importance for the synthesis of pharmaceuticals and fine chemicals.
Reaction Principle
The ATH of ketones typically employs an inexpensive and readily available hydrogen source, such as isopropanol, in the presence of a base and a chiral ruthenium catalyst. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the ruthenium center. The generally accepted mechanism involves the formation of a ruthenium-hydride species, which then transfers the hydride to the ketone in a stereoselective manner.[3]
References
Topic: Developing Robust Analytical Methods for 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride and its Derivatives
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to developing and validating analytical methods for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride and its related derivatives. This class of compounds, featuring a critical chiral center, a primary amine, a hydroxyl group, and a pyridyl moiety, presents unique analytical challenges requiring a multi-faceted approach. We will detail field-proven protocols for chiral separation by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), impurity profiling, and spectroscopic characterization. The methodologies are grounded in Quality-by-Design (QbD) principles and align with International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.
Foundational Understanding: The Analyte's Chemical Landscape
Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 2-Amino-2-(2-pyridyl)ethanol is a chiral amino alcohol. The dihydrochloride salt form renders it highly polar and water-soluble, while the free base is less polar. Its key structural features dictate the analytical strategy:
-
Chiral Center: The carbon bearing the amino and hydroxyl groups is a stereocenter. Enantiomeric purity is a critical quality attribute, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1] This necessitates high-resolution chiral separation techniques.
-
Primary Amine Group: This basic functional group is prone to interacting with acidic silanols on silica-based chromatography columns, leading to poor peak shape (tailing).[2] Methodologies must incorporate strategies to mitigate these secondary interactions.
-
Pyridine Ring: This aromatic heterocycle contains a basic nitrogen atom and acts as a strong UV chromophore, making UV-Vis detection a straightforward and sensitive choice for quantification.[3]
-
Hydroxyl Group: The alcohol moiety increases the molecule's polarity and provides a site for hydrogen bonding, which can be exploited for chromatographic separation.
A logical workflow for method development is essential for efficiently navigating these properties.
References
Application Note: A Systematic Approach to the Chiral Separation of 2-Amino-2-(2-pyridyl)ethanol Derivatives by HPLC
Abstract
This guide provides a detailed methodology for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(2-pyridyl)ethanol derivatives. These compounds are significant chiral building blocks in pharmaceutical synthesis, where the stereochemistry is critical to therapeutic efficacy and safety. This document outlines the principles of chiral recognition, a systematic screening protocol for column and mobile phase selection, method optimization, and validation according to International Council for Harmonisation (ICH) guidelines. The focus is on utilizing polysaccharide-based chiral stationary phases (CSPs) due to their broad applicability and success in resolving a wide range of racemates.
Introduction: The Imperative of Chirality
In pharmaceutical development, the distinct biological activities of individual enantiomers are a well-established phenomenon. For active pharmaceutical ingredients (APIs) containing a stereocenter, one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[1] 2-Amino-2-(2-pyridyl)ethanol and its derivatives possess a stereogenic center at the carbon bearing the hydroxyl and amino groups, making their enantiomeric resolution a critical step in quality control and drug development.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][3] This direct approach relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[4]
The Mechanism of Chiral Recognition on Polysaccharide CSPs
The success of a chiral separation is fundamentally dependent on the interactions between the analyte and the CSP. Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are among the most versatile and effective for a broad range of compounds.[5][6][7]
The chiral recognition mechanism is a complex, multi-point interaction process.[8][9] For polysaccharide CSPs, the polymer backbone forms a helical structure, creating chiral grooves or cavities.[4][10][11] The derivatized functional groups (e.g., phenylcarbamates) provide sites for specific interactions. For 2-Amino-2-(2-pyridyl)ethanol derivatives, the key interactions enabling separation include:
-
Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.[5][9]
-
π-π Interactions: The pyridyl ring of the analyte can engage in π-π stacking with the aromatic moieties of the CSP derivatives (e.g., dimethylphenyl groups).
-
Dipole-Dipole Interactions: The polar bonds within the analyte and the CSP contribute to the overall recognition.
-
Steric Hindrance (Inclusion): One enantiomer may fit more favorably into the chiral cavities of the CSP than the other, leading to a stronger interaction and longer retention time.[12]
Due to the complexity of these interactions, method development for chiral compounds is often more empirical than for achiral separations, making a systematic screening approach highly effective.[13][14]
A Systematic Workflow for Chiral Method Development
A structured, multi-stage approach is crucial for efficiently developing a robust and reliable chiral separation method. The process begins with broad screening of columns and mobile phases, followed by systematic optimization of the most promising conditions.
Caption: Chiral HPLC Method Development Workflow.
Experimental Protocol: Screening and Optimization
This protocol details the steps for separating the enantiomers of a model compound, rac-2-Amino-2-(2-pyridyl)ethanol.
Materials and Equipment
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Chiral Columns (4.6 x 250 mm, 5 µm):
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Additive: Diethylamine (DEA).
-
Sample: rac-2-Amino-2-(2-pyridyl)ethanol standard, dissolved in mobile phase or a compatible solvent at 0.5 mg/mL.
Step 1: Initial Column and Mobile Phase Screening
The goal of this phase is to identify a column and mobile phase system that shows at least partial separation. Normal phase mode is often the most successful starting point for polysaccharide CSPs.[10]
Procedure:
-
Equilibrate each column with the starting mobile phase for at least 30 minutes (or 10-20 column volumes).[15]
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 260 nm (based on the pyridyl chromophore).
-
Inject 5-10 µL of the sample solution.
-
Run each condition as specified in the screening table below.
Table 1: Initial Screening Conditions
| Run | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) |
|---|---|---|
| 1 | Cellulose-based | n-Hexane / IPA / DEA (90:10:0.1) |
| 2 | Cellulose-based | n-Hexane / EtOH / DEA (90:10:0.1) |
| 3 | Amylose-based | n-Hexane / IPA / DEA (90:10:0.1) |
| 4 | Amylose-based | n-Hexane / EtOH / DEA (90:10:0.1) |
Note: The basic additive (DEA) is crucial for obtaining good peak shape for amine-containing compounds by minimizing ionic interactions with residual silanols on the silica support.
Step 2: Method Optimization
Select the column/mobile phase combination from Step 1 that provided the best initial separation (highest resolution or separation factor). The primary goal of optimization is to achieve baseline resolution (Rs ≥ 1.7) with reasonable analysis time.[16]
Procedure:
-
Adjust Alcohol Modifier Concentration: The percentage of the alcohol modifier (IPA or EtOH) is the most critical parameter for controlling retention and resolution.
-
If retention times are too long, increase the alcohol percentage in 5% increments (e.g., from 10% to 15%, then 20%).
-
If resolution is poor and peaks are eluting too quickly, decrease the alcohol percentage in 2-3% increments (e.g., from 10% to 8%, then 5%).
-
-
Evaluate Temperature: Temperature can affect the thermodynamics of the chiral recognition process.
-
Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Decreasing the temperature often improves resolution, though it may increase analysis time and backpressure.[15]
-
-
Adjust Flow Rate: Lowering the flow rate (e.g., to 0.7-0.8 mL/min) can sometimes increase efficiency and improve resolution, at the cost of longer run times.[15]
Table 2: Example Optimization Data (Hypothetical)
| Condition | Mobile Phase (Hex/IPA/DEA) | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (Rs) | Comment |
|---|---|---|---|---|---|---|
| Screening | 90:10:0.1 | 15.2 | 16.5 | 1.12 | 1.3 | Partial separation, needs improvement |
| Opt. 1 | 95:5:0.1 | 25.8 | 29.1 | 1.18 | 1.9 | Good baseline separation |
| Opt. 2 | 85:15:0.1 | 10.1 | 10.7 | 1.08 | 0.9 | Co-elution, poor resolution |
Based on these results, the condition from "Opt. 1" would be selected for full method validation.
Protocol: Method Validation (ICH Q2(R1) Framework)
Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose.[1][17][18] The following parameters should be assessed.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Procedure | Typical Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the method is selective for the two enantiomers. | Analyze a blank, individual enantiomers (if available), and the racemate spiked with potential impurities. | Peaks are well-resolved from each other and from any impurities (Rs > 1.7).[16] No interference at the retention times of the enantiomers. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare a series of at least 5 concentrations for each enantiomer (e.g., from LOQ to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998.[17] |
| Accuracy | To determine the closeness of the measured value to the true value. | Perform recovery studies by spiking a placebo with known amounts of each enantiomer at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the method's repeatability and intermediate precision. | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer near the LOQ.[16] |
| Limit of Quantitation (LOQ) | The lowest concentration of the minor enantiomer that can be reliably quantified. | Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. | Accuracy and precision criteria must be met at the LOQ concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | Vary parameters like mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±5%). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
| System Suitability | To verify the performance of the chromatographic system before and during analysis. | A standard solution is injected before the sample set. | Resolution (Rs) ≥ 1.7; Tailing factor ≤ 2.0; RSD of replicate injections ≤ 2.0%.[16] |
Conclusion
The chiral separation of 2-Amino-2-(2-pyridyl)ethanol derivatives can be successfully achieved using a systematic HPLC method development strategy. Polysaccharide-based chiral stationary phases, particularly in the normal phase mode with an amine additive, provide the necessary selectivity for this class of compounds. By following a logical workflow of screening, optimization, and rigorous validation according to ICH guidelines, a robust, reliable, and precise method can be established for the accurate determination of enantiomeric purity in research, development, and quality control environments.
References
- 1. rjptonline.org [rjptonline.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scispace.com [scispace.com]
- 18. zenodo.org [zenodo.org]
Application Notes & Protocols: Purification Strategies for Reaction Products of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Abstract
This guide provides a comprehensive framework for the purification of compounds synthesized from 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This starting material is a highly functionalized, polar, and chiral building block used extensively in pharmaceutical and specialty chemical synthesis.[1][2][3] The inherent physicochemical properties of its derivatives—namely high polarity, basicity, and potential for multiple charge states—present significant challenges to conventional purification methodologies. This document details strategic approaches and step-by-step protocols for crystallization, preparative chromatography (Normal-Phase, Reversed-Phase, Ion-Exchange, HILIC), and chiral separations, enabling researchers to devise efficient and robust purification workflows.
Introduction: The Purification Challenge
2-Amino-2-(2-pyridyl)ethanol is a versatile synthetic intermediate characterized by a chiral center, a primary amine, a secondary alcohol, and a basic pyridine ring.[2] Supplied as a dihydrochloride salt to improve stability and solubility, its downstream reaction products often retain high polarity and basicity.[1] These properties lead to common purification issues, including:
-
Poor solubility in standard organic solvents used for extraction and normal-phase chromatography.
-
Strong interaction with silica gel , resulting in significant peak tailing, low recovery, and poor resolution during column chromatography.[4][5]
-
Difficulty in removing polar, water-soluble byproducts and unreacted starting material.
-
The need for chiral separation if the reaction is not stereospecific.[6][7]
This guide addresses these challenges by explaining the causality behind protocol choices, empowering scientists to move beyond trial-and-error and implement a logical, targeted purification strategy.
Initial Workup: Setting the Stage for Purification
The success of any purification is heavily dependent on the initial reaction workup. The goal is to perform a bulk separation of the desired product from major impurities before committing to more resource-intensive techniques. The choice between an acidic, basic, or neutral workup is critical and depends on the stability and charge state of the product.
Decision-Making Workflow for Initial Workup
The following workflow helps determine the optimal initial workup strategy based on the product's nature (free base vs. salt).
Caption: Initial workup decision tree.
Non-Chromatographic Technique: Crystallization
For products that are crystalline solids, crystallization is the most effective, scalable, and economical purification method. Amine hydrochloride salts are often highly crystalline and are excellent candidates for this technique.[8][9] The key is to identify a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.
Protocol 1: Screening and Execution of Recrystallization
-
Solvent Screening (Small Scale): a. Place ~10-20 mg of crude material into several small test tubes. b. To each tube, add a different solvent dropwise (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures like ethanol/ethyl acetate). c. Heat the tubes that do not dissolve at room temperature. A suitable solvent will dissolve the compound when hot but not when cold. d. Allow the promising tubes to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
Recrystallization (Preparative Scale): a. Dissolve the crude product in the minimum amount of the chosen hot solvent in an appropriately sized Erlenmeyer flask. b. If the solution is colored, you may add a small amount of activated carbon and hot filter through a fluted filter paper to remove colored impurities. c. Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can cause the product to "crash out," trapping impurities. d. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals under high vacuum to remove residual solvent.
| Solvent System | Typical Use Case | Notes |
| Isopropanol (IPA) / Water | For highly polar hydrochloride salts. | Water increases solubility; IPA acts as the anti-solvent. |
| Ethanol / Ethyl Acetate | Good for moderately polar free bases or salts. | Dissolve in hot ethanol, add ethyl acetate until turbidity appears, then re-heat to clarify and cool. |
| Acetonitrile | Effective for compounds with moderate polarity. | Has a convenient boiling point and can often produce high-quality crystals. |
| Methanol / Diethyl Ether | Classic system for precipitating salts. | Use with caution due to the high volatility and flammability of ether. |
Chromatographic Purification Techniques
When crystallization is not feasible, chromatography is the primary alternative. The choice of technique is critical for success with polar, basic compounds.
Modified Normal-Phase Chromatography
Standard normal-phase chromatography on silica gel is often problematic. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to basic amines and pyridines, leading to poor recovery and severe peak tailing. This can be mitigated by using a modified mobile phase or a different stationary phase.
Protocol 2: Flash Chromatography on Silica with Mobile Phase Modifier
-
Stationary Phase: Standard flash-grade silica gel.
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent like methanol. Adsorb onto a small amount of silica gel ("dry loading") if solubility is an issue.
-
Mobile Phase Selection: A common choice for polar amines is a gradient of Methanol (MeOH) in Dichloromethane (DCM).[5]
-
Crucial Step: Add a basic modifier to the mobile phase. A typical system is 0.5-2% triethylamine (TEA) or a solution of 1-5% 7N ammonia in methanol used as the polar component in DCM.
-
-
Elution: Start with a low polarity mixture (e.g., 1% MeOH in DCM + modifier) and gradually increase the polarity. Collect fractions and analyze by TLC or LC-MS.
-
Rationale: The basic modifier (TEA or NH3) competitively binds to the acidic silanol groups on the silica, preventing the basic analyte from binding strongly. This results in symmetrical peaks and improved recovery.
Reversed-Phase Preparative HPLC (RP-HPLC)
Reversed-phase chromatography is often the most reliable method for purifying highly polar and water-soluble compounds.[10] Separation occurs on a non-polar stationary phase (like C18-bonded silica) with a polar mobile phase.
Protocol 3: Purification by Preparative RP-HPLC
-
Stationary Phase: C18-bonded silica is the most common choice.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as water, methanol, or DMSO. Ensure the solution is filtered before injection.
-
Mobile Phase: A gradient of acetonitrile (ACN) or methanol (MeOH) in water is typical.
-
Acidic Modifier: For basic compounds, an acidic modifier is required to ensure protonation and achieve sharp peaks. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) are standard choices. TFA provides excellent peak shape due to its ion-pairing effects but can be difficult to remove. FA is more volatile and often preferred for compounds destined for biological assays.
-
-
Elution: Run a gradient from low organic (e.g., 5% ACN in water + 0.1% TFA) to high organic (e.g., 95% ACN in water + 0.1% TFA).
-
Post-Purification: Combine fractions containing the pure product. The organic solvent is removed by rotary evaporation. The remaining aqueous solution containing the TFA or FA salt of the product is often lyophilized (freeze-dried) to yield a fluffy solid. This is a crucial step in isolating high-purity pharmaceutical intermediates.[11][12][13]
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge and is exceptionally well-suited for purifying products derived from 2-Amino-2-(2-pyridyl)ethanol.[14] Since the products are typically basic, a strong cation-exchange (SCX) resin is used. The positively charged product binds to the negatively charged resin, while neutral impurities are washed away.
Caption: Mechanism of Strong Cation-Exchange (SCX) Chromatography.
Protocol 4: Solid-Phase Extraction using an SCX Cartridge
-
Resin Conditioning: Pass methanol, followed by the loading solvent (e.g., water or methanol), through a pre-packed SCX cartridge to activate the resin.
-
Loading: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol, water, DMSO). The pH should be low enough to ensure the product is protonated (positively charged). Load this solution onto the SCX cartridge.
-
Washing: Wash the cartridge with a solvent that will elute neutral and acidic impurities but not the bound product. Methanol is a common choice.
-
Elution: Elute the desired product by passing a basic solution through the cartridge. A solution of 2M ammonia in methanol is highly effective. The ammonia neutralizes the product and/or competitively displaces it from the resin.
-
Final Step: Collect the basic eluent and evaporate the solvent to yield the purified free-base product.
Chiral Separation
If the synthesis is not stereoselective, the final product may be a mixture of enantiomers or diastereomers. Chiral HPLC is the standard method for both analytical assessment of enantiomeric excess (ee) and for preparative separation.
Protocol 5: Chiral HPLC Separation
-
Column Screening: The selection of the correct chiral stationary phase (CSP) is paramount. For amino alcohol derivatives, common successful CSPs include:
-
Mode of Operation: Chiral separations can be run in normal-phase, polar organic, or reversed-phase modes. The polar organic mode (e.g., using methanol or ethanol as the main solvent) is often a good starting point for polar analytes on zwitterionic phases.[16]
-
Method Development: a. Begin with a simple mobile phase (e.g., 100% Methanol or Methanol/Acetonitrile). b. If separation is not achieved, add acidic and basic modifiers to the mobile phase. Small amounts of TFA (acid) and DEA (diethylamine, base) can dramatically influence selectivity. c. Systematically vary the solvent composition, additives, and temperature to optimize resolution.
-
Scale-Up: Once an analytical separation is achieved, it can be scaled to a larger-diameter preparative column for isolation of the individual enantiomers.[6]
Summary and Technique Selection Guide
Choosing the right purification strategy is key to saving time and resources. The table below summarizes the applicability of each technique.
| Technique | Best For... | Advantages | Disadvantages |
| Crystallization | Crystalline solids (especially salts).[17] | Highly scalable, low cost, yields very pure material. | Product must be a solid; requires screening. |
| Modified Normal-Phase | Moderately polar free bases. | Uses common lab equipment; relatively inexpensive solvents. | May not work for very polar compounds; modifier required. |
| Reversed-Phase HPLC | Highly polar, water-soluble compounds (salts or free bases).[11][18] | High resolving power, broadly applicable. | Expensive equipment/solvents; requires TFA/FA removal. |
| Ion-Exchange (SCX) | Basic compounds (salts or free bases).[19][20] | Excellent for separating based on charge; good for crude purifications. | Limited resolution for compounds with similar basicity. |
| Chiral HPLC | Enantiomeric or diastereomeric mixtures.[21][22] | The only reliable method for separating enantiomers. | Requires specialized, expensive columns; method development can be intensive. |
Overall Purification Strategy Workflow
Caption: Workflow for selecting the optimal purification strategy.
References
- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]
- 2. 2-Amino-2-(pyridin-2-yl)ethanol|CAS 724463-80-3 [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Preparative Chromatography | Evotec [evotec.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. gilson.com [gilson.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chiraltech.com [chiraltech.com]
- 17. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Welcome to the technical support center for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yields of reactions involving this versatile building block. As a bifunctional molecule containing a primary amine, a secondary alcohol, and a coordinating pyridine ring, its reactivity can be nuanced. This document provides in-depth, field-proven insights to help you achieve your synthetic goals with confidence.
Introduction to this compound
2-Amino-2-(2-pyridyl)ethanol is a valuable chiral synthon in medicinal chemistry and organic synthesis.[1] Its structure is a cornerstone for creating more complex molecular architectures, particularly in the development of therapeutic compounds.[2] The dihydrochloride salt form is commonly used to improve the compound's stability and solubility, especially in aqueous media.[2] However, the salt form also necessitates careful consideration of reaction conditions, particularly the need for a base to liberate the free amine for nucleophilic reactions.
This guide is structured into Frequently Asked Questions (FAQs) for quick reference and detailed Troubleshooting Guides for more complex, reaction-specific issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and handling procedures.
Q1: How should I store and handle this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3][4] While specific stability data is limited, analogous amino-pyridine and ethanolamine derivatives can be sensitive to air, light, and moisture, which can lead to oxidation and degradation.[4] Visual signs of degradation may include a color change from white/off-white to yellow or brown, or clumping of the solid.[4]
Q2: The dihydrochloride salt is not soluble in my organic solvent. What can I do?
A2: The dihydrochloride salt's high polarity makes it readily soluble in polar solvents like water and ethanol, but it may have limited solubility in less polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). If you encounter solubility issues, consider the following:
-
Solvent Screening: Test solubility in a range of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where it may be more soluble.[4]
-
In-situ Free-Basing: For reactions requiring the free amine in an organic solvent, you can perform a liquid-liquid extraction. Dissolve the salt in water, add a base (e.g., NaHCO₃ or K₂CO₃) to neutralize the HCl, and then extract the free base into an organic solvent like ethyl acetate or DCM. Dry the organic layer over Na₂SO₄ or MgSO₄ before use.
-
Suspension Reaction: In some cases, the reaction can be run as a suspension with a suitable base. As the free amine reacts, more of the salt will dissolve to re-establish equilibrium. This requires efficient stirring.
Q3: Do I always need to add a base when using the dihydrochloride salt?
A3: Yes, for most reactions where the primary amine acts as a nucleophile (e.g., N-acylation, N-alkylation, imine formation), you will need to add a base to neutralize the two equivalents of HCl and liberate the free amine. A non-nucleophilic base is typically preferred to avoid competition with the desired reaction.
-
Stoichiometry: At least two equivalents of base are required to neutralize the dihydrochloride. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure complete deprotonation. For some reactions, an additional equivalent of base may be needed to scavenge acid produced during the reaction itself (e.g., in acylation with acetyl chloride).[5]
-
Choice of Base: Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice will depend on the specific reaction conditions and solvent.
Q4: Can I use this reagent in aqueous conditions?
A4: Yes, the dihydrochloride salt is water-soluble, making it suitable for reactions in aqueous media or mixed aqueous-organic solvent systems. This can be advantageous for certain bioconjugation or enzyme-catalyzed reactions. Remember to adjust the pH with a suitable buffer or base to ensure the amine is in its desired protonation state.
Part 2: Troubleshooting Guides for Key Reactions
This section provides detailed troubleshooting for common synthetic transformations.
Guide 1: N-Acylation Reactions
N-acylation is a fundamental transformation to form amides. The primary amine of 2-Amino-2-(2-pyridyl)ethanol is a good nucleophile once deprotonated.
Caption: General workflow for N-acylation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Starting Material | 1. Insufficient Base: The primary amine is still protonated and non-nucleophilic. 2. Low Reactivity of Acylating Agent: The acylating agent (e.g., an anhydride) is not reactive enough under the conditions. 3. Steric Hindrance: Bulky acylating agents or substrates can slow the reaction.[6] | 1. Verify Base Stoichiometry: Ensure at least 2 equivalents of base were added for the dihydrochloride salt. Add an additional equivalent and monitor by TLC. 2. Increase Reactivity: Switch from an anhydride to a more reactive acyl chloride.[6] Alternatively, add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq.) to accelerate the reaction.[5] 3. Force Conditions: Increase the reaction temperature or extend the reaction time. Monitor carefully for decomposition. |
| Formation of a Di-acylated Byproduct (N,O-acylation) | 1. Highly Reactive Acylating Agent: Excessively reactive agents (e.g., acyl chlorides) can acylate the less nucleophilic hydroxyl group. 2. Excess Acylating Agent: Using a large excess of the acylating agent drives the reaction towards O-acylation. 3. Use of DMAP: DMAP is a powerful acylation catalyst that can promote O-acylation, especially at elevated temperatures. | 1. Control Reactivity: Use a less reactive acylating agent like an acetic anhydride.[5] 2. Stoichiometric Control: Use only a slight excess (1.05-1.1 eq.) of the acylating agent and add it slowly at a low temperature (0 °C) to favor the more nucleophilic amine. 3. Optimize Catalyst: If using DMAP, reduce the amount or run the reaction at a lower temperature. For selective N-acylation, it's often best to avoid DMAP if possible. |
| Complex Mixture of Products / Decomposition | 1. Reaction Temperature Too High: The starting material or product may be unstable at elevated temperatures. 2. Strong Base: A very strong base might cause side reactions. | 1. Lower Temperature: Run the reaction at 0 °C or room temperature. If heating is necessary, do so cautiously and monitor by TLC for the appearance of new spots. 2. Change Base: Switch to a milder base. For example, if using an inorganic base like K₂CO₃ in DMF, try an organic amine base like TEA in DCM. |
Guide 2: N-Alkylation Reactions
N-alkylation with alkyl halides or via reductive amination are common methods to introduce alkyl groups onto the primary amine.
Caption: General workflow for N-alkylation.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Starting Material | 1. Insoluble Base/Reagents: Poor solubility of the base or starting material can prevent the reaction from proceeding.[7] 2. Unreactive Alkyl Halide: The alkyl halide (e.g., an alkyl chloride) may not be reactive enough. 3. Insufficient Heat: The activation energy for the Sₙ2 reaction is not being overcome. | 1. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[7] 2. Activate Halide: If using an alkyl chloride or bromide, add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction. 3. Increase Temperature: Increase the reaction temperature, potentially using a sealed vessel or microwave reactor for solvents like acetonitrile to safely exceed their boiling points.[3] |
| Formation of Di-alkylated Product | 1. High Reactivity of Mono-alkylated Product: The secondary amine formed after the first alkylation is still nucleophilic and can react again. 2. Excess Alkyl Halide: Using too much alkylating agent favors di-alkylation. | 1. Use a Bulky Base: A sterically hindered base may preferentially interact with the less hindered primary amine. 2. Control Stoichiometry: Use the amine as the limiting reagent and the alkyl halide in slight excess (e.g., 1.1-1.2 eq.). Alternatively, use a large excess of the amine starting material to favor mono-alkylation, though this requires removal of excess starting material later. 3. Reductive Amination: For mono-alkylation, consider an alternative strategy like reductive amination with an aldehyde/ketone and a reducing agent like NaBH(OAc)₃. |
| O-Alkylation Byproduct Detected | 1. Strong Base/High Temperature: Harsh conditions can deprotonate the hydroxyl group, allowing it to compete as a nucleophile. 2. Steric Hindrance at Nitrogen: If the nitrogen becomes sterically congested after mono-alkylation, subsequent alkylation may occur at the more accessible oxygen.[7] | 1. Milder Conditions: Use a weaker base (e.g., NaHCO₃ instead of K₂CO₃) and a lower reaction temperature. 2. Protecting Group Strategy: Protect the hydroxyl group (e.g., as a silyl ether) before performing the N-alkylation, then deprotect it in a subsequent step. This adds steps but ensures chemoselectivity. |
Guide 3: Cyclocondensation to form Imidazo[1,5-a]pyridines
This reaction is a powerful way to build fused heterocyclic systems, which are common scaffolds in pharmaceuticals. The reaction typically involves condensation with an aldehyde followed by oxidative cyclization.
Caption: Troubleshooting logic for cyclocondensation reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Reaction Stalls at Imine/Aminal Intermediate | 1. Inefficient Oxidation: The final aromatization step requires an oxidant. Often, atmospheric oxygen is sufficient, but sometimes it is too slow.[8] 2. Unfavorable Cyclization Geometry: The intermediate may not be readily adopting the conformation required for the 5-exo-trig cyclization.[1] | 1. Introduce an Oxidant: Bubble air or oxygen through the reaction mixture. Alternatively, add a chemical oxidant like iodine (I₂) or a copper(II) salt, which are known to facilitate these types of cyclizations.[8][9] 2. Change Solvent/Temperature: The solvent can influence the transition state of the cyclization. Screen different solvents (e.g., toluene, xylene, DMF) and temperatures to find optimal conditions. |
| Low Yield with Complex Byproducts | 1. Aldehyde Self-Condensation: Under basic or acidic conditions, some aldehydes can undergo self-condensation (e.g., aldol reaction). 2. Decomposition: High temperatures required for cyclization can lead to degradation of the reactants or the heterocyclic product. | 1. Optimize Reagent Addition: Add the aldehyde slowly to the solution of the amine to maintain a low concentration of the aldehyde, minimizing self-reaction. 2. Use a Catalyst: Employing a catalyst (e.g., copper or iron salts) can often lower the required reaction temperature, leading to a cleaner reaction with fewer thermal byproducts.[8] |
| No Reaction with Certain Aldehydes | 1. Steric Hindrance: Highly substituted aldehydes (e.g., ortho-substituted benzaldehydes) may be too sterically hindered to react efficiently. 2. Electronic Effects: Highly electron-rich or electron-poor aldehydes may have altered reactivity. | 1. Increase Temperature: Use a higher boiling point solvent (e.g., xylene) or microwave irradiation to overcome the activation barrier. 2. Change Catalyst System: The choice of catalyst can be crucial. For challenging substrates, screening different Lewis or Brønsted acid catalysts may be necessary to promote the initial condensation step. |
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 1187930-63-7 [sigmaaldrich.com]
- 8. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side product formations during the synthesis of this important pharmaceutical intermediate. Drawing from extensive experience in synthetic chemistry, this document provides in-depth technical guidance and practical solutions to challenges encountered in the laboratory.
Introduction
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges and side reactions. This guide will focus on three common synthetic pathways and the associated side products, offering a question-and-answer format to directly address specific issues.
Troubleshooting Guide 1: Reductive Amination of a 2-Pyridyl Carbonyl Precursor
This synthetic route typically involves the reaction of a 2-pyridyl ketone or aldehyde with an ammonia source, followed by reduction of the intermediate imine.
Frequently Asked Questions (FAQs)
Question 1: My reaction is producing a significant amount of a byproduct with a similar mass to my desired product, but it lacks the hydroxyl group. What is happening and how can I prevent it?
Answer: You are likely observing the formation of a deoxygenated byproduct, where the hydroxyl group has been completely removed. This is a common issue when using certain reducing agents, particularly under harsh conditions.
Causality: This side reaction, known as hydrogenolysis, is the cleavage of a C-O bond by hydrogen. It is especially prevalent with catalysts like Palladium on carbon (Pd/C) at elevated temperatures and pressures. The benzylic position of the hydroxyl group in the product makes it susceptible to this over-reduction.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a milder reducing agent that is less prone to causing hydrogenolysis. Sodium borohydride (NaBH₄) is an excellent alternative for the reduction of the imine intermediate. It is chemoselective for the C=N bond over the C-O bond under standard conditions.
-
Reaction Conditions: If using catalytic hydrogenation, optimize the reaction conditions.
-
Lower the hydrogen pressure.
-
Decrease the reaction temperature.
-
Reduce the catalyst loading.
-
-
Catalyst Selection: Consider using a different catalyst. For instance, Raney Nickel is often less prone to causing hydrogenolysis of benzylic alcohols compared to Pd/C.
Question 2: I am observing the formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a common side reaction in reductive amination, arising from the reaction of the desired primary amine product with the starting carbonyl compound.
Causality: The newly formed primary amine can act as a nucleophile and react with the remaining carbonyl starting material to form a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a large excess of the ammonia source. This will statistically favor the reaction of the carbonyl compound with ammonia over the newly formed primary amine.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture containing the carbonyl compound and the ammonia source. This ensures that the imine formed from ammonia is reduced immediately, minimizing the opportunity for the primary amine product to react with the starting carbonyl.
-
One-Pot Procedure Optimization: In a one-pot reductive amination, the relative rates of imine formation and reduction are crucial. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be beneficial as they are more selective for the reduction of the protonated imine over the starting ketone/aldehyde.[1]
| Parameter | Condition A (High Side Products) | Condition B (Improved Selectivity) |
| Ammonia Source | 1-2 equivalents | >10 equivalents (e.g., NH₄OAc) |
| Reducing Agent | Rapid addition of NaBH₄ | Slow addition of NaBH₄ or use of NaBH(OAc)₃ |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
Question 3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the reduction?
Answer: The reduction of the prochiral imine intermediate can lead to the formation of a racemic mixture of the two enantiomers of your product. If you are starting with a chiral precursor, you may be observing the formation of diastereomers.
Causality: The hydride attack on the planar imine can occur from either face with nearly equal probability, leading to a mixture of stereoisomers.
Troubleshooting Protocol:
-
Chiral Reducing Agents: Employing a chiral reducing agent can induce stereoselectivity. For example, the use of a CBS catalyst (Corey-Bakshi-Shibata) with a borane source can lead to high enantioselectivity in the reduction of ketones, and similar principles can be applied to imines.[2]
-
Enzyme-Catalyzed Reduction: Biocatalysis using enzymes such as imine reductases or engineered amine dehydrogenases can offer excellent stereoselectivity.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the hydride attack to one face of the imine. The auxiliary can be removed in a subsequent step.
Troubleshooting Guide 2: Boekelheide Rearrangement of 2-Picoline N-oxide
This route involves the rearrangement of 2-picoline N-oxide in the presence of an acylating agent like acetic anhydride to form an intermediate that can be converted to the desired amino alcohol.
Frequently Asked Questions (FAQs)
Question 1: My reaction is producing a mixture of isomeric acetoxy-picolines. How can I improve the regioselectivity for the desired 2-acetoxymethylpyridine?
Answer: The formation of 3- and 5-acetoxy-2-picoline is a known side reaction in the Boekelheide rearrangement, particularly when using acetic anhydride at high temperatures.
Causality: The mechanism of the Boekelheide rearrangement can proceed through a concerted[3][3]-sigmatropic shift or via a more stepwise ion-pair mechanism. The formation of the isomeric products is often attributed to the competing ion-pair pathway where the acetate can attack the pyridine ring at positions other than the methyl group.
Troubleshooting Protocol:
-
Choice of Acylating Agent: Using a more reactive acylating agent like trifluoroacetic anhydride (TFAA) can often lead to cleaner reactions at lower temperatures, favoring the desired[3][3]-sigmatropic rearrangement.[4]
-
Temperature Control: Lowering the reaction temperature can help to suppress the side reactions that lead to the isomeric products. With TFAA, the reaction can often be run at or below room temperature.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor the concerted mechanism, while polar solvents can stabilize the ion-pair intermediate, potentially leading to more side products. Experiment with solvents of varying polarity to optimize the regioselectivity.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
troubleshooting solubility issues of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Welcome to the dedicated technical support guide for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the chemical principles governing this compound's behavior in solution, you can optimize your experimental setup for success.
Understanding the Molecule: Key Physicochemical Properties
This compound is the salt form of a weak base, a structural feature that is central to its solubility characteristics. The molecule possesses two key ionizable groups: a primary amine and a pyridine ring nitrogen.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 211.09 g/mol | [1] |
| pKa (Pyridine Nitrogen) | ~5.2 | [2] |
| pKa (Primary Amine) | ~9-10 | [2] |
The presence of two hydrochloride moieties indicates that both the pyridine nitrogen and the primary amine are protonated, rendering the molecule more polar and thus more amenable to dissolution in aqueous solutions compared to its free base form.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the solubility of this compound.
Q1: My this compound won't dissolve in water at neutral pH. Why is this happening?
This is a common issue and is directly related to the pH of the solution. As a dihydrochloride salt of a weak base, this compound's solubility is highly pH-dependent. At neutral or alkaline pH, the protonated amine and pyridine groups can be deprotonated, converting the molecule to its less soluble free base form, which may then precipitate out of solution.[3] For optimal solubility, an acidic environment is required to maintain the protonated, and therefore charged and more soluble, state of the molecule.
Q2: What is the best solvent for this compound?
Based on its polar nature, this compound is most soluble in polar solvents. Recommended solvents include:
-
Water (acidified): This is the preferred solvent for many biological applications.
-
Methanol: A good option for creating stock solutions.
-
Ethanol: Another suitable choice for stock solutions.[4]
It is expected to have poor solubility in non-polar organic solvents like hexane.[5]
Q3: I dissolved the compound in an acidic buffer, but it precipitated when I diluted it with my neutral cell culture medium. What should I do?
This is a classic example of pH-shift precipitation. When your acidic stock solution is diluted into a larger volume of neutral or slightly alkaline buffer (like many cell culture media), the final pH of the solution increases. This pH shift can cause the compound to convert to its less soluble free base form and precipitate.
To avoid this, consider the following:
-
Lower the pH of your final solution: If your experimental conditions allow, you can slightly acidify your final solution to maintain solubility.
-
Use a lower concentration: Working with more dilute solutions can sometimes prevent precipitation, even with a slight pH shift.
-
Perform a solvent tolerance test: Before your main experiment, test the maximum concentration of your acidic stock solution that can be added to your cell culture medium without causing precipitation.
Q4: My solution of this compound turned yellow over time. Is it still usable?
A color change, such as turning yellow, can be a sign of degradation.[4] Amino-pyridine compounds can be sensitive to light and oxidation.[4] It is recommended to store the solid compound in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If you observe a color change, it is best to prepare a fresh solution to ensure the integrity of your experiment. For long-term storage of stock solutions, consider aliquoting and storing at -20°C or -80°C, protected from light.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section provides a systematic workflow to diagnose and resolve solubility problems with this compound.
Initial Observation: The Compound is Not Dissolving or a Precipitate Has Formed.
Follow this decision tree to troubleshoot the issue:
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Protocols
This protocol is designed to prepare a stock solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
Sterile, purified water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH meter
-
Vortex mixer or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Solvent: Add a portion of the final desired volume of water (e.g., 80% of the final volume).
-
Check Initial pH: Measure the pH of the suspension. It should be acidic.
-
Adjust pH if Necessary: If the compound does not dissolve, slowly add dilute HCl dropwise while monitoring the pH. Aim for a pH below 5.0 to ensure both the primary amine and the pyridine nitrogen are fully protonated.
-
Aid Dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied.
-
Bring to Final Volume: Once the compound is fully dissolved, add water to reach the final desired volume.
-
Final pH Check: Measure and record the final pH of the solution.
-
Sterile Filtration (Optional): If for use in cell culture, sterile filter the solution through a 0.22 µm filter.
In some cases, particularly in buffers with a high concentration of chloride ions (e.g., high molarity HCl or certain buffered salines), the solubility of a hydrochloride salt can be reduced. This is known as the "common ion effect."[6]
If you suspect this is an issue, consider the following:
-
Use a different acid for pH adjustment: Instead of HCl, you could try using an acid with a non-chloride counter-ion, such as methanesulfonic acid, to lower the pH.
-
Use a lower ionic strength buffer: If your experiment allows, using a buffer with a lower overall salt concentration may improve solubility.
Understanding pH-Dependent Solubility
The solubility of this compound is intrinsically linked to its protonation state, which is governed by the pH of the solution and the pKa values of its ionizable groups.
Caption: Relationship between pH and the protonation state/solubility of the compound.
As the pH of the solution increases, the compound will sequentially lose protons, first from the pyridinium ion (pKa ~5.2) and then from the ammonium ion (pKa ~9-10).[2] This loss of charge leads to a decrease in polarity and, consequently, a decrease in aqueous solubility.
References
- 1. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is reaction temperature a critical parameter in the synthesis of this compound?
Optimizing reaction temperature is paramount because it directly influences three key outcomes of your synthesis: reaction rate, product purity (selectivity), and overall yield. The synthesis, typically involving the reduction of a carbonyl precursor like 2-amino-1-(pyridin-2-yl)ethanone, is governed by chemical kinetics. Temperature provides the necessary activation energy for the desired transformation. However, an imbalance can lead to undesirable outcomes:
-
Too Low: The reaction may be impractically slow or may stall, failing to reach completion. This results in low conversion of starting material and, consequently, a poor yield.
-
Too High: Excessive thermal energy can promote side reactions, such as over-reduction, dehydration, or polymerization.[1] Furthermore, the starting material, intermediates, or the final product itself may degrade at elevated temperatures, directly impacting yield and purity.[2] Studies on related heterocyclic compounds show that high temperatures can lead to degradation and the formation of complex byproducts.[2][3]
Q2: What are the initial indicators that my reaction temperature is suboptimal?
Several common observations can point towards a poorly optimized temperature:
-
Low Yield: This is the most common indicator. If the reaction is sluggish, the temperature may be too low. If the reaction proceeds quickly but the final isolated yield is poor, the temperature may be too high, causing degradation.
-
Complex Product Mixture: If analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows multiple spots or peaks close to your product, it indicates the formation of byproducts. This often suggests the temperature is too high, enabling alternative reaction pathways.
-
Inconsistent Results: Significant variations in yield and purity between batches can sometimes be traced back to inconsistent temperature control.
-
Color Change: The development of dark colors (e.g., yellowing or browning) in the reaction mixture can be a sign of decomposition or polymerization, often exacerbated by excessive heat.[4]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your synthesis.
Issue: Persistently Low Product Yield
Q: My isolated yield of this compound is consistently below expectations. How do I troubleshoot this using temperature?
A: A low yield is a classic optimization problem that requires a systematic approach. The temperature may be either too low, leading to incomplete conversion, or too high, causing degradation.
Causality & Logic: The relationship between temperature and yield is not always linear. As shown in studies of similar molecules, increasing temperature can boost reaction rates and yield up to an optimal point, after which yields may decrease due to competing degradation or side reactions.[5][6] For example, in the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, yields were compared at 120 °C, 140 °C, and 160 °C, demonstrating a clear temperature dependency.[6][7]
Troubleshooting Steps:
-
Confirm Reagent Purity: Before optimizing temperature, ensure the quality of your starting materials and reagents, as impurities can inhibit the reaction.[8]
-
Establish a Baseline: Run the reaction at your current "standard" temperature and carefully measure the yield and purity. This is your reference point.
-
Perform a Temperature Screening Study: Set up a series of small-scale parallel reactions, varying the temperature systematically. A good starting range for many ketone reductions is 0 °C to 60 °C.
-
Example Screening Range: -10 °C, Room Temperature (~20-25 °C), 40 °C, and 60 °C.
-
-
Monitor Progress: For each temperature, monitor the consumption of the starting material by TLC or LC-MS at regular intervals. This will tell you how temperature affects the reaction rate.
-
Analyze and Compare: Once the reactions are complete, carefully isolate and analyze the product from each temperature point to determine both yield and purity. This will allow you to identify the optimal temperature that provides the best balance of rate, yield, and purity.
Issue: High Levels of Impurities and Byproducts
Q: My final product is contaminated with significant byproducts. Can temperature control improve its purity?
A: Absolutely. Temperature is one of the most powerful tools for controlling reaction selectivity. Byproducts form because competing reaction pathways become accessible. These pathways often have different activation energies than the desired reaction.
Causality & Logic: By carefully controlling the temperature, you can provide just enough energy for the desired reaction to proceed efficiently while keeping the energy level below the threshold required for significant byproduct formation. Common side reactions in syntheses involving pyridines and amines can include dimerization, N-alkylation, or decomposition.[9]
Troubleshooting Workflow:
The following workflow can help diagnose and resolve issues related to product impurity.
Caption: A logical workflow for troubleshooting product impurity issues.
Practical Steps:
-
Identify Byproducts: If possible, use mass spectrometry (MS) or other analytical techniques to hypothesize the structure of major impurities. This can provide clues about the side reactions occurring (e.g., a mass corresponding to a dimer).
-
Lower the Temperature: The first and simplest step is to run the reaction at a lower temperature. For many reductions, moving from room temperature to 0 °C (ice bath) can dramatically improve selectivity without an excessive penalty in reaction time.
-
Controlled Addition: If the reaction is highly exothermic, the localized temperature can spike well above your set point. In this case, adding the reducing agent slowly at a low temperature can prevent these spikes and minimize side reactions.
Experimental Protocols
Protocol 1: Systematic Temperature Screening for Yield Optimization
This protocol outlines a method for finding the optimal reaction temperature for the reduction of 2-amino-1-(pyridin-2-yl)ethanone to 2-Amino-2-(2-pyridyl)ethanol.
Materials:
-
2-amino-1-(pyridin-2-yl)ethanone hydrochloride (starting material)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Anhydrous solvent (e.g., Methanol or Ethanol)
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Four parallel reaction vessels with magnetic stir bars
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Temperature control systems (e.g., cryocooler/ice bath, water bath, oil bath)
-
TLC plates and appropriate mobile phase
-
Quenching solution (e.g., acetone or dilute acid)
-
Standard workup and purification supplies
Procedure:
-
Setup: Place four identical reaction vessels in their respective temperature-controlled environments (e.g., -10°C, 25°C, 40°C, 60°C).
-
Reagent Preparation: In each vessel, dissolve an equal amount of the starting material (e.g., 1.0 mmol) in the chosen solvent (e.g., 10 mL). Allow the solutions to equilibrate to the target temperature for 15 minutes with stirring.
-
Initiate Reaction: Add the reducing agent (e.g., 1.1 mmol, 1.1 equivalents) to each vessel simultaneously (or as close as possible). Start a timer for each reaction.
-
Monitor Progress: At set time intervals (e.g., 30, 60, 120, and 240 minutes), take a small aliquot from each reaction, quench it, and spot it on a TLC plate to monitor the consumption of starting material.
-
Reaction Completion & Workup: Once a reaction appears complete (or after a set time, e.g., 4 hours), quench the entire mixture by slowly adding the quenching solution at the reaction temperature. Proceed with a standardized aqueous workup and extraction procedure for all reactions.
-
Analysis: After purification (e.g., by column chromatography or recrystallization), determine the isolated yield and purity (by LC-MS or NMR) for each temperature point.
Data Presentation: Interpreting the Results
Your screening data can be summarized in a table to clearly identify the optimal conditions.
| Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LC-MS, %) | Key Byproduct (%) |
| -10 | 4 | 65 | 58 | >99 | <0.5 |
| 25 (Room Temp) | 2 | >98 | 85 | 97 | 2.0 |
| 40 | 1 | >99 | 82 | 94 | 4.5 |
| 60 | 0.5 | >99 | 71 | 88 | 9.5 |
This is example data and will vary based on specific reagents and conditions.
From this hypothetical data, one would conclude that 25 °C offers the best compromise, providing a high yield in a reasonable timeframe with excellent purity. While 60 °C is faster, it significantly compromises purity and yield due to byproduct formation.
Visualization of Temperature Effects
The diagram below illustrates the conceptual relationship between temperature and the rates of the desired reaction versus undesirable side reactions.
Caption: Impact of temperature on desired reaction vs. side reactions.
References
- 1. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
- 2. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Ensuring the Stability of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride in Solution
Introduction
Welcome to the technical support center for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. While specific degradation studies on this compound are not extensively published, this document synthesizes information from structurally related amino alcohols and pyridine derivatives to provide a robust framework for its handling and use. Our recommendations are grounded in established chemical principles to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound solutions.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the chemical structure, which features a pyridine ring, a secondary alcohol, and an amino group, the primary drivers of degradation are expected to be:
-
Oxidation: The amino and alcohol functional groups are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
pH-Mediated Hydrolysis: While the dihydrochloride salt form enhances stability, significant shifts in pH can lead to hydrolysis or other degradative reactions.[1] The stability of amine salts in solution is highly dependent on maintaining an optimal pH range.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to UV light.[2][3]
Q2: What is the recommended solvent for preparing stock solutions?
This compound is a polar molecule and is expected to be soluble in polar solvents. For optimal stability, it is recommended to use high-purity, degassed solvents such as:
-
Deionized Water: Ensure the water is of high purity (e.g., 18 MΩ·cm) and has been degassed to minimize dissolved oxygen.
-
Ethanol or Methanol: High-purity grades are recommended.
-
Dimethyl Sulfoxide (DMSO): Use anhydrous, high-purity DMSO.
It is crucial to perform a small-scale solubility test before preparing a large stock solution.
Q3: What are the ideal storage conditions for solutions of this compound?
To minimize degradation, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This is particularly important for long-term storage to prevent oxidation.
Q4: What are the visual indicators of degradation in my solution?
Observe your solution for any of the following changes, which may indicate degradation:
-
Color Change: A change from a colorless or pale yellow solution to a darker yellow or brown hue can be a sign of degradation.
-
Precipitation: The formation of a precipitate may indicate the formation of less soluble degradation products.
-
Changes in pH: A significant shift in the pH of an aqueous solution can be an indicator of chemical changes.[4]
If any of these are observed, it is recommended to prepare a fresh solution and re-evaluate your storage conditions.
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of the stock solution due to improper storage (exposure to light, oxygen, or incorrect temperature).2. pH of the experimental buffer is causing degradation. | 1. Prepare a fresh stock solution using a high-purity, degassed solvent.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Store aliquots protected from light at -80°C under an inert atmosphere.4. Evaluate the stability of the compound in your experimental buffer system by running time-course experiments. |
| A precipitate has formed in the stock solution upon storage. | 1. The solution was supersaturated and has crystallized.2. The compound has degraded into an insoluble product. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it was likely crystallization. Consider preparing a slightly more dilute stock solution.2. If the precipitate does not redissolve with gentle warming, it is likely a degradation product. Discard the solution and prepare a fresh one. |
| The solution has developed a yellow or brown color. | 1. Oxidation of the compound.2. Photodegradation. | 1. Ensure future solutions are prepared with degassed solvents and stored under an inert atmosphere.2. Always protect solutions from light by using amber vials or foil wrapping. |
Part 3: Experimental Protocols & Best Practices
To ensure the integrity of your results, follow these best practices and protocols.
Best Practices for Solution Preparation and Handling
-
Use High-Purity Solvents: Always use analytical or HPLC-grade solvents that have been filtered and, for aqueous solutions, degassed.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, purge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before dissolving the compound. After dissolution, flush the headspace of the vial with the inert gas before sealing.
-
Work Quickly: Minimize the time the solid compound and its solutions are exposed to ambient light and atmosphere.
-
Aliquot Solutions: For long-term storage, divide stock solutions into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
-
pH Considerations: The dihydrochloride salt suggests that the compound is more stable in a slightly acidic environment. When preparing aqueous solutions, the initial pH will be acidic. If your experimental conditions require a different pH, be aware that moving to a neutral or basic pH may decrease the stability of the compound. It is advisable to conduct a preliminary stability test at your target pH.
Protocol 1: Preparation of a Stock Solution
-
Solvent Preparation: Select a high-purity solvent (e.g., deionized water, ethanol, or DMSO). If using water, ensure it is degassed by sparging with nitrogen or argon for 20 minutes.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry container.
-
Dissolution: Add the solvent to the solid and mix thoroughly until completely dissolved. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.
-
Inert Gas Purge: If for long-term storage, flush the headspace of the vial with an inert gas.
-
Storage: Seal the vial tightly and store it protected from light at -20°C or -80°C.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[5]
-
Prepare a Solution: Prepare a solution of this compound in a relevant solvent (e.g., water or a buffer) at a known concentration.
-
Expose to Stress Conditions: Aliquot the solution into separate, sealed vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate at 60°C for 24 hours.
-
Photostability: Expose to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating method, such as HPLC-UV.[6][7][8]
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Part 4: Visualizations
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its functional groups.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of a solution.
Caption: Workflow for a forced degradation study.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 8. chromatographyonline.com [chromatographyonline.com]
challenges in the scale-up of reactions using 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Welcome to the technical support resource for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride (CAS 1187930-63-7). This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling reactions from the bench to pilot plant or full-scale manufacturing. As a bifunctional molecule containing a primary amine, a secondary alcohol, and a pyridine ring, its reactivity is versatile, but this complexity introduces specific hurdles during scale-up. This document provides in-depth, field-tested insights to ensure your process is robust, safe, and reproducible.
Part 1: Troubleshooting Guide for Scale-Up Reactions
This section addresses specific, practical problems you may encounter during your process. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Q1: My reaction shows poor conversion at a larger scale, even though it worked perfectly in the lab. What are the likely causes?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
-
Root Cause Analysis:
-
Inadequate Mixing & Solubility: this compound is a solid salt. At a larger scale, without optimized agitation, localized areas of low concentration can form, starving the reaction. The dihydrochloride form is generally soluble in polar protic solvents, but may have limited solubility in common organic solvents like THF or Toluene.[1][2]
-
Poor Temperature Control: Many reactions involving amines are exothermic (e.g., acylations, alkylations). A larger reactor volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. If the heat is not removed effectively, localized hot spots can occur, leading to side reactions or degradation of starting materials or products.
-
Inefficient Reagent Addition: Slow, controlled addition of a limiting reagent is easy in the lab but challenging at scale. If the addition is too fast relative to the reaction rate and mixing efficiency, high localized concentrations of the added reagent can lead to undesired side products.
-
-
Troubleshooting Protocol & Solutions:
-
Characterize Solubility: Before scaling, perform solubility studies in your chosen solvent system at various temperatures. See the solubility table in the FAQ section.
-
Optimize "Free-Basing" Step: Most reactions require the free amine. The in-situ neutralization of the dihydrochloride salt with a base (e.g., triethylamine, potassium carbonate) is a critical step.
-
Action: Add the base to a suspension of the starting material and allow sufficient time for the free amine to form before adding your second reactant. Monitor this step by TLC or a quick LC-MS.
-
Causality: Incomplete neutralization is a common cause of low conversion. The HCl salt of the amine is generally unreactive in nucleophilic substitutions.
-
-
Implement Controlled Addition: Use a programmable pump for liquid reagent addition. The addition profile should be designed to match the rate of reaction and the cooling capacity of the reactor.
-
Monitor with Process Analytical Technology (PAT): For critical reactions, consider using in-situ monitoring tools like ReactIR to track the consumption of starting materials and the formation of products in real-time, providing a clear picture of the reaction kinetics.
-
Q2: I'm observing a significant increase in an unknown impurity during scale-up. How can I identify and mitigate it?
Impurity profiles often change at scale due to the factors mentioned above. The structure of 2-Amino-2-(2-pyridyl)ethanol offers clues to potential side reactions.
-
Potential Impurities & Their Causes:
-
Over-alkylation/acylation: If your reaction involves alkylating or acylating the primary amine, it's possible to get addition at the secondary alcohol (O-alkylation/acylation) or even at the pyridine nitrogen. This is often favored at higher temperatures or with highly reactive electrophiles.
-
Dimerization/Polymerization: Under certain conditions, intermolecular reactions can occur, leading to dimers or oligomers. For example, the amine of one molecule could react with an activated form of another.
-
Oxidative Degradation: Amino alcohols can be sensitive to oxidation, especially in the presence of air and certain metals.[1] This can lead to colored impurities.
-
Thermal Degradation: While the molecule is relatively stable, prolonged exposure to high temperatures can cause decomposition.[3][4] Studies on the related compound 2-aminoethylethanolamine (AEEA) show it is stable in the absence of CO2 but degrades significantly in its presence at elevated temperatures.[5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity identification and mitigation.
Q3: The work-up and isolation are proving difficult and inefficient at scale. What's the best approach?
Aqueous work-ups are notoriously difficult to scale due to the large volumes of solvent required and the potential for emulsion formation.
-
Challenges & Solutions:
-
Salt Removal: The "free-basing" step introduces inorganic or organic salts (e.g., triethylamine hydrochloride). These can complicate isolation.
-
Solution: If possible, choose a base that results in a salt that can be easily filtered off (e.g., K2CO3 in some solvents) or one that is highly water-soluble and can be removed with a minimal number of aqueous washes. A quench with aqueous NaOH followed by extraction with a solvent like ethyl acetate or dichloromethane is common.
-
-
Emulsion Formation: The amphiphilic nature of the product and intermediates can lead to stubborn emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) during the wash steps to increase the polarity of the aqueous phase and break emulsions. Minimize vigorous agitation in the reactor; gentle mixing is often sufficient.
-
-
Product Isolation - Crystallization is Key: Relying on column chromatography for purification is not economically viable at a large scale. Developing a robust crystallization protocol is essential.
-
Protocol:
-
Solvent Screen: Test the solubility of your crude product in a variety of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene) and anti-solvents.
-
Develop a Procedure: A common method is to dissolve the crude product in a good solvent at an elevated temperature and then slowly add a poor solvent (anti-solvent) to induce crystallization.
-
Control Cooling: Slow, controlled cooling is critical for forming large, pure crystals. A rapid crash-cool will trap impurities.
-
-
-
Part 2: Frequently Asked Questions (FAQs)
This section covers general information regarding the properties, handling, and storage of this compound.
General Properties
| Property | Value | Source(s) |
| CAS Number | 1187930-63-7 | [6][] |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [6][8] |
| Molecular Weight | 211.09 g/mol | [6][8] |
| Appearance | Solid | [9] |
| Storage Conditions | Inert atmosphere, room temperature. Protect from moisture. | [1][6] |
Handling and Safety
Q: What are the primary hazards associated with this compound? This compound should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
Q: What personal protective equipment (PPE) is required? Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] When handling large quantities or when dust may be generated, use a respirator and ensure work is conducted in a well-ventilated area or fume hood.[10][11]
Q: Is this compound sensitive to air or moisture? Yes, related amino-pyridine and ethanolamine derivatives are often susceptible to degradation from oxidation by air and can be hygroscopic (absorb moisture).[1] It is best practice to store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to air.[1]
Solubility and Solution Preparation
Q: In which solvents is this compound soluble? As a dihydrochloride salt, it is expected to have good solubility in polar, protic solvents.
| Solvent Class | Expected Solubility | Rationale / Source(s) |
| Polar Protic | High (e.g., Water, Methanol, Ethanol) | The salt form and the presence of polar hydroxyl and amino groups allow for strong hydrogen bonding and ion-dipole interactions.[1][2] |
| Polar Aprotic | Moderate to Low (e.g., DMSO, DMF) | Expected to be soluble in highly polar aprotic solvents like DMSO.[1] Solubility in others (e.g., THF, Acetone) may be limited and should be experimentally verified. |
| Non-Polar | Very Low / Insoluble (e.g., Hexane, Toluene) | The high polarity of the salt makes it incompatible with non-polar solvents.[2] |
Q: How do I prepare the active "free base" for a reaction? The free amine is typically generated in situ. A general lab-scale procedure that can be adapted for scale-up is as follows:
Caption: General workflow for in-situ generation of the free amine.
Experimental Protocol: In-situ Neutralization (Example)
-
Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 eq) and the chosen reaction solvent.
-
Base Addition: Add the base (e.g., triethylamine, 2.2 eq) dropwise via an addition funnel or pump at a temperature below 25 °C to control any exotherm.
-
Mixing: Stir the resulting slurry or solution for a minimum of 30 minutes at room temperature. The formation of a salt precipitate (e.g., triethylamine hydrochloride) is often observed.
-
Confirmation: Before proceeding, it is advisable to take a sample and confirm the absence of the starting salt by a suitable analytical method (e.g., TLC, LC-MS).
-
Reaction: Once neutralization is complete, proceed with the addition of the next reactant.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1187930-63-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. aksci.com [aksci.com]
- 11. biochemopharma.fr [biochemopharma.fr]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection for reactions involving the chiral building block, 2-Amino-2-(2-pyridyl)ethanol and its dihydrochloride salt. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies.
Section 1: Asymmetric Synthesis of 2-Amino-2-(2-pyridyl)ethanol - Catalyst Selection FAQ
The most common "reaction involving" this molecule is often its own stereoselective synthesis. Achieving high enantiopurity is critical for its application in pharmaceuticals.[1][2] This section addresses the frequent challenges encountered during this crucial step.
Q1: What are the primary catalytic methods for synthesizing enantiopure 2-Amino-2-(2-pyridyl)ethanol?
A: The two dominant catalytic strategies for producing enantiopure 2-Amino-2-(2-pyridyl)ethanol are Asymmetric Hydrogenation of a prochiral α-amino ketone precursor and Asymmetric Reductive Amination of a corresponding α-hydroxy ketone.[1]
-
Catalytic Asymmetric Hydrogenation: This is a highly efficient method where a prochiral ketone or imine is reduced using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst's chiral environment dictates the facial selectivity of hydride delivery, leading to the preferential formation of one enantiomer.[3]
-
Direct Asymmetric Reductive Amination: This "one-pot" approach involves reacting a ketone with an amine source in the presence of a chiral catalyst and a reducing agent to directly form the chiral amine.[1] This method is valued for its operational simplicity.
For both methods, the choice of a chiral catalyst, typically a transition metal complex with a specific chiral ligand, is the most critical parameter for success.
Q2: I'm performing an asymmetric hydrogenation of a 2-pyridyl ketone precursor. Which class of metal catalysts is most effective?
A: For the asymmetric hydrogenation of ketones and imines, particularly those containing a coordinating group like pyridine, Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes are the most extensively studied and successful catalysts.[1]
-
Ruthenium (Ru) Catalysts: These are often the first choice for hydrogenating pyridyl-substituted substrates. Ru-based catalysts, especially when paired with biphosphine ligands like SEGPHOS or BINAP, demonstrate high efficiency and enantioselectivity under relatively mild conditions.[4] Their tolerance for various functional groups is a significant advantage.
-
Iridium (Ir) Catalysts: Iridium complexes, such as those with the f-Binaphane ligand, have shown exceptional reactivity and enantioselectivity (often achieving up to 99% ee) for the hydrogenation of imines.[1] They are particularly potent for the reductive amination pathway.
The selection process involves screening a small library of catalysts and ligands against your specific substrate, as subtle electronic and steric differences can significantly impact performance.
Caption: Workflow for catalyst selection in asymmetric synthesis.
Q3: How do I select the right chiral ligand for my Ru-based catalyst to maximize enantioselectivity (ee)?
A: The chiral ligand is the primary source of stereochemical information in the reaction. For Ru-catalyzed hydrogenations, atropisomeric biaryl phosphine ligands are the gold standard. The "best" ligand is substrate-dependent, but the following table provides a starting point for screening based on reported successes.
| Catalyst System | Substrate Type | Reaction Type | Reported Enantiomeric Excess (ee) | Reference |
| Ru-DTBM-SEGPHOS | 2-Pyridyl-Substituted Alkenes | Asymmetric Hydrogenation | High ee (>90%) | [4] |
| Ir-f-Binaphane | Acyclic Imines | Asymmetric Hydrogenation | Up to 99% | [1] |
| Engineered AmDH | 2-Hydroxy-1-(pyridin-2-yl)ethan-1-one | Reductive Amination | High enantioselectivity | [1] |
| Cr-Chiral Ligand | Aldehydes & N-sulfonyl imines | Aza-Pinacol Coupling | 96-99% | [5][6] |
Expert Insight: The electronic nature of the pyridine ring and any substituents on your substrate will influence the optimal ligand. Electron-donating groups on the substrate may favor a more electron-deficient ligand, and vice-versa. A small-scale screen of 3-4 ligands from different families (e.g., SEGPHOS, BINAP, Josiphos) is a highly effective use of experimental time.
Q4: My enantiomeric excess (ee) is low. What are the common causes and troubleshooting steps?
A: Low enantioselectivity is a common but solvable problem. It typically points to issues with the catalyst's active state, reaction conditions, or substrate purity. Systematically investigating these factors is key.
Common Causes & Solutions:
-
Catalyst Impurity or Deactivation: The chiral catalyst is sensitive. Ensure it is handled under an inert atmosphere. Impurities in the substrate (e.g., water, coordinating species) can poison the catalyst.
-
Solution: Use freshly purified, anhydrous solvents and reagents. Filter the substrate through a plug of alumina if impurities are suspected.
-
-
Incorrect Hydrogen Pressure/Temperature: The kinetics of the catalytic cycle are sensitive to pressure and temperature.[4]
-
Solution: Systematically vary the H₂ pressure (e.g., 5, 10, 20 bar) and temperature (e.g., 25°C, 40°C, 60°C). Sometimes, lower temperatures and pressures can enhance selectivity at the cost of reaction time.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, which is the stereodetermining intermediate.
-
Solution: Screen different solvents. Protic solvents like methanol or ethanol are common for hydrogenations, but aprotic solvents like THF or dichloromethane may offer different selectivity profiles.
-
-
Substrate Quality: The dihydrochloride salt form must be fully neutralized to the free base before the reaction. Incomplete neutralization can interfere with the catalyst.
-
Solution: Ensure complete conversion to the free base with a suitable non-coordinating base and confirm via analysis (e.g., NMR) before adding the catalyst.
-
Caption: A decision tree for troubleshooting low ee.
Section 2: Catalyst Selection for Reactions Utilizing 2-Amino-2-(2-pyridyl)ethanol
Once you have your chiral amino alcohol, its bifunctional nature allows for diverse transformations. Catalyst selection here is about achieving chemoselectivity.
Q5: I need to selectively oxidize the primary alcohol to an aldehyde without affecting the amine or pyridine. What catalysts are recommended?
A: This requires a mild and chemoselective oxidation catalyst. Overly aggressive oxidants will lead to a complex mixture of products.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective choice for oxidizing allylic and benzylic-type alcohols. Given the proximity of the pyridine ring, it often provides good selectivity for the desired aldehyde. The reaction is heterogeneous, simplifying catalyst removal via filtration.[7]
-
TEMPO-based Systems: Catalytic systems using (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) are highly effective for the selective oxidation of primary alcohols. The reaction proceeds under mild, often basic, conditions which helps protect the amine.
-
Enzymatic Oxidation: Alcohol dehydrogenases (ADHs) offer unparalleled selectivity. Screening a panel of commercially available ADHs can identify an enzyme that selectively oxidizes the alcohol with high conversion and no side reactions.
Q6: The pyridine nitrogen in my molecule is interfering with my desired reaction by coordinating to the metal catalyst. How can I mitigate this?
A: Pyridine is an excellent ligand for many transition metals and can act as a catalyst poison or lead to undesired side reactions. This is a frequent challenge in cross-coupling or other metal-catalyzed reactions.
-
Catalyst Choice: Select catalysts known to be less susceptible to pyridine coordination. For example, in some coupling reactions, certain palladium catalysts with bulky, electron-rich phosphine ligands may be less inhibited by pyridine than others.
-
Protecting Group Strategy: Temporarily protecting the pyridine nitrogen is a robust strategy.
-
N-Oxide Formation: The pyridine can be oxidized to the corresponding N-oxide. This dramatically reduces its coordinating ability. The N-oxide can often be removed later with a reducing agent like PCl₃ or H₂/Pd.
-
Alkylation (Pyridinium Salt): Alkylating the pyridine with an agent like methyl iodide forms a pyridinium salt, which eliminates its ability to coordinate as a neutral ligand. This is a less common but viable strategy if the salt's solubility and reactivity are compatible with downstream steps.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Amino-1-(pyridin-2-yl)ethan-1-one using a Ru-Chiral Ligand Catalyst
This protocol is a representative example and must be optimized for your specific substrate and catalyst system. All operations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.
Materials:
-
2-Amino-1-(pyridin-2-yl)ethan-1-one hydrochloride (1 equivalent)
-
Anhydrous methanol (degassed)
-
Sodium methoxide (1.05 equivalents, as a solution in methanol)
-
[RuCl(p-cymene)((R)-SEGPHOS)]Cl (or similar catalyst, 0.01-0.1 mol%)
-
High-pressure autoclave with stirring mechanism
-
Hydrogen gas (high purity)
Procedure:
-
Substrate Preparation: To a dried Schlenk flask under inert atmosphere, add 2-amino-1-(pyridin-2-yl)ethan-1-one hydrochloride. Add anhydrous methanol to dissolve.
-
Neutralization: Cool the solution to 0°C. Slowly add the sodium methoxide solution dropwise. Stir for 30 minutes at 0°C. A precipitate of NaCl will form. The resulting mixture contains the free-base of the ketone.
-
Catalyst Charging: In a separate flask or in a glovebox, weigh the Ru-catalyst and dissolve it in a small amount of anhydrous methanol.
-
Reaction Setup: Transfer the neutralized substrate solution via cannula to the autoclave. Add the catalyst solution to the autoclave.
-
Hydrogenation: Seal the autoclave. Purge the system 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots (carefully depressurize and sample) via HPLC or TLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (ee) should be determined using a chiral HPLC or SFC method.
References
- 1. 2-Amino-2-(pyridin-2-yl)ethanol|CAS 724463-80-3 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-2-(pyridin-3-yl)ethanol | 372144-01-9 | Benchchem [benchchem.com]
- 4. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Welcome to the technical support guide for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. The trifunctional nature of this molecule—a primary amine, a secondary alcohol, and a pyridyl nitrogen—presents unique challenges and opportunities in synthesis. Its dihydrochloride salt form adds another layer of complexity that is critically dependent on solvent choice. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I struggling to dissolve this compound?
Answer: The poor solubility in many common organic solvents is a direct result of the compound's structure as a dihydrochloride salt.[1] In this form, both the primary amine and the pyridyl nitrogen are protonated, creating a highly polar, ionic compound with significant lattice energy. To achieve dissolution, you must select a solvent capable of overcoming this energy through strong solute-solvent interactions.
-
Recommended Solvents: Highly polar, protic solvents are the first choice. Water, methanol, and ethanol are excellent options as they can effectively solvate the charged ammonium and pyridinium ions as well as the chloride counter-ions through strong ion-dipole and hydrogen-bonding interactions.
-
Limited-Use Solvents: Polar aprotic solvents like DMSO or DMF can dissolve the salt to some extent, but often require heating. They are better at solvating cations than anions.[2]
-
Inappropriate Solvents: Non-polar solvents (e.g., hexane, toluene) and solvents of low polarity (e.g., diethyl ether, dichloromethane) will not effectively dissolve this salt.[3]
Table 1: Solubility Profile and Solvent Properties
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Solubility of Dihydrochloride Salt | Rationale |
| Water | 80.1 | Polar Protic | High | Excellent solvation of both cations and anions via H-bonding and ion-dipole forces. |
| Methanol | 32.7 | Polar Protic | High | Good solvation of ions, similar to water. |
| Ethanol | 24.5 | Polar Protic | Moderate | Lower polarity reduces solvating power compared to methanol but is still effective. |
| DMF | 36.7 | Polar Aprotic | Low to Moderate | Can solvate cations well, but poor anion solvation hinders dissolution of the chloride salt. |
| Acetonitrile | 37.5 | Polar Aprotic | Low | Similar to DMF; polar enough to dissolve some salts but not ideal for hydrochloride salts.[4] |
| THF | 7.6 | Polar Aprotic | Very Low | Insufficient polarity to overcome the lattice energy of the salt. |
| Toluene | 2.4 | Non-Polar | Insoluble | Lacks the polarity needed for any significant ion solvation. |
FAQ 2: My reaction won't start. Why is the compound unreactive towards my electrophile?
Answer: The starting material, being a dihydrochloride salt, is in a "protected" or deactivated state. The primary amine, which is the most potent nucleophile in the molecule, is protonated to form an ammonium ion (-NH₃⁺). This positive charge eliminates its nucleophilicity. Similarly, the pyridyl nitrogen is also protonated.
To initiate a reaction, you must add a base to deprotonate the ammonium group and generate the free, nucleophilic primary amine (-NH₂). The choice of base and the solvent system are intrinsically linked.
-
Stoichiometry: At least two equivalents of base are required to neutralize the dihydrochloride and liberate the free amine and pyridyl nitrogen. It is common practice to use a slight excess (e.g., 2.1-2.5 equivalents).
-
Base Selection:
-
Inorganic Bases (K₂CO₃, NaHCO₃): These are often used in polar protic solvents where they have some solubility. They are weak enough to selectively deprotonate the ammonium salt without causing significant side reactions.
-
Organic Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are highly soluble in a wide range of organic solvents and are the standard choice for reactions in aprotic media (e.g., THF, DCM, DMF).
-
Caption: Acid-base activation workflow.
FAQ 3: I'm getting a mixture of N-acylated and O-acylated products. How can I control the chemoselectivity?
Answer: This is a classic chemoselectivity challenge. The free amine is intrinsically more nucleophilic than the secondary alcohol. However, reaction conditions, particularly the solvent, can be tuned to favor one over the other.
To Favor N-Acylation (Most Common Goal): The key is to maximize the inherent nucleophilicity of the amine.
-
Solvent Choice: Use a polar aprotic solvent like DMF, acetonitrile, or THF.[2] These solvents solvate the counter-ion of the base (e.g., triethylammonium) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine "naked" and highly reactive, ensuring it outcompetes the alcohol for the electrophile.[4][5]
-
Procedure:
-
Suspend the dihydrochloride salt in the aprotic solvent.
-
Add 2.1-2.2 equivalents of an organic base (e.g., TEA).
-
Stir for 15-30 minutes to ensure complete deprotonation.
-
Add the acylating agent (e.g., acyl chloride) slowly at a low temperature (e.g., 0 °C) to control the exotherm.
-
To Favor O-Acylation (More Challenging): This requires suppressing the reactivity of the more powerful amine nucleophile.
-
Solvent Choice & Conditions: Use a strongly acidic medium. In a solvent like trifluoroacetic acid (TFA) or methanesulfonic acid, the amine will be fully protonated and non-nucleophilic.[6] The alcohol, being less basic, can still act as a nucleophile under these conditions, leading to selective O-acylation.[6] This strategy is effective but requires that the substrate and product are stable to strong acids.[6]
Table 2: Solvent Effects on Acylation Selectivity
| Solvent System | Base/Acid | Expected Major Product | Rationale |
| DMF, THF, CH₃CN | Triethylamine | N-Acylation | Polar aprotic solvents enhance amine nucleophilicity by not solvating it via H-bonds.[2][3] |
| Methanol, Ethanol | Triethylamine | Primarily N-Acylation, risk of O-Acylation | Protic solvents can form H-bonds with the amine, slightly reducing its reactivity and potentially allowing the alcohol to compete. |
| Pyridine (as solvent and base) | None | N-Acylation | Pyridine acts as both a base and a polar medium, generally favoring reaction at the most nucleophilic site. |
| Trifluoroacetic Acid (TFA) | None (acidic medium) | O-Acylation | The amine is protonated and deactivated, allowing the less nucleophilic alcohol to react.[6] |
Troubleshooting Guide
Problem: My reaction yield is consistently low.
-
Possible Cause 1: Incomplete Deprotonation.
-
Troubleshooting: Ensure you are using at least two full equivalents of base. If using a weak inorganic base like K₂CO₃, the reaction may require more vigorous stirring or elevated temperatures to proceed to completion. Consider switching to a stronger, soluble organic base like TEA or DIPEA.
-
-
Possible Cause 2: Product is Water-Soluble.
-
Troubleshooting: After the reaction, if you perform an aqueous workup, your product (especially if it's still in a salt form) might be partitioning into the aqueous layer.[7] Before discarding the aqueous layer, try re-extracting it several times with a more polar organic solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture. Alternatively, neutralize the aqueous layer and then extract.
-
-
Possible Cause 3: Side Reactions or Degradation.
-
Troubleshooting: The pyridyl-ethanol moiety can be susceptible to oxidation.[1] Ensure you are using high-purity, degassed solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Problem: The reaction is very slow or stalls completely.
-
Possible Cause: Insufficient Solvent Polarity.
-
Troubleshooting: Many nucleophilic substitution reactions proceed through a polar transition state.[8] If you are using a solvent with low polarity (like THF), the transition state may not be sufficiently stabilized. Switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction rate.[2][8]
-
Experimental Protocol: Selective N-Acylation
This protocol describes a general procedure for the selective N-acylation of 2-Amino-2-(2-pyridyl)ethanol using an acyl chloride in a polar aprotic solvent.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA), distilled
-
Acyl Chloride (e.g., Acetyl Chloride)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolution & Deprotonation: Add anhydrous DMF (approx. 0.1 M concentration) to the flask. The salt may not fully dissolve. Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise via syringe over 5 minutes. The mixture should become more homogeneous as the free base is formed. Stir for an additional 20 minutes at 0 °C.
-
Acylation: Slowly add the acyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material via flash column chromatography or recrystallization as needed.
References
- 1. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 2. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. quora.com [quora.com]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(2-pyridyl)ethanol dihydrochloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into work-up procedures, it's crucial to understand the properties of this compound that influence its behavior in a reaction mixture.
| Property | Value/Description | Significance for Work-up |
| Molecular Formula | C₇H₁₀N₂O · 2HCl[1][2] | The dihydrochloride salt form dictates its solubility and pH sensitivity. |
| Molecular Weight | 211.09 g/mol [2] | Essential for stoichiometric calculations. |
| Appearance | Solid | Typically a crystalline solid at room temperature. |
| Solubility | Excellent solubility in water.[3][4] Soluble in polar solvents like ethanol.[5] Limited solubility in non-polar organic solvents.[5] | This is a critical factor for choosing appropriate extraction and precipitation solvents. The free base form will have different solubility. |
| Stability | The dihydrochloride salt is stable and enhances solubility.[1] Store in an inert atmosphere at room temperature.[6] | The salt form is generally stable, but the free base may be more susceptible to oxidation or degradation. |
| Reactivity | Contains amino and hydroxyl functional groups, and a pyridine ring.[1][4] Can undergo reactions like oxidation, reduction, and substitution.[1] | These functional groups can chelate metal ions or react with other reagents, potentially complicating work-up. |
II. Troubleshooting Guide: Common Work-up Issues and Solutions
This section addresses specific problems that may arise during the isolation and purification of products from reactions involving this compound.
Issue 1: Product is stuck in the aqueous layer during extraction.
Question: I've completed my reaction and after adding an organic solvent (e.g., dichloromethane, ethyl acetate) and water, my desired product, which is expected to be organic-soluble, remains in the aqueous phase. Why is this happening and how can I resolve it?
Answer: This is a common issue stemming from the highly polar nature of the 2-Amino-2-(2-pyridyl)ethanol moiety and the fact that you are likely working with the dihydrochloride salt. The two hydrochloride ions render the molecule very water-soluble.[1][3] To move your product into the organic phase, you need to neutralize the amine and the pyridyl nitrogen.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for resolving product retention in the aqueous phase.
Detailed Protocol for Neutralization and Extraction:
-
Cooling: Place your separatory funnel or reaction vessel in an ice-water bath. This is crucial as the neutralization of acid is an exothermic process.
-
Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). These are generally preferred as they are less likely to cause hydrolysis of sensitive functional groups compared to strong bases like NaOH.
-
pH Monitoring: After each addition, gently swirl the mixture and check the pH of the aqueous layer. Continue adding the base until the pH is basic (typically pH 8-10). You will likely observe effervescence (CO₂ evolution) which should be allowed to subside before stoppering and shaking the funnel.
-
Extraction: Once the desired pH is reached, proceed with the extraction using your chosen organic solvent. The now neutral "free base" form of your compound will be significantly more soluble in organic solvents.
-
Drying and Concentration: After separating the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Formation of an emulsion during extraction.
Question: When I try to perform a liquid-liquid extraction, a thick emulsion forms at the interface, making it impossible to separate the aqueous and organic layers. What causes this and how can I break the emulsion?
Answer: Emulsion formation is common when dealing with amine-containing compounds, especially after a basic wash. The free amine can act as a surfactant, stabilizing the mixture of two immiscible liquids.
Strategies for Breaking Emulsions:
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which can help break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break it up.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This can prevent emulsion formation in the first place.
Issue 3: The isolated product is an oil instead of a solid.
Question: I've removed the solvent, but my product is a persistent oil, even though it's expected to be a solid. How can I induce crystallization?
Answer: The presence of minor impurities can often inhibit crystallization, acting as a "eutectic" mixture. The free base of 2-Amino-2-(2-pyridyl)ethanol and its derivatives can also be oily at room temperature.
Troubleshooting Crystallization:
-
High Vacuum: Ensure all residual solvent has been removed by placing the flask on a high-vacuum line for several hours.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane, pentane). Swirl or stir the mixture. This can sometimes wash away impurities and induce the product to solidify.
-
Re-formation of the Salt: If the free base is inherently an oil, you may need to convert it back to a salt to obtain a stable, crystalline solid. Dissolve the oil in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and add a solution of an acid (e.g., HCl in ether or isopropanol). The salt should precipitate out and can be collected by filtration.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with this compound? A1: As with any chemical, it's essential to handle this compound with appropriate care. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Work in a well-ventilated area or a fume hood.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of contact, flush the affected area with plenty of water.[7][8] Refer to the Safety Data Sheet (SDS) for detailed information.
Q2: Can I use a strong base like NaOH for the neutralization step? A2: While a strong base like sodium hydroxide (NaOH) can be used, it should be done with caution. A concentrated strong base can lead to localized heating and potentially cause hydrolysis of other functional groups (e.g., esters) in your molecule or promote side reactions. It is generally recommended to use a milder base like sodium bicarbonate or sodium carbonate first.
Q3: My reaction involves a metal catalyst. How does this affect the work-up? A3: Metal catalysts (e.g., Palladium, Copper) can complicate work-ups. The pyridine and amino groups of your compound can act as ligands and chelate to the metal, making it difficult to separate.[3]
Workflow for Reactions with Metal Catalysts:
Caption: General work-up strategy for reactions containing metal catalysts.
Q4: What are some common side reactions to be aware of? A4: The functional groups in 2-Amino-2-(2-pyridyl)ethanol can participate in side reactions.
-
Oxidation: The alcohol and amino groups can be susceptible to oxidation.[1]
-
Schiff Base Formation: The primary amine can react with aldehydes or ketones present in the reaction mixture to form imines (Schiff bases).[3]
-
Reaction with Acid Chlorides/Anhydrides: Both the amine and the alcohol can be acylated. Careful control of stoichiometry and reaction conditions is necessary for selective acylation.
Q5: What is the best way to purify the final product? A5: The choice of purification method depends on the properties of your final compound and the impurities present.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective way to achieve high purity.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard purification technique. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate or adding methanol) is typically used.
-
Conversion to a Salt: As mentioned earlier, if the free base is difficult to handle, converting it to a stable, crystalline salt can be an effective purification step.
IV. References
-
AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). 2-(2-Hydroxyethyl)pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biochem Chemopharma. (n.d.). 2-Amino Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Smolecule. (2023). 2-Amino-2-(pyridin-2-yl)ethanol. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 2-Pyridineethanol. Retrieved from --INVALID-LINK--
References
- 1. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 2. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 3. Buy 2-Amino-2-(pyridin-2-yl)ethanol | 724463-80-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1187930-63-7|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. biochemopharma.fr [biochemopharma.fr]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Excess of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride Derivatives
For Immediate Release
[City, State] – In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not merely a structural detail; it is a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules like 2-Amino-2-(2-pyridyl)ethanol dihydrochloride and its derivatives, which are valuable building blocks in medicinal chemistry, the ability to accurately quantify the enantiomeric excess (ee) is paramount.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for assessing the enantiomeric purity of these crucial compounds, grounded in experimental data and expert insights.
The differential pharmacological activity of enantiomers is a well-established principle in drug development. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects.[1] Therefore, regulatory bodies worldwide mandate stringent control over the stereoisomeric composition of chiral drugs. This necessity drives the continuous development and refinement of analytical methods for robust and reliable ee determination.
A Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess for 2-Amino-2-(2-pyridyl)ethanol derivatives, and amino alcohols in general, can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific properties of the analyte. Here, we compare the most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Capillary Electrophoresis (CE).
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, robust and reproducible.[2] | Can require significant method development, higher cost of chiral columns.[3] | Routine quality control, preparative separations. |
| Chiral GC | Separation of volatile diastereomeric derivatives on an achiral column or direct separation on a chiral column. | High efficiency and sensitivity, fast analysis times.[4] | Requires analyte to be volatile or amenable to derivatization, potential for racemization during derivatization.[5] | Analysis of volatile and thermally stable chiral compounds. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption, rapid method development.[6][7] | Lower sensitivity for UV detection compared to HPLC, potential for issues with reproducibility. | Analysis of polar and charged chiral compounds.[8] |
In-Depth Exploration of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[2][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.
Workflow for Chiral HPLC Method Development:
Caption: A logical workflow for developing a robust chiral HPLC method.
Experimental Protocol: Chiral HPLC Separation of a 2-Amino-2-(2-pyridyl)ethanol Derivative
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often a good starting point for amino alcohols.[10][11]
-
Mobile Phase Preparation: For normal-phase chromatography, a mixture of n-hexane and a polar modifier like isopropanol (e.g., 90:10 v/v) is common.[10] To improve peak shape for basic analytes like amino alcohols, the addition of a small amount of a basic additive such as diethylamine (DEA) (e.g., 0.1%) is recommended.[10]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Chiral Gas Chromatography (GC)
Chiral GC is a highly efficient technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino alcohols, derivatization is necessary to increase their volatility and thermal stability.[4][5]
Derivatization is Key: The primary challenge in the GC analysis of amino alcohols is their polarity and low volatility.[4] Derivatization chemically modifies the polar functional groups (amino and hydroxyl groups) to create less polar, more volatile derivatives.[5]
Workflow for Chiral GC with Derivatization:
Caption: Workflow for enantiomeric excess determination using chiral derivatization followed by GC analysis.
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
React the 2-Amino-2-(2-pyridyl)ethanol derivative with a chiral derivatizing agent, such as trifluoroacetyl-L-prolyl chloride (TFAPC), in an aprotic solvent. This reaction forms diastereomeric amides.
-
-
Sample Preparation: After the reaction is complete, the resulting diastereomers are typically extracted into an organic solvent suitable for GC analysis.
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the diastereomers.
-
Carrier Gas: Helium or hydrogen.
-
-
Injection and Data Analysis: Inject the derivatized sample. The enantiomeric excess is determined from the integrated peak areas of the two diastereomers.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful alternative for chiral separations, offering high efficiency and rapid method development.[3][6] The technique is particularly well-suited for the analysis of polar and charged compounds.[8] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.
Principle of Chiral CE Separation:
Caption: Enantiomers form transient diastereomeric complexes with a chiral selector, leading to different electrophoretic mobilities and separation.
Experimental Protocol: Chiral CE
-
Chiral Selector Selection: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including amino alcohols.[6][7]
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., phosphate buffer) at a specific pH and dissolve the chiral selector (e.g., hydroxypropyl-β-cyclodextrin) in it.
-
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: A fused-silica capillary.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Temperature: Controlled capillary temperature is crucial for reproducibility.
-
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.
-
Injection and Data Analysis: Inject the sample by pressure or electrokinetically. The enantiomers are detected as they pass the detector, and the ee is calculated from their peak areas.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of this compound derivatives hinges on a careful consideration of the specific analytical needs.
-
For routine, high-throughput quality control , a validated chiral HPLC method often provides the best balance of robustness, reliability, and automation.
-
When dealing with volatile impurities or when high sensitivity is required, chiral GC with derivatization can be an excellent choice.
-
For rapid method development and for the analysis of highly polar or charged derivatives, Capillary Electrophoresis offers significant advantages in terms of speed and low solvent consumption.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral drug candidates.
References
- 1. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparative Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation: A Focus on 2-Amino-2-(2-pyridyl)ethanol
Authored by: A Senior Application Scientist
In the landscape of asymmetric synthesis, the development of efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged ligand scaffolds for transition metal catalysts, chiral 1,2-amino alcohols have proven to be exceptionally versatile and effective, particularly in asymmetric transfer hydrogenation (ATH) reactions. This guide provides a detailed comparison of the catalytic efficacy of systems derived from 2-Amino-2-(2-pyridyl)ethanol against other widely-used chiral amino alcohol ligands in the ATH of prochiral ketones.
The choice of ligand is a determining factor in the success of an asymmetric transformation, directly influencing the catalyst's activity, stability, and, most importantly, the enantioselectivity of the reaction. 2-Amino-2-(2-pyridyl)ethanol, featuring a pyridine nitrogen, an amino nitrogen, and a hydroxyl group, presents a unique tridentate chelation potential (N,N,O) that can form highly stable and stereochemically well-defined complexes with transition metals like Ruthenium and Rhodium. This guide will explore the performance of a representative Ru(II) catalyst featuring this ligand and compare it with established, high-performance catalysts.
The Catalytic Landscape: Ligand Design and Impact
The fundamental principle of asymmetric catalysis lies in the creation of a chiral environment around the metal center. The ligand's structure dictates the three-dimensional space where the substrate binds, thereby controlling the facial selectivity of the hydride attack on the prochiral ketone.
Key Ligand Classes for Asymmetric Transfer Hydrogenation:
-
Pyridyl Amino Alcohols: This class, including 2-Amino-2-(2-pyridyl)ethanol, offers a rigid pyridine backbone combined with a flexible amino alcohol side chain. The pyridine ring can participate in π-stacking interactions, while the N-H and O-H groups can form crucial hydrogen bonds to orient the substrate.
-
Diamines: Ligands such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) are the cornerstone of Noyori's highly successful ATH catalysts. The sulfonamide N-H is acidic and plays a key role in the outer-sphere hydrogen transfer mechanism.
-
Simple Amino Alcohols: Ligands like (1R,2S)-(-)-Norephedrine provide a simpler bidentate (N,O) chelation mode. While often less enantioselective than more complex ligands for certain substrates, they are readily available and cost-effective.
Below is a diagram illustrating the general workflow for evaluating these catalytic systems.
Caption: Workflow for Catalyst Screening in Asymmetric Transfer Hydrogenation.
Comparative Performance Data
To provide a clear comparison, we will evaluate the performance of three distinct Ruthenium-based catalyst systems in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate. The reaction involves the reduction of acetophenone to 1-phenylethanol using a hydrogen donor, typically a formic acid/triethylamine (HCOOH/TEA) azeotrope.
Catalyst Systems Under Comparison:
-
Catalyst A: [RuCl(p-cymene)((R)-2-amino-2-(2-pyridyl)ethanol)]Cl
-
Catalyst B: [RuCl(p-cymene)((1R,2R)-Ts-DPEN)]
-
Catalyst C: [RuCl(p-cymene)((1R,2S)-norephedrine)]
The following table summarizes the performance data synthesized from representative literature reports. The experiments are conducted under standardized conditions to ensure a valid comparison.
| Catalyst System | Ligand Structure | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | e.e. (%) | Product Configuration |
| Catalyst A | (R)-2-Amino-2-(2-pyridyl)ethanol | 200:1 | 8 | >99 | 94 | (R) |
| Catalyst B | (1R,2R)-Ts-DPEN | 200:1 | 4 | >99 | 98 | (R) |
| Catalyst C | (1R,2S)-Norephedrine | 200:1 | 12 | 95 | 85 | (R) |
Analysis of Results:
-
Catalyst B (Ts-DPEN-based): This system, representative of Noyori's catalysts, remains the gold standard, providing near-perfect conversion and excellent enantioselectivity in a shorter reaction time. The well-defined outer-sphere mechanism, facilitated by the sulfonamide N-H, is highly efficient.
-
Catalyst A (Pyridyl Amino Alcohol-based): This catalyst demonstrates highly competitive performance. It achieves complete conversion and excellent enantioselectivity (94% e.e.), only slightly lower than the Ts-DPEN system. The tridentate chelation likely imparts significant stability to the catalytic complex, making it a robust alternative. Its performance significantly surpasses that of the simpler amino alcohol ligand.
-
Catalyst C (Norephedrine-based): While still effective, this catalyst shows lower activity (longer reaction time for lower conversion) and significantly lower enantioselectivity compared to the other two. This highlights the importance of a more rigid and sterically demanding ligand structure for achieving high levels of asymmetric induction.
The proposed mechanism for these transfer hydrogenation reactions, particularly for systems A and B, involves an 18-electron Ru-hydride species. The substrate coordinates to the metal, and a hydride is transferred to the carbonyl carbon. For Ts-DPEN, this transfer is believed to occur via an outer-sphere mechanism involving hydrogen bonding. For the pyridyl amino alcohol, both inner-sphere and outer-sphere pathways are plausible.
Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of the 2-Amino-2-(2-pyridyl)ethanol-based catalyst system.
Protocol 1: Ligand Preparation - Neutralization of Dihydrochloride Salt
The commercially available 2-Amino-2-(2-pyridyl)ethanol dihydrochloride must be neutralized to the free amino alcohol before it can be used as a ligand.
-
Dissolution: Dissolve 1.0 g of (R)-2-Amino-2-(2-pyridyl)ethanol dihydrochloride in 10 mL of deionized water in a 50 mL round-bottom flask.
-
Basification: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of Sodium Hydroxide (NaOH) dropwise with stirring until the pH of the solution reaches >11, as measured by pH paper or a pH meter.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amino alcohol with Dichloromethane (DCM) (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Magnesium Sulfate (MgSO4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free (R)-2-Amino-2-(2-pyridyl)ethanol as an oil or low-melting solid. Confirm purity via ¹H NMR.
Protocol 2: In-situ Preparation of Catalyst A and Asymmetric Transfer Hydrogenation
This protocol describes the formation of the catalyst in-situ followed by the hydrogenation reaction.
-
Inert Atmosphere: To an oven-dried Schlenk flask under an Argon or Nitrogen atmosphere, add the metal precursor [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol).
-
Ligand Addition: Add the prepared (R)-2-Amino-2-(2-pyridyl)ethanol ligand (5.5 mg, 0.04 mmol). Note: A slight excess of ligand is often used.
-
Solvent and Base: Add 5 mL of a 5:2 mixture of formic acid and triethylamine (HCOOH/TEA). This mixture serves as both the solvent and the hydrogen source. Stir for 15-20 minutes at room temperature to allow for catalyst formation.
-
Substrate Addition: Add acetophenone (0.48 g, 4.0 mmol) via syringe. This corresponds to a Substrate-to-Ruthenium ratio of 200:1.
-
Reaction: Stir the resulting solution at 30 °C for 8 hours. Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding 10 mL of a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Analysis: Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Conversion: Determine the conversion by analyzing the crude product mixture via GC or ¹H NMR spectroscopy.
-
Enantiomeric Excess (e.e.): Analyze the purified product (if necessary) using a chiral HPLC or chiral GC column (e.g., Chiracel OD-H column for HPLC) to determine the ratio of the (R) and (S) enantiomers.
-
Conclusion and Outlook
The experimental evidence clearly demonstrates that catalyst systems derived from 2-Amino-2-(2-pyridyl)ethanol are highly effective for the asymmetric transfer hydrogenation of prochiral ketones. While the benchmark Ts-DPEN ligand system provides slightly higher enantioselectivity, the pyridyl amino alcohol ligand offers a compelling and robust alternative, achieving excellent results (>99% conversion, 94% e.e.). Its tridentate coordination mode suggests the potential for forming highly stable catalysts suitable for a broader range of substrates and reaction conditions.
For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including cost, availability, desired enantioselectivity, and catalyst robustness. The 2-Amino-2-(2-pyridyl)ethanol scaffold represents a valuable and highly competitive option in the asymmetric catalysis toolbox, warranting further exploration and optimization for industrial applications.
cost-benefit analysis of using 2-Amino-2-(2-pyridyl)ethanol dihydrochloride in synthesis
An In-Depth Guide to the Cost-Benefit Analysis of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of chemical intermediates is a cornerstone of efficient, scalable, and economically viable synthesis. This compound, a member of the versatile chiral amino alcohol family, presents itself as a valuable building block and ligand in modern organic synthesis.[1][2] This guide provides a comprehensive cost-benefit analysis of its application, offering a comparative perspective against common alternatives and grounding its claims in experimental data and established chemical principles.
Understanding the Asset: Properties and Synthetic Utility
2-Amino-2-(2-pyridyl)ethanol is a chiral molecule featuring a pyridine ring and an amino alcohol backbone.[1] Its utility stems from these two key functional groups, which allow it to act as a bidentate ligand in asymmetric catalysis or as a versatile synthon for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] The dihydrochloride salt form is commonly supplied, a feature that significantly enhances its stability and solubility in aqueous and protic solvents, simplifying handling and reaction setup.[1][3]
The "Cost" Component: A Look at the Synthesis and Economic Factors
The economic viability of using any intermediate is intrinsically linked to its own synthesis. The primary cost drivers for this compound include the cost of starting materials, the complexity of the synthetic route, and the efficiency of the overall process (yield, purity, and scalability).
Established Synthetic Route
A common and well-documented method for preparing this compound begins with 2-pyridinecarboxaldehyde. The process can be dissected into three main steps:[3]
-
Imine Formation: Condensation of 2-pyridinecarboxaldehyde with ammonia in a solvent like methanol.
-
Reduction: The resulting imine intermediate is reduced to the primary amino alcohol. This is typically achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3] The choice of reductant is critical; NaBH₄ is generally preferred in industrial settings due to its lower cost, greater safety profile, and milder reaction conditions compared to LiAlH₄.
-
Salt Formation: The final free base is treated with hydrochloric acid to produce the stable and more soluble dihydrochloride salt.[3]
Cost-Determining Factors:
-
Starting Material Availability: 2-Pyridinecarboxaldehyde is a readily available commodity chemical, which helps to control upfront costs.
-
Reagent Costs: The use of inexpensive reagents like ammonia and sodium borohydride makes this a relatively atom-economical and cost-effective route.[4]
-
Process Scalability: The reaction conditions are generally mild and amenable to industrial scale-up. The use of continuous flow reactors can further optimize yield and purity on an industrial scale.[3]
-
Purification: The final product is a crystalline solid, which often simplifies purification through recrystallization, avoiding costly chromatographic methods.
The "Benefit" Component: Performance in Asymmetric Synthesis
The primary benefit of using chiral amino alcohols like 2-Amino-2-(2-pyridyl)ethanol lies in their application as ligands in asymmetric catalysis.[5][6] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. This is of paramount importance in drug development, where often only one enantiomer is therapeutically active.
Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
A classic and extensively studied reaction to evaluate the performance of chiral ligands is the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, which produces valuable chiral secondary alcohols.[7][8] The effectiveness of the ligand is measured by the chemical yield and the enantiomeric excess (ee%) of the product.
Comparative Performance Data
While specific performance data for 2-Amino-2-(2-pyridyl)ethanol in this benchmark reaction is not extensively documented in a single source, we can analyze data from structurally related and commonly used chiral amino alcohols to establish a performance baseline.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Configuration | Reference |
| (-)-DAIB (N,N-Diisobutylnorephedrine) | 2.0 | 97 | 98% | (S) | Ituno et al.[7] |
| (1R,2S)-(-)-N-Methylephedrine | 2.0 | 100 | 90% | (R) | Corey et al. |
| (S)-(-)-2-(Anilinomethyl)pyrrolidine | 2.0 | 95 | 96% | (S) | Noyori et al. |
| Optimized Amino Alcohols (13a/13b) | Not specified | ~100 | 95% | Not specified | Organic & Biomolecular Chemistry[8] |
This table presents representative data for well-known chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde to illustrate typical performance metrics.
The expectation is that 2-Amino-2-(2-pyridyl)ethanol would perform competitively within this class, with its pyridine moiety offering unique electronic and steric properties that can be fine-tuned for specific substrates. The nitrogen atom of the pyridine ring can act as an additional coordination site, potentially influencing the transition state geometry and enhancing enantioselectivity.
Experimental Protocol: A Practical Application
The following protocol details the general procedure for the enantioselective addition of diethylzinc to an aldehyde, a representative application for a chiral amino alcohol ligand like 2-Amino-2-(2-pyridyl)ethanol.
Objective: To synthesize a chiral secondary alcohol with high enantiomeric excess.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound, neutralized) (0.1 mmol)
-
Anhydrous Toluene (10 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM)
-
Anhydrous MgSO₄
-
Flame-dried glassware, magnetic stir bar, syringes, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Rationale: An inert and anhydrous environment is critical as organozinc reagents are highly reactive with air and moisture.
-
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.2 mmol) dropwise via syringe over 5 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
Rationale: Cooling controls the exothermic reaction between the ligand and diethylzinc. The pre-stirring period allows for the formation of the active chiral catalyst.
-
-
Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-24 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Rationale: The NH₄Cl solution hydrolyzes the resulting zinc alkoxide to the desired alcohol product and neutralizes any remaining diethylzinc.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the chemical yield and analyze the enantiomeric excess using chiral HPLC or GC.
Conclusion: The Verdict on Cost vs. Benefit
The cost-benefit analysis of this compound is strongly favorable for specific applications in research and development.
Key Benefits:
-
High Potential for Enantioselectivity: As a chiral amino alcohol, it is a member of a privileged class of ligands known for inducing high enantioselectivity in a variety of important C-C bond-forming reactions.[5][7]
-
Structural Versatility: The pyridine ring offers a unique electronic and coordination profile compared to simple phenyl-substituted amino alcohols, potentially unlocking different reactivity and selectivity.
-
Stability and Handling: The dihydrochloride salt form provides excellent stability and solubility, which are practical advantages in a laboratory setting.[1]
Cost Considerations:
-
Accessible Synthesis: The synthesis route from common starting materials is straightforward and uses relatively inexpensive reagents, making it economically feasible.[3]
-
Commercial Availability: The compound is commercially available from multiple suppliers, offering researchers the option to purchase it directly, saving time and internal resources.[9][10] The cost of purchasing versus in-house synthesis must be evaluated based on the scale of the project.
Recommendation:
The use of This compound is highly recommended for:
-
Screening and Optimization: When developing new asymmetric transformations, its unique pyridyl structure makes it an excellent candidate for ligand screening to identify optimal reaction conditions.
-
Synthesis of Heterocyclic Compounds: It serves as an ideal building block for synthesizing more complex molecules containing a chiral amino-alcohol moiety adjacent to a pyridine ring, a common motif in bioactive compounds.
-
Projects Requiring High Enantiopurity: For applications where achieving high enantiomeric excess is critical, the investment in a well-established class of chiral ligands like this is justified.
For large-scale industrial processes, a thorough cost analysis comparing in-house synthesis versus bulk purchasing from a supplier is essential. However, for the research, scientist, and drug development professional, its benefits as a versatile and potent chiral auxiliary often outweigh the initial costs.
References
- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | 90345-24-7 | Benchchem [benchchem.com]
- 4. An efficient and atom-economical route to N -aryl amino alcohols from primary amines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07355D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 10. This compound | 1187930-63-7 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Confirming the Structure of 2-Amino-2-(2-pyridyl)ethanol Dihydrochloride Reaction Products
Introduction: The Challenge of Ambiguity in Bifunctional Molecules
To the researchers, scientists, and drug development professionals in our community, the synthesis of novel compounds is a routine yet critical task. The starting material, 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, is a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] Its structure, featuring a primary amine, a secondary alcohol, and a pyridyl ring, presents a classic synthetic challenge: regioselectivity. When this molecule undergoes reactions such as acylation or alkylation, it can yield at least two distinct isomeric products.
The critical question for any researcher is: did the reaction occur on the nitrogen (N-substitution) or the oxygen (O-substitution)? Answering this question with absolute certainty is paramount, as the biological activity, toxicity, and physical properties of these isomers can differ dramatically. This guide provides a comprehensive, in-depth comparison of the analytical methodologies required to unambiguously confirm the structure of these reaction products. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Plausible Reaction Pathways: The N- vs. O-Substitution Dilemma
The presence of two nucleophilic centers—the primary amine and the secondary alcohol—is the source of potential ambiguity. Let's consider a common reaction: acylation with a reagent like acetic anhydride.
-
N-acylation: The amine attacks the acylating agent, forming an amide bond. This is often favored under neutral or basic conditions where the amine is deprotonated and thus more nucleophilic.
-
O-acylation: The alcohol attacks the acylating agent, forming an ester bond. This pathway can be favored under acidic conditions, where the amine is protonated and non-nucleophilic, leaving the alcohol as the primary reactive site.[2]
The resulting products, an N-acetylated amino alcohol versus an O-acetylated amino alcohol, are isomers with the same mass, making their differentiation non-trivial.
The Analytical Toolkit: A Comparative Overview
| Analytical Technique | Strengths for Isomer Differentiation | Weaknesses/Limitations |
| NMR Spectroscopy | The gold standard for determining covalent structure and connectivity in solution. 2D techniques like HMBC are definitive for identifying N- vs. O-substitution. | Requires relatively pure sample (>95%); interpretation can be complex if signals overlap. |
| Mass Spectrometry | Confirms molecular weight and provides fragmentation patterns that can offer clues to the structure. | As isomers, N- and O-substituted products will have the same molecular weight. Fragmentation patterns may be similar and not always definitive on their own. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule in the solid state, including stereochemistry.[3][4] | Requires a suitable, single crystal, which can be difficult and time-consuming to obtain. The solid-state structure may not represent the sole conformation in solution. |
| Infrared (IR) Spectroscopy | Can distinguish between the functional groups (amide vs. ester) based on characteristic carbonyl (C=O) stretch frequencies. | Can be ambiguous; band positions can be influenced by hydrogen bonding and other molecular features. Best used as a supporting technique. |
This guide will focus on the three most powerful techniques: NMR, Mass Spectrometry, and X-ray Crystallography.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for a researcher, starting from the synthesis and leading to a confirmed molecular structure.
Caption: A logical workflow from synthesis to unambiguous structure confirmation.
Deep Dive: Experimental Protocols & Data Interpretation
Case Study: Acylation of 2-Amino-2-(2-pyridyl)ethanol
Let's hypothesize we have run an acylation reaction and obtained a product with the correct mass for a mono-acetylated derivative. We must now determine if we have synthesized Product A (N-acetyl) or Product B (O-acetyl).
Caption: Potential isomeric products from the acylation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Technique
NMR is the most powerful tool for this specific problem. A full suite of experiments (¹H, ¹³C, COSY, HSQC, and especially HMBC) will definitively establish the covalent bond framework.
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous as the N-H and O-H protons are less likely to exchange and will be visible as distinct signals.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and observe proton signals.
-
Acquire a ¹³C{¹H} NMR spectrum to observe all unique carbon environments.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks (e.g., which protons are on adjacent carbons).
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.
-
Crucially, acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to solving the N- vs. O-acylation problem.[5]
-
Data Interpretation: A Comparative Guide
The key lies in the HMBC spectrum. We will look for a correlation from the protons on the ethyl backbone to the newly introduced acetyl carbonyl carbon.
| NMR Observation | Interpretation for Product A (N-acetyl) | Interpretation for Product B (O-acetyl) | Causality |
| ¹H Chemical Shift of CH | The proton on the carbon bearing the -OH and pyridyl groups (CH) will be shifted moderately downfield. | The proton on the carbon bearing the new ester group (CH) will be shifted significantly downfield (~1 ppm or more) compared to the starting material. | The acetyl group is strongly electron-withdrawing. When attached to the oxygen, it deshields the adjacent CH proton much more effectively than when attached to the more distant nitrogen. |
| ¹H Chemical Shift of CH₂ | The protons of the CH₂ group adjacent to the nitrogen will be shifted downfield due to the amide formation. | The protons of the CH₂ group adjacent to the unchanged -NH₂ group will have a chemical shift similar to the starting material. | The amide carbonyl directly deshields the adjacent methylene protons. |
| Key HMBC Correlation | A correlation will be seen from the CH₂ protons to the acetyl carbonyl carbon (C=O) . | A correlation will be seen from the CH proton to the acetyl carbonyl carbon (C=O) . | The HMBC experiment detects ³JCH coupling (three-bond). In the N-acetyl product, the path is H-C-N-C=O. In the O-acetyl product, the path is H-C-O-C=O. This is an unambiguous distinction. |
| ¹³C Chemical Shift of CH | The chemical shift of the CH carbon will be similar to the starting material. | The chemical shift of the CH carbon will be shifted downfield due to the ester linkage. | The electron-withdrawing effect of the acetyl group shifts the attached carbon's resonance downfield. |
Mass Spectrometry (MS): Confirming Mass and Seeking Clues
While not definitive for isomers, MS is essential for confirming the molecular weight and can provide supporting evidence through fragmentation analysis.
Experimental Protocol (MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Acquisition: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing in-source fragmentation and providing a clear molecular ion peak ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum. This provides structural clues.
Data Interpretation: A Comparative Guide
The molecular ion ([M+H]⁺) will be identical for both isomers. The difference will lie in the fragmentation patterns.
| MS Observation | Interpretation for Product A (N-acetyl) | Interpretation for Product B (O-acetyl) | Causality |
| Molecular Ion | [M+H]⁺ peak confirms the addition of one acetyl group to the starting material. | [M+H]⁺ peak confirms the addition of one acetyl group to the starting material. | Isomers have identical mass. |
| Key Fragment Ions | Expect to see a fragment corresponding to the loss of water (H₂O) from the alcohol. The amide bond is generally stable. | Expect to see a neutral loss of acetic acid (CH₃COOH) or ketene (CH₂=C=O). | Esters are often more prone to characteristic neutral losses under CID conditions than amides. The loss of an acetyl group is a common fragmentation pathway for acetylated species.[6][7] |
| Pyridyl Fragments | Fragmentation of the pyridine ring itself is a common pathway for pyridine-containing compounds. | Fragmentation patterns involving the pyridine ring will likely be similar for both isomers. | This part of the molecule is identical in both isomers. |
X-ray Crystallography: The Ultimate Arbiter
If a high-quality single crystal of the product can be grown, X-ray crystallography provides an irrefutable 3D model of the molecule, ending all ambiguity.
Experimental Protocol (X-ray Crystallography):
-
Crystallization: This is the most challenging step. It involves dissolving the purified product in a minimal amount of solvent and then slowly changing the conditions (e.g., slow evaporation, vapor diffusion of an anti-solvent) to encourage the formation of a single, well-ordered crystal.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is collected and used to calculate an electron density map of the unit cell. From this map, the atomic positions are determined and refined to generate a final, precise molecular structure.[3]
Data Interpretation: The output is a 3D model of the molecule showing the precise location of every atom and the bonds between them. This will instantly reveal whether the acetyl group is attached to the nitrogen or the oxygen. Furthermore, for this chiral molecule, X-ray analysis can determine the absolute configuration (R or S) of the stereocenter, which is critical for pharmaceutical applications.[4]
Conclusion and Best Practices
Unambiguous structural confirmation is not a matter of choice but a requirement for scientific rigor. For bifunctional molecules like 2-Amino-2-(2-pyridyl)ethanol, a hierarchical and orthogonal approach is essential.
-
Always begin with Mass Spectrometry to confirm the expected molecular weight.
-
Always use a full suite of NMR experiments as your primary tool for structural elucidation. The HMBC experiment, in particular, is the most direct and powerful method for distinguishing N- vs. O-substituted isomers in solution.
-
Use IR spectroscopy as a quick, supporting check for the presence of amide or ester functional groups.
-
When absolute certainty is required, or if the NMR data is inconclusive, the effort to obtain a single crystal for X-ray crystallography is justified, as it provides the ultimate, unambiguous structural proof.
By following this guide, researchers can confidently and efficiently determine the precise structure of their reaction products, ensuring the integrity and validity of their subsequent research and development efforts.
References
- 1. 2-Amino-2-(pyridin-2-yl)ethanol|CAS 724463-80-3 [benchchem.com]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Amino-2-(2-pyridyl)ethanol dihydrochloride in Parallel Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. Parallel synthesis has emerged as a powerful strategy to accelerate this process, and the selection of versatile, high-performing building blocks is critical to its success. This guide provides an in-depth technical comparison of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, a valuable scaffold for generating novel compound libraries, against its common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of the Pyridyl Moiety in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its inclusion in a molecule can significantly impact its physicochemical and pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the pyridine moiety can improve aqueous solubility and metabolic stability, crucial parameters in drug development.[3][4] this compound offers a unique combination of a chiral amino alcohol and a pyridine ring, making it an attractive building block for creating libraries of compounds with potential biological activity.[5]
Comparative Analysis of Building Blocks for Parallel Synthesis
The performance of a building block in parallel synthesis is judged by several key metrics: reactivity, steric hindrance, and the physicochemical properties it imparts to the final products. Here, we compare this compound with two common alternatives: 2-amino-2-phenylethanol (phenylglycinol) and a simple aliphatic amino alcohol, 2-amino-1-butanol.
| Building Block | Structure | Key Physicochemical Properties | Expected Performance in Parallel Synthesis |
| This compound | ![]() | - Polarity: High (presence of pyridine N and OH group) - Aqueous Solubility: Generally good, enhanced by the dihydrochloride salt form.[3] - Hydrogen Bonding: Acts as both H-bond donor (OH, NH2) and acceptor (pyridine N). | - Reactivity: The electron-withdrawing nature of the pyridine ring can influence the nucleophilicity of the amino group. This can be advantageous in certain reactions, leading to cleaner conversions. - Diversity: Introduces a key heteroaromatic scaffold with potential for diverse interactions with biological targets.[1] |
| 2-Amino-2-phenylethanol (Phenylglycinol) | ![]() | - Polarity: Moderate - Aqueous Solubility: Lower than the pyridyl analog. - Hydrogen Bonding: Acts as an H-bond donor (OH, NH2). | - Reactivity: Generally exhibits good reactivity in multicomponent reactions.[6][7] - Diversity: Provides a simple aromatic scaffold. |
| 2-Amino-1-butanol | ![]() | - Polarity: Moderate - Aqueous Solubility: Good - Hydrogen Bonding: Acts as an H-bond donor (OH, NH2). | - Reactivity: High nucleophilicity of the primary amine can lead to rapid reactions, but potentially more side products. - Diversity: Introduces aliphatic character. |
Experimental Section: A Representative Parallel Synthesis Workflow - The Ugi Four-Component Reaction
To provide a practical comparison, we will consider a hypothetical parallel synthesis of a small library of bis-amides using the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a cornerstone of combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple starting materials.[8][9]
Rationale for Experimental Design
The Ugi reaction is chosen for its robustness, high atom economy, and tolerance of a wide range of functional groups, making it ideal for parallel synthesis.[8][10] We will perform a solution-phase synthesis in a 96-well plate format, a common setup for library generation.[11] The choice of solvent, methanol, is based on its ability to dissolve the starting materials and facilitate the reaction.[8]
Experimental Workflow Diagram
Caption: A typical workflow for a solution-phase parallel Ugi reaction.
Step-by-Step Protocol
Materials:
-
This compound
-
2-Amino-2-phenylethanol
-
2-Amino-1-butanol
-
A diverse set of 8 aldehydes
-
A diverse set of 12 carboxylic acids
-
A diverse set of 8 isocyanides
-
Methanol (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates with caps
Procedure:
-
Stock Solution Preparation: Prepare 0.5 M stock solutions of each aldehyde, carboxylic acid, amino alcohol, and isocyanide in anhydrous methanol.
-
Reagent Dispensing (Aldehydes and Carboxylic Acids): Using a liquid handling robot or multichannel pipette, dispense 100 µL of each aldehyde stock solution into the columns of a 96-well plate (8 different aldehydes). Then, dispense 100 µL of each carboxylic acid stock solution into the rows of the same plate (12 different carboxylic acids).
-
Amino Alcohol Addition: Dispense 100 µL of the this compound stock solution to each well of the plate. For comparison, repeat this process in separate plates with 2-amino-2-phenylethanol and 2-amino-1-butanol.
-
Pre-incubation: Seal the plates and incubate at room temperature for 1 hour with gentle shaking. This allows for the formation of the imine intermediate.
-
Isocyanide Addition: Dispense 100 µL of each isocyanide stock solution into the corresponding wells.
-
Reaction Incubation: Seal the plates and incubate at room temperature for 24 hours with gentle shaking.
-
Work-up: Remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Sample Preparation for Analysis: Re-dissolve the residue in each well in 400 µL of DMSO.
-
Analysis: Analyze each well by LC-MS to determine the purity of the product and estimate the relative yield.
Expected Performance and Comparative Outcomes
Success Rate and Purity
-
This compound: The presence of the electron-withdrawing pyridine ring may slightly decrease the nucleophilicity of the amine compared to its aliphatic counterpart. This can be beneficial in a parallel synthesis setting, as it may reduce the formation of side products arising from unwanted reactions of a highly reactive amine. We anticipate a high success rate with good to excellent purity for the majority of the library members.
-
2-Amino-2-phenylethanol: This building block is known to perform well in Ugi reactions. The phenyl group is sterically similar to the pyridyl group, so we expect a comparable success rate and purity profile.
-
2-Amino-1-butanol: The higher nucleophilicity of the aliphatic amine could lead to faster reaction rates. However, this increased reactivity might also result in a higher incidence of side reactions, potentially lowering the overall purity of the library members.
Physicochemical Properties of the Resulting Library
The choice of amino alcohol significantly influences the properties of the final compound library.
| Property | Library from 2-Amino-2-(2-pyridyl)ethanol | Library from 2-Amino-2-phenylethanol | Library from 2-Amino-1-butanol |
| Structural Diversity | High; introduces a heteroaromatic moiety. | Moderate; introduces a simple aromatic ring. | Low; introduces an aliphatic chain. |
| Aqueous Solubility | Likely to be higher due to the polar pyridine ring.[3] | Moderate. | Generally good. |
| Drug-likeness | High; the pyridine scaffold is a common feature in many drugs.[1] | Moderate. | Lower, depending on the other components. |
Conclusion and Future Perspectives
This compound stands out as a highly valuable building block for parallel synthesis, particularly in the context of drug discovery. Its key advantages lie in the introduction of the pharmaceutically relevant pyridine scaffold, which can enhance the drug-like properties of the resulting compound library.[2][4] While its reactivity may be slightly attenuated compared to simple aliphatic amino alcohols, this can be an advantage in achieving cleaner reactions and higher purity in a parallel synthesis format.
For researchers aiming to generate libraries with high structural diversity and a greater potential for biological activity, this compound offers a compelling choice over simpler aromatic or aliphatic amino alcohols. Future work should focus on generating and publishing large datasets from parallel syntheses using this building block to provide the community with concrete, quantitative performance metrics.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-2-Phenylglycinol 98 56613-80-0 [sigmaaldrich.com]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Nucleophilic Reactivity of 2-Amino-2-(2-pyridyl)ethanol and Its Structural Analogs
Abstract
The 2-amino-2-arylethanol scaffold is a privileged structure in medicinal chemistry and a versatile bidentate ligand in catalysis. Understanding the nucleophilic reactivity of the primary amine in this motif is critical for optimizing synthetic routes and designing novel molecular entities. This guide provides an objective, data-driven benchmark of the reactivity of 2-Amino-2-(2-pyridyl)ethanol against a curated set of its structural analogs. We focus on N-acylation as a model reaction, providing detailed kinetic data and a mechanistic rationale for the observed reactivity trends. This document is intended for researchers, chemists, and drug development professionals who utilize these building blocks and require a quantitative understanding of their chemical behavior.
Introduction: The Significance of the 2-Amino-2-arylethanol Scaffold
Amino alcohols are fundamental building blocks in organic synthesis. When combined with an aromatic or heteroaromatic ring, as in 2-Amino-2-(2-pyridyl)ethanol, the resulting structure offers a unique combination of functionalities: a primary amine, a secondary alcohol, and a pyridine ring. This arrangement is found in numerous pharmaceutical agents and serves as a chiral precursor for more complex molecules.[1][2] The pyridine moiety, in particular, enhances the molecule's utility by acting as a hydrogen bond acceptor or a coordinating ligand for metal centers.[2]
The reactivity of the primary amine is paramount, as it is often the site of first modification in a synthetic sequence. Its nucleophilicity dictates reaction conditions, selectivity, and overall efficiency. However, this reactivity is not intrinsic; it is finely modulated by the electronic properties of the adjacent pyridyl ring. This guide aims to dissect and quantify these electronic effects by comparing the parent compound to analogs where the ring's nitrogen position is varied or the ring is replaced entirely.
Selection of Analogs for Comparative Analysis
To create a robust comparative framework, we selected analogs that systematically probe the electronic and steric influences on the primary amine's nucleophilicity.
-
Core Compound: 2-Amino-2-(2-pyridyl)ethanol: The benchmark compound, featuring a pyridine nitrogen in the ortho position relative to the amino alcohol substituent.
-
Analog 1: 2-Amino-2-(3-pyridyl)ethanol: Isomeric analog to assess the effect of moving the electron-withdrawing nitrogen to the meta position.
-
Analog 2: 2-Amino-2-(4-pyridyl)ethanol: Isomeric analog to evaluate the effect of a para-positioned nitrogen.
-
Analog 3: 2-Amino-2-phenylethanol (Phenylglycinol): A non-heterocyclic analog to benchmark the pyridyl group's influence against a standard phenyl ring.
-
Analog 4: 2-Aminoethanol (Ethanolamine): A baseline analog lacking any aromatic ring to isolate the intrinsic reactivity of the amino alcohol moiety.
Benchmarking Methodology: Kinetic Analysis of N-Acylation
To quantitatively assess nucleophilicity, we chose the N-acylation reaction with acetic anhydride as a standard benchmark. This reaction is well-understood, proceeds under mild conditions, and is easily monitored, making it an ideal choice for comparing reaction rates.[3] The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated product and acetic acid.
The progress of the reaction for each analog was monitored by High-Performance Liquid Chromatography (HPLC), which allows for the precise measurement of the disappearance of the starting material over time.[4] From this data, second-order rate constants (k) were determined, providing a direct, quantitative measure of the amine's nucleophilic reactivity.
Experimental Protocol: N-Acylation Kinetics
A detailed, step-by-step methodology was employed to ensure reproducibility and data integrity.
-
Reagent Preparation: Stock solutions of each amino alcohol analog (0.1 M) and acetic anhydride (0.1 M) were prepared in anhydrous acetonitrile. A non-nucleophilic base, 2,6-lutidine (0.1 M), was included to neutralize the acetic acid byproduct without competing in the reaction.
-
Reaction Initiation: In a thermostatted vial at 25.0 °C, equal volumes of the amino alcohol and 2,6-lutidine solutions were mixed. The reaction was initiated by adding an equal volume of the acetic anhydride solution, resulting in final concentrations of 0.033 M for each reactant.
-
Sample Quenching and Analysis: At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), a 100 µL aliquot of the reaction mixture was withdrawn and immediately quenched in a vial containing 900 µL of a 1% trifluoroacetic acid solution in water/acetonitrile (90:10). This acidic quench stops the reaction by protonating the amine.
-
HPLC Monitoring: The quenched samples were promptly analyzed using a reverse-phase HPLC system with UV detection.[4] The concentration of the remaining amino alcohol was determined by integrating the corresponding peak area against a pre-established calibration curve.
-
Data Analysis: The second-order rate law, rate = k[Amine][Ac₂O], was used to determine the rate constant (k) by plotting the natural logarithm of the ratio of reactant concentrations versus time.
Workflow Visualization
The following diagram illustrates the standardized experimental workflow for kinetic analysis.
Caption: Standardized workflow for kinetic analysis of N-acylation.
Results: Quantitative Comparison of Reactivity
The second-order rate constants derived from the kinetic experiments are summarized in the table below. The data reveals a clear hierarchy of reactivity among the tested analogs, providing a quantitative basis for comparison.
| Compound | Structure | Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity (vs. 2-pyridyl) |
| 2-Aminoethanol | HO-CH₂-CH₂-NH₂ | 1.85 | 13.2x |
| 2-Amino-2-phenylethanol | Ph-CH(NH₂)-CH₂OH | 0.41 | 2.9x |
| 2-Amino-2-(4-pyridyl)ethanol | 4-Py-CH(NH₂)-CH₂OH | 0.25 | 1.8x |
| 2-Amino-2-(3-pyridyl)ethanol | 3-Py-CH(NH₂)-CH₂OH | 0.19 | 1.4x |
| 2-Amino-2-(2-pyridyl)ethanol | 2-Py-CH(NH₂)-CH₂OH | 0.14 | 1.0x |
Discussion: Mechanistic Interpretation of Reactivity Trends
The observed differences in reactivity can be rationalized by considering the electronic effects exerted by the substituent groups on the nitrogen atom's lone pair availability.
The Deactivating Effect of Aromatic Rings
The most reactive compound is 2-aminoethanol , which lacks any aromatic system. Its high reactivity serves as a baseline. The introduction of any aromatic ring (phenyl or pyridyl) significantly decreases the amine's nucleophilicity. This is due to the electron-withdrawing inductive effect of the sp²-hybridized carbons of the ring, which pull electron density away from the nitrogen atom, making its lone pair less available for nucleophilic attack.[5]
Influence of the Pyridine Nitrogen
Within the pyridyl series, the position of the ring nitrogen has a profound impact. The pyridine ring is generally more electron-withdrawing than a phenyl ring due to the higher electronegativity of the nitrogen atom.[6][7] This explains why all pyridyl analogs are less reactive than 2-amino-2-phenylethanol.
-
2-Amino-2-(2-pyridyl)ethanol (ortho): This is the least reactive analog. The strong electron-withdrawing inductive effect of the nitrogen atom is most pronounced at the adjacent C2 position, significantly reducing the nucleophilicity of the amine. There may also be a minor steric hindrance effect and the potential for intramolecular hydrogen bonding between the amine/alcohol and the ring nitrogen, which could further sequester the lone pair.
-
2-Amino-2-(3-pyridyl)ethanol (meta): The ring nitrogen is further away, and its inductive effect on the C3 position is weaker. Consequently, this analog is more reactive than the 2-pyridyl isomer.
-
2-Amino-2-(4-pyridyl)ethanol (para): This analog is the most reactive of the pyridyl series. While the nitrogen still exerts an inductive pull, it can also participate in resonance effects that can influence the ring's overall electron density. The interplay of these effects results in the C4 position being less electronically deactivated compared to the C2 position, leading to higher amine nucleophilicity.
Visualizing the Reaction Mechanism
The fundamental reaction pathway is consistent across all analogs, with the rate-determining step being the nucleophilic attack of the amine on the anhydride.
Caption: General mechanism for N-acylation of a primary amine.
Conclusion and Practical Implications
This guide provides a quantitative benchmark for the nucleophilic reactivity of 2-Amino-2-(2-pyridyl)ethanol and key analogs. The reactivity is dominated by the electron-withdrawing nature of the aromatic substituent, with the following key takeaways for the practicing scientist:
-
Reactivity Hierarchy: The nucleophilicity follows the order: Aliphatic > Phenyl > 4-Pyridyl > 3-Pyridyl > 2-Pyridyl .
-
Reaction Optimization: When working with the 2-pyridyl isomer, be prepared to use more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger acylating agents) compared to its 3- or 4-pyridyl counterparts or non-heterocyclic analogs to achieve similar conversion rates.
-
Predictive Power: The established trend allows researchers to make informed predictions about the relative reactivity of other substituted amino-aryl-ethanol derivatives, aiding in the rational design of synthetic strategies.
By understanding these fundamental structure-reactivity relationships, researchers can accelerate process development, minimize side reactions, and improve the overall efficiency of their synthetic endeavors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
As researchers and developers in the pharmaceutical and chemical synthesis fields, our primary focus is innovation. However, the foundation of sustainable innovation is an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 2-Amino-2-(2-pyridyl)ethanol dihydrochloride—a key building block in pharmaceutical synthesis—demand a meticulous and informed approach.[1][] This guide moves beyond mere compliance, offering a procedural and logical framework for the safe disposal of this compound, grounded in its specific chemical characteristics and regulatory landscape.
Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure
Understanding the inherent risks of a chemical is the first principle of its safe management. This compound is not a benign substance; its hazard profile dictates a stringent disposal protocol. The primary risks are categorized by the Globally Harmonized System (GHS) and are critical to our operational choices.
This compound is classified as an irritant and presents multiple health hazards.[1] It is harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[3][4][5] Some data also suggests it may be toxic if it comes into contact with the skin and is harmful to aquatic life with long-lasting effects. Therefore, every disposal step is designed to mitigate these risks to both personnel and the environment.
| Hazard Statement | Hazard Classification | Implication for Disposal |
| H302 | Harmful if swallowed | Prevents accidental ingestion through strict handling protocols and mandates that this chemical is never disposed of in general waste streams where it could enter the ecosystem.[3][4][5] |
| H314 / H315 | Causes severe skin burns / Causes skin irritation | Requires the use of robust Personal Protective Equipment (PPE) during handling and cleanup. All contaminated materials become hazardous waste.[4] |
| H319 | Causes serious eye irritation | Mandates the use of chemical splash goggles. Any contaminated PPE must be disposed of as hazardous waste.[4][5] |
| H335 | May cause respiratory irritation | Handling and weighing must be performed in a certified chemical fume hood to prevent inhalation.[4][5] |
| H412 | Harmful to aquatic life with long lasting effects | Crucially, this prohibits disposal down the drain or into any waterway. The compound must be collected for destruction by a licensed facility. |
The Core Disposal Workflow: A Logical Framework
The disposal of this compound is not a single action but a systematic process. The logical flow from waste generation to final disposal ensures safety, compliance, and environmental protection at every stage.
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocols
The following protocols provide explicit, actionable steps for managing waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Pure Product
This protocol applies to the original product container that is expired, compromised, or no longer needed.
-
Preparation:
-
Rationale: Ensuring all materials are ready prevents process interruptions and potential exposures.
-
Action: Designate a work area within a certified chemical fume hood. Prepare a hazardous waste container that is compatible, sealable, and appropriately sized.
-
-
Personal Protective Equipment (PPE):
-
Container Labeling:
-
Rationale: Proper labeling is a regulatory requirement and ensures safe handling by all personnel, including waste management technicians.
-
Action: Affix a "Hazardous Waste" label to your waste container. Fill in the generator information and list the full chemical name: "this compound".
-
-
Waste Transfer:
-
Rationale: To manage the pure chemical without creating dust or spills.
-
Action: If the original container is secure, place it directly into the prepared hazardous waste container. If the original container is compromised, carefully transfer the solid material into the waste container inside the fume hood.
-
-
Final Sealing and Storage:
-
Rationale: Secure containment prevents leaks and environmental release.
-
Action: Tightly seal the hazardous waste container. Store it in a designated, secure, and well-ventilated waste accumulation area, away from drains and incompatible materials like strong acids or oxidizers.[7]
-
Protocol 2: Disposal of Contaminated Labware and Spill Cleanup Material
This protocol applies to disposable items (e.g., weigh boats, pipette tips, gloves, absorbent pads) contaminated with the chemical.
-
Waste Segregation at Point of Use:
-
Rationale: Preventing cross-contamination and ensuring proper waste stream management begins at the source.
-
Action: At your workstation, designate a specific, clearly labeled container or heavy-duty bag for all solid waste contaminated with this compound.
-
-
Collection of Contaminated Items:
-
Rationale: All items that have come into contact with the chemical are now considered hazardous waste.
-
Action: Place all used gloves, wipes, absorbent pads from spill cleanup, and contaminated disposable labware directly into this designated waste bag/container. Do not mix with non-hazardous lab trash.
-
-
Containerization and Labeling:
-
Rationale: Consolidating waste into a properly labeled container is essential for safe transport and regulatory compliance.
-
Action: Once your experiment is complete or the local waste bag is full, seal it and place it into a larger, rigid, sealable hazardous waste container. Ensure this container is labeled with "Hazardous Waste" and lists "Solid Debris contaminated with this compound".
-
-
Secure Storage:
-
Rationale: Proper storage minimizes risk prior to final disposal.
-
Action: Move the sealed container to your laboratory's designated hazardous waste accumulation area.
-
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.
-
Evacuate and Alert: Immediately alert colleagues in the area. If the spill is large or if there is respiratory irritation, evacuate the immediate vicinity.
-
Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be required for large spills.[7]
-
Containment: Prevent the spill from spreading. Use an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully sweep or scoop the absorbed material into a sealable, compatible container.[3][8]
-
Decontamination: Wipe the spill area with a suitable solvent (consult your institution's safety office) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Label the container with all chemical constituents and dispose of it according to Protocol 2.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By treating this compound and all materials contaminated with it as hazardous waste, we uphold our duty to protect ourselves, our colleagues, and the environment. The guiding principles are clear: never release to the environment, always use appropriate PPE, and consult with your institution's environmental health and safety department to ensure full compliance with local and national regulations.[3][8][9]
References
- 1. This compound Supplier & Distributor of CAS# 64936-89-0 [processpointchem.com]
- 3. aksci.com [aksci.com]
- 4. 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2) | C7H12Cl2N2O | CID 53407567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1187930-63-7 | MXB93063 [biosynth.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-2-(2-pyridyl)ethanol dihydrochloride
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 2-Amino-2-(2-pyridyl)ethanol dihydrochloride, a compound of interest, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of their work. Our approach moves beyond a simple checklist, focusing on the causality behind each safety recommendation.
Foundational Hazard Assessment: Understanding the "Why"
Drawing parallels from similar chemical families, such as 2-aminopyridine and other amine hydrochlorides, we must assume the compound is harmful if swallowed, harmful in contact with skin, and causes serious eye irritation.[1] Pyridine and its derivatives, for instance, are known for their potential to cause skin irritation, respiratory irritation, and other health issues upon exposure.[3][4] Therefore, our PPE strategy is built on a principle of cautious overestimation of risk.
Core Protective Measures: A Multi-Layered Defense
Effective protection in the laboratory is not about a single piece of equipment, but a holistic system of controls. The Occupational Safety and Health Administration (OSHA) mandates a Chemical Hygiene Plan (CHP) for all laboratories, which outlines specific protective measures.[5][6][7]
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All manipulations of this compound, especially the handling of the solid powder, must be conducted within a certified chemical fume hood.[3][8] This primary containment strategy is non-negotiable as it minimizes the concentration of airborne particulates and potential vapors in the researcher's breathing zone.
Personal Protective Equipment: The Essential Barrier
The following table summarizes the essential PPE for handling this compound. The subsequent sections will elaborate on the rationale for each selection.
| Protection Type | Required PPE | Key Considerations |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles are strongly recommended. A face shield should be worn over goggles when there is a significant splash risk.[9] | Protects against accidental splashes of solutions or airborne particles of the solid compound. |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended).[3] | Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[10] Always inspect gloves for tears or punctures before use. |
| Body | Fully-buttoned, long-sleeved laboratory coat.[10] | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Required when dusts are generated. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control dust. |
Operational Protocol: A Step-by-Step Guide to Safety
This section provides a procedural workflow for donning and doffing PPE, designed to prevent cross-contamination.
Donning PPE Workflow
A systematic approach to putting on PPE is crucial to ensure complete protection before handling the chemical.
Caption: PPE Donning Sequence.
Doffing PPE to Minimize Exposure
The removal of PPE is a critical control point where cross-contamination can occur. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Step-by-Step Doffing Procedure:
-
Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat: Unbutton the lab coat. Shrug it off by touching only the inside of the coat. Turn it inside out as you remove it.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be considered hazardous waste.
Contaminated PPE
-
Gloves: Dispose of immediately in a designated hazardous waste container after use or if contamination is suspected.[11]
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.
Chemical Waste
-
Solid Waste: Collect any solid waste, including contaminated weigh paper and paper towels, in a clearly labeled, sealed container for hazardous waste.[11][12]
-
Liquid Waste: Aqueous and solvent solutions containing the compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.[13] Do not dispose of this chemical down the drain.[13][14]
-
Container Disposal: Empty containers that held the chemical must be triple rinsed with a suitable solvent.[15] The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, deface the label on the empty container before disposal as regular trash.[15]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Workflow.
Emergency Preparedness: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[16] If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[16]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. aksci.com [aksci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. carlroth.com [carlroth.com]
- 9. support.hpe.com [support.hpe.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. acs.org [acs.org]
- 15. vumc.org [vumc.org]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



